molecular formula C20H45N7O2 B037631 Guazatine acetate salt CAS No. 115044-19-4

Guazatine acetate salt

Cat. No.: B037631
CAS No.: 115044-19-4
M. Wt: 415.6 g/mol
InChI Key: IGAGEWSIVSNYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guazatine acetate salt is a potent contact fungicide and algaecide of significant interest in agricultural and phytopathological research. This polyamine mixture is primarily employed in laboratory settings to study its mechanism of action against a broad spectrum of fungal pathogens, particularly those causing post-harvest diseases in fruits and cereals, such as Fusarium, Alternaria, and Penicillium species. Its activity is attributed to the disruption of membrane integrity and interference with crucial cellular processes in target organisms, leading to loss of viability.

Properties

CAS No.

115044-19-4

Molecular Formula

C20H45N7O2

Molecular Weight

415.6 g/mol

IUPAC Name

acetic acid;1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine

InChI

InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4)

InChI Key

IGAGEWSIVSNYJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N

Other CAS No.

108173-90-6
13516-27-3
115044-19-4

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

solubility

2.15 M

Synonyms

1,17-diguanidino-9-azaheptadecane
Befran
guazatine
iminoctadine

Origin of Product

United States

Foundational & Exploratory

What is the chemical composition of technical grade Guazatine acetate salt?

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Chemical Composition of Guazatine (B88368) Acetate (B1210297) Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine acetate is a non-systemic, broad-spectrum contact fungicide and seed treatment agent.[1][2][3] It is crucial for professionals in research and development to understand that technical grade guazatine acetate is not a single chemical entity but rather a complex and variable mixture of guanidated polyamines.[1][2][4] This guide provides a detailed overview of the chemical composition of technical grade guazatine acetate, methodologies for its analysis, and a summary of its key components.

Manufacturing and Composition

Technical grade guazatine is produced through the amidination of technical iminodi(octamethylene)diamine.[2][5] This process results in a heterogeneous mixture of reaction products, including various oligomers and reaction by-products.[1][4] The composition of this mixture can fluctuate between production batches.[1] The active substance is defined as a mixture of the reaction products from polyamines, primarily comprising octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine, and cyanamide.[1][4] Guazatine is consistently manufactured and formulated as its acetate salt to improve stability and ease of application.[1][2]

Typical Chemical Composition of Free Guazatine

The following table summarizes the typical composition of the active components (free guazatine) found in technical grade material. The data represents the relative percentages of the various guanidated and non-guanidated amines.

Component CodeChemical Structure RepresentationTypical Composition (%)Amine Classification
GGGFully guanidated triamine30.6Triamines
GGFully guanidated diamine29.5Diamines
GNMonoguanidated diamine9.8Diamines
GGNDiguanidated triamine8.1Triamines
GGGGFully guanidated tetramine5.1Tetramines
GNGDiguanidated triamine4.5Triamines
GNNMonoguanidated triamine1.7Triamines
GNNGDiguanidated tetramine1.4Tetramines
GGGNTriguanidated tetramine1.4Tetramines
GGGGGFully guanidated pentamine1.1Pentamines
NNOctamethylenediamine0.8Diamines
NGNMonoguanidated triamine0.8Triamines
NNNIminodi(octamethylene)diamine<0.1Triamines
Other Tetramines-3.1Tetramines
Other Pentamines-1.4Pentamines
Hexamines and above-0.6Higher Amines

Data sourced from the European Union Reference Laboratory for Pesticides Requiring Single Residue Methods (EURL-SRM).[1]

Nomenclature of Guazatine Components:

A coding system is used to denote the various components within the guazatine mixture:[1][5]

  • 'N' represents an amino group (-NH2 or -NH-). For instance, NN stands for H2N-(CH2)8-NH2, and NNN represents H2N-(CH2)8-NH-(CH2)8-NH2.

  • 'G' signifies a guanidated amino group, where a hydrogen atom of an amino group is replaced by a guanidino group (-C(NH)NH2). For example, GG represents H2N-C(NH)NH-(CH2)8-NH-C(NH)-NH2.[1]

Experimental Protocol: Analysis of Guazatine Components by LC-MS/MS

The following is a generalized experimental protocol for the extraction and analysis of guazatine residues from a sample matrix, based on established methodologies.[4][6]

1. Standard Preparation

  • Prepare a stock solution of a certified guazatine acetate technical standard in methanol (B129727) (e.g., 1000 µg/mL).[6]

  • Create a working standard solution by diluting the stock solution in a suitable solvent, such as methanol.

  • Prepare a series of calibration standards by serially diluting the working standard solution with a solvent mixture appropriate for LC-MS/MS analysis (e.g., water with 1% formic acid).[6]

2. Sample Extraction

  • Homogenize the sample matrix.

  • For the extraction of the highly polar and alkaline guazatine components, a modified QuPPe (Quick Polar Pesticides) method is often employed.[6]

  • Extract a known weight of the homogenized sample with a mixture of 1% formic acid in acetone (B3395972). The ratio of the aqueous formic acid to acetone can be optimized, with ratios of 1:4 (v/v) showing good recovery.[6]

  • Shake the mixture vigorously and then centrifuge to separate the solid and liquid phases.

3. Sample Clean-up

  • Take an aliquot of the supernatant from the extraction step.

  • Perform a liquid-liquid partitioning step with hexane (B92381) to remove non-polar interferences.[6]

  • Vortex the mixture and centrifuge.

  • The aqueous phase containing the guazatine components is collected for analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for the sensitive and selective detection of guazatine components.[4][6]

  • Chromatographic Separation: A suitable reversed-phase HPLC column is used for the separation of the guazatine components. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic acid to ensure good peak shape for the basic analytes.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions selected for each of the indicator components (GG, GGG, GGN, and GNG).

5. Quantification

  • The concentration of the four indicator components in the sample is determined by comparing their peak areas to the calibration curve generated from the analytical standards.

  • The total guazatine acetate concentration is then calculated by summing the concentrations of the four indicator components and multiplying by a response factor derived from the analysis of the certified technical standard.[4] It is important to note that all laboratory ware should be made of plastic, as guazatine cations tend to adhere to glass surfaces.[4]

Logical Workflow for Guazatine Acetate Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of technical grade guazatine acetate.

Guazatine_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction and Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Homogenized Sample Extraction Extraction with Formic Acid/Acetone Sample->Extraction Standard Technical Grade Standard Stock Stock Solution (Methanol) Standard->Stock Cal_Curve Calibration Curve Standards Stock->Cal_Curve LC_MSMS LC-MS/MS Analysis (ESI+, MRM) Cal_Curve->LC_MSMS Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Hexane Clean-up Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Final_Extract Final Aqueous Extract Centrifuge2->Final_Extract Final_Extract->LC_MSMS Quant_Indicators Quantification of Indicator Components (GG, GGG, GGN, GNG) LC_MSMS->Quant_Indicators Calc_Total Calculation of Total Guazatine Acetate Quant_Indicators->Calc_Total

Caption: Workflow for the analysis of guazatine acetate.

Technical grade guazatine acetate is a complex mixture of guanidated polyamines, with its composition varying between batches. A thorough understanding of its components is essential for research, quality control, and regulatory purposes. The analytical methods, particularly LC-MS/MS, focusing on key indicator compounds, provide a robust approach for the quantification of guazatine in various matrices. The information presented in this guide serves as a foundational resource for professionals working with this multifaceted fungicide.

References

An In-Depth Technical Guide to the Mechanism of Action of Guazatine Acetate Salt on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine acetate (B1210297) is a non-systemic, contact fungicide with a multi-site mode of action, making it an effective agent against a broad spectrum of fungal pathogens and posing a low risk for resistance development. This technical guide delineates the core mechanisms through which Guazatine acetate exerts its antifungal effects. The primary mode of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and subsequent cellular dysfunction. Furthermore, Guazatine is a potent inhibitor of polyamine oxidase (PAO), an enzyme crucial for polyamine catabolism, which is vital for fungal growth and development. This document provides a comprehensive overview of the biochemical interactions, quantitative efficacy data, detailed experimental protocols, and an exploration of the cellular signaling pathways implicated in the fungal response to Guazatine acetate.

Introduction

Guazatine acetate is a fungicidal compound belonging to the guanidine (B92328) group. It is commercially available as a mixture of guanidated polyamines, with the most active components being the fully guanidated triamine (GGG) and diamine (GG) derivatives.[1] Its utility as a contact fungicide is well-established for the control of various seed-borne and post-harvest fungal diseases in cereals and citrus fruits.[2] The multi-site action of Guazatine is a key attribute, contributing to its sustained efficacy and low incidence of fungal resistance.[2] This guide provides a detailed examination of its mechanisms of action at the molecular and cellular levels.

Primary Mechanism of Action: Disruption of Fungal Membrane Integrity

The principal antifungal activity of Guazatine acetate stems from its ability to disrupt the function of the fungal plasma membrane.[2] The cationic nature of the guanidinium (B1211019) groups in Guazatine molecules facilitates their interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction leads to a cascade of detrimental effects:

  • Increased Membrane Permeability: Guazatine disrupts the lipid bilayer, leading to a significant increase in membrane permeability. This allows the leakage of essential intracellular components, such as ions and small metabolites, and the influx of extracellular substances, ultimately leading to cell death.

  • Alteration of Membrane Potential: The accumulation of positively charged Guazatine molecules on the membrane surface can disrupt the electrochemical gradient across the fungal membrane, interfering with vital processes such as nutrient uptake and ATP synthesis.

Experimental Protocol: Membrane Permeability Assay using SYTOX® Green

This assay quantitatively measures the increase in plasma membrane permeability in fungal cells upon treatment with Guazatine acetate. SYTOX® Green is a fluorescent dye that cannot penetrate the intact plasma membrane of live cells but readily enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

  • Fungal culture of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Guazatine acetate salt solution of known concentration

  • SYTOX® Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS) or a suitable phosphate-free buffer

  • Microplate reader with fluorescence detection (excitation/emission ~488/523 nm)

  • 96-well black, clear-bottom microplates

Procedure:

  • Fungal Cell Preparation:

    • Grow the fungal culture to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest the cells by centrifugation and wash them two to three times with a phosphate-free buffer to remove any residual medium.[3]

    • Resuspend the cells in the same buffer and adjust the cell density to a predetermined concentration (e.g., 1 x 10^6 cells/mL).

  • Assay Setup:

    • To the wells of a 96-well plate, add the fungal cell suspension.

    • Add varying concentrations of Guazatine acetate to the wells. Include a no-treatment control.

    • Add SYTOX® Green to each well to a final concentration of 0.1 to 0.5 µM.[4][5]

  • Incubation and Measurement:

    • Incubate the plate at an appropriate temperature for the fungus, protected from light.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for a duration of several hours using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with SYTOX® Green but no cells).

    • Plot the fluorescence intensity against time for each Guazatine concentration. An increase in fluorescence over time indicates membrane permeabilization.

G cluster_workflow Membrane Permeability Assay Workflow prep Fungal Cell Preparation setup Assay Setup (Cells + Guazatine + SYTOX Green) prep->setup incubate Incubation & Fluorescence Measurement setup->incubate analyze Data Analysis incubate->analyze

Workflow for the SYTOX® Green membrane permeability assay.

Secondary Mechanism of Action: Inhibition of Polyamine Oxidase (PAO)

Guazatine is a known potent inhibitor of polyamine oxidase (PAO), a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines such as spermidine (B129725) and spermine (B22157).[6][7] Polyamines are essential for fungal growth, differentiation, and morphogenesis.

The inhibition of PAO by Guazatine leads to:

  • Disruption of Polyamine Homeostasis: The blockage of polyamine degradation pathways results in an imbalance of intracellular polyamine levels, which can be toxic to the cell.

  • Inhibition of Cell Proliferation: By interfering with the polyamine metabolic cycle, Guazatine indirectly inhibits fungal cell proliferation and growth.

Experimental Protocol: Fungal Polyamine Oxidase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Guazatine acetate on fungal PAO activity. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the PAO-catalyzed oxidation of polyamines, using a peroxidase-coupled fluorometric assay.

Materials:

  • Crude or purified fungal polyamine oxidase extract.

  • Guazatine acetate solutions of varying concentrations.

  • Spermidine or spermine (as substrate).

  • Amplex® Red reagent (or a similar H₂O₂-sensitive fluorogenic substrate).

  • Horseradish peroxidase (HRP).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Microplate reader with fluorescence detection.

Procedure:

  • Enzyme Preparation:

    • Prepare a crude protein extract from the fungus of interest or use a purified PAO enzyme.

    • Determine the protein concentration of the enzyme preparation.

  • Assay Reaction:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, Amplex® Red, and HRP.

    • Add different concentrations of Guazatine acetate to the wells. Include a control without the inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding the polyamine substrate (e.g., spermidine).

  • Measurement and Analysis:

    • Immediately measure the increase in fluorescence over time using a microplate reader.

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each Guazatine concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the Guazatine concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform kinetic experiments with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

G cluster_pathway Polyamine Catabolism and Inhibition by Guazatine polyamines Spermidine Spermine pao Polyamine Oxidase (PAO) polyamines->pao Oxidation products Aminoaldehydes H₂O₂ pao->products guazatine Guazatine Acetate guazatine->pao Inhibition

Inhibition of polyamine oxidase by Guazatine acetate.

Fungal Stress Response and Resistance Mechanisms

Exposure to Guazatine acetate can induce a stress response in fungal pathogens. Transcriptome analysis of Geotrichum citri-aurantii resistant to Guazatine revealed the upregulation of genes encoding transporter proteins, including those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.[9] This suggests that an active efflux of the fungicide from the cell is a potential mechanism of resistance.

While direct evidence linking Guazatine to the activation of specific stress signaling pathways like the Cell Wall Integrity (CWI) or High Osmolarity Glycerol (HOG) MAPK pathways is currently limited, the membrane-damaging effects of Guazatine would logically trigger the CWI pathway as a cellular defense mechanism to repair cell wall damage.[10][11]

G cluster_response Fungal Stress Response to Guazatine guazatine Guazatine Acetate membrane_damage Membrane Damage guazatine->membrane_damage stress_signal Cellular Stress Signal membrane_damage->stress_signal cwi_pathway Cell Wall Integrity (CWI) MAPK Pathway stress_signal->cwi_pathway Activation (Hypothesized) transporter_upregulation Upregulation of Efflux Pumps (ABC, MFS transporters) stress_signal->transporter_upregulation resistance Resistance transporter_upregulation->resistance

Hypothesized fungal stress response to Guazatine.

Quantitative Data on Antifungal Activity

The efficacy of Guazatine and its components varies among different fungal species. The following tables summarize the available quantitative data.

Table 1: MIC₅₀ Values of Guazatine Components against Candida Species [12]

CompoundC. albicans (µM)C. krusei (µM)C. tropicalis (µM)
GGG (triguanide)5 - 2010 - 401.25
GG (bisguanide)>80>8040
GNG80201.25
GGN>804020

Table 2: Antifungal Activity of Guazatine Against Various Fungal Pathogens

Fungal PathogenActivity MetricValueReference
Sclerotinia sclerotiorumMycelial Growth Inhibition~85%[8]
Penicillium italicumMIC> 4 mg/mL[9]
Penicillium digitatumMIC> 4 mg/mL[9]
Geotrichum candidumMIC> 4 mg/mL[9]
Botrytis cinereaEC₅₀0.14 mM[13]

Conclusion

Guazatine acetate's mechanism of action is multifaceted, primarily targeting the fungal cell membrane and inhibiting the essential enzyme polyamine oxidase. This dual-pronged attack contributes to its broad-spectrum antifungal activity and the low probability of resistance development. The disruption of membrane integrity is a rapid and direct fungicidal action, while the inhibition of PAO interferes with crucial metabolic pathways necessary for fungal growth and proliferation. Further research into the specific interactions of Guazatine with fungal signaling pathways, particularly the CWI pathway, and the acquisition of more extensive quantitative data against a wider array of phytopathogens will provide a more complete understanding of this effective fungicide and may inform the development of novel antifungal strategies. The potential for fungi to develop resistance through the upregulation of efflux pumps highlights the importance of continued monitoring and responsible use of this and other antifungal agents.

References

An In-depth Technical Guide to the Synthesis and Production of Guazatine Acetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine is a non-systemic, broad-spectrum contact fungicide used for the control of a wide range of seed-borne and post-harvest diseases on various crops, particularly cereals and citrus fruits. It is not a single chemical entity but a complex reaction mixture of guanidated polyamines.[1][2][3] The active substance is always manufactured and formulated as its acetate (B1210297) salt, referred to as Guazatine acetate.[2][3] This technical guide provides a detailed overview of the synthesis pathway, production process, and analytical characterization of Guazatine acetate, intended for researchers, scientists, and professionals in drug development and agrochemical industries.

Synthesis Pathway

The industrial synthesis of Guazatine involves the guanidination (or amidination) of a technical mixture of polyamines.[1][4][5] The primary starting material is a blend of polyamines derived from octamethylenediamine. This polyamine mixture mainly comprises octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[3] The guanidinating agent is typically cyanamide.[3]

The reaction results in a heterogeneous mixture of oligomers with guanylated primary and secondary amino groups linked by octamethylene bridges.[4] The final product, Guazatine, is a complex mixture of numerous guanidines and residual polyamines, many of which exhibit fungicidal properties.[1]

Production Process Overview

The following diagram illustrates the general workflow for the production and quality control of Guazatine acetate.

G cluster_0 Raw Materials cluster_1 Synthesis cluster_2 Salt Formation and Formulation cluster_3 Quality Control Polyamines Technical Polyamines (e.g., iminodi(octamethylene)diamine mixture) Guanidination Guanidination Reaction (Amidination) Polyamines->Guanidination Guanidinating_Agent Guanidinating Agent (e.g., Cyanamide) Guanidinating_Agent->Guanidination Neutralization Neutralization with Acetic Acid Guanidination->Neutralization Formulation Formulation into Guazatine Acetate Solution (e.g., GTA 70) Neutralization->Formulation Analysis LC-MS/MS Analysis of Component Mixture Formulation->Analysis

Caption: Production and Analysis Workflow for Guazatine Acetate.

Quantitative Composition of Guazatine

The composition of the "free guazatine" base is a complex mixture. The relative abundance of the different guanidated polyamines can vary between production batches.[2] A typical composition is summarized in the table below. The notation "G" represents a guanidated amino group, while "N" represents a non-guanidated amino group. For instance, "GG" refers to a fully guanidated diamine.[1]

Component GroupIndividual ComponentTypical Composition (%)
Diamines 40.0
GG (diguanidated diamine)29.5
GN (monoguanidated diamine)9.8
NN (diamine)0.8
Triamines 46.0
GGG (triguanidated triamine)30.6
GGN8.1
GNG4.5
GNN1.7
NGN0.8
NNN<0.1
Tetramines 11.0
GGGG5.1
GGGN1.4
GNNG1.4
Other Tetramines3.1
Pentamines & Higher 3.0
GGGGG1.1
Other Pentamines1.4
Hexamines and above0.6

Source: Data compiled from multiple sources detailing typical Guazatine composition.[2][6]

Experimental Protocols

1. Generalized Guanidination of Polyamines (Illustrative)

While the precise industrial protocol for Guazatine synthesis is proprietary, a general laboratory-scale guanidination of a primary amine can be described as follows. This protocol is based on common guanidinating reactions and should be adapted and optimized for the specific polyamine mixture used for Guazatine synthesis.

Materials:

  • Technical polyamine mixture

  • Guanidinating agent (e.g., O-Methylisourea hemisulfate or Cyanamide)

  • Base (e.g., ammonium (B1175870) hydroxide (B78521) or triethylamine)

  • Solvent (e.g., water, acetonitrile, or a mixture)

  • Reaction vessel with stirring and temperature control

  • Acid for neutralization (e.g., acetic acid)

Procedure:

  • Dissolution: Dissolve the technical polyamine mixture in the chosen solvent system within the reaction vessel.

  • pH Adjustment: Adjust the pH of the solution to an alkaline range (typically pH 10-11) using a suitable base. This is crucial for the nucleophilic attack of the amine on the guanidinating agent.

  • Addition of Guanidinating Agent: Slowly add the guanidinating agent to the reaction mixture while maintaining vigorous stirring. The molar ratio of the guanidinating agent to the amino groups in the polyamine mixture will influence the degree of guanidination in the final product.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain for a set period (e.g., 2-18 hours) to allow the reaction to proceed to the desired level of completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. To form the acetate salt, carefully neutralize the reaction mixture with acetic acid to a slightly acidic or neutral pH.

  • Purification (if necessary): Depending on the purity requirements, the product may be purified by techniques such as extraction, precipitation, or chromatography. For industrial production, the reaction mixture is often directly formulated.

2. Analytical Characterization by LC-MS/MS

The complex nature of Guazatine acetate necessitates advanced analytical techniques for its characterization and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for polar compounds.

  • Mobile Phase: A gradient elution using water and methanol (B129727) or acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1-0.2%) to improve peak shape and ionization.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of specific components. Precursor-to-product ion transitions for the major Guazatine components (e.g., GG, GGG, GGN, GNG) would be determined by infusing standards.

  • Source Parameters: Optimized nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

Sample Preparation:

  • Extraction: For residue analysis in matrices like citrus peel, an extraction with a mixture of 1% formic acid in water and acetone (B3395972) (1:2 v/v) is effective.[3]

  • Dilution: The extract is then diluted in the initial mobile phase before injection into the LC-MS/MS system.

Quantification: Quantification is typically performed by creating a calibration curve using a certified Guazatine acetate reference standard. Due to the variability of the mixture, the final result is often reported as the sum of the major, well-characterized components.[3]

Logical Relationship Diagram: Guanidination Reaction

The following diagram illustrates the chemical transformation at a single primary amine group during the guanidination process using cyanamide.

G cluster_0 Reactants cluster_1 Product Amine R-NH₂ (Primary Amine) Guanidine R-NH-C(=NH)-NH₂ (Guanidino Group) Amine->Guanidine + Cyanamide H₂N-C≡N (Cyanamide) Cyanamide->Guanidine Reaction

Caption: General Guanidination Reaction of a Primary Amine.

The synthesis of Guazatine acetate is a complex industrial process involving the controlled guanidination of a mixture of long-chain polyamines. The resulting product is a heterogeneous mixture of active compounds rather than a single molecule. Understanding the composition of this mixture is critical for its effective use and for regulatory purposes. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals working with this important fungicide. Further research into optimizing the synthesis to control the distribution of the various guanidated species could lead to improved efficacy and safety profiles.

References

Physical and chemical properties of Guazatine acetate salt for laboratory use.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Physicochemical Properties and Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals

Guazatine (B88368) acetate (B1210297) is a complex, non-systemic contact fungicide and seed treatment agent.[1][2][3] Commercially, it is not a single compound but a variable mixture of guanidated polyamines, primarily produced through the amidination of technical iminodi(octamethylene)diamine.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Guazatine acetate salt, along with detailed insights into its analytical determination for laboratory use.

Core Physicochemical Properties

Guazatine acetate is characterized as a solid, with technical products appearing as a brown solid or an orange liquid.[4] It is typically formulated as an aqueous solution to enhance stability and facilitate its application.[4] The technical mixture is stable for at least two years at ambient temperatures, with a storage range between 0°C and 50°C.[5]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound:

PropertyValueSource
Molecular Formula C18H41N7 (for the primary guazatine base)[6][7]
C20H45N7O2 (representative acetate salt)[8]
Molecular Weight 355.6 g/mol (for the guazatine base)[6][7]
~415.6 g/mol (for a representative acetate salt)[8]
Melting Point 60 °C[4][6]
Boiling Point 100 °C[4]
Solubility Water: >600 g/L (at ~20°C, pH 4, 7, and 9)[9]
Methanol (B129727): 510 g/L[9]
Ethyl acetate: <100 mg/L[9]
n-hexane: <100 mg/L[9]
Dissociation Constant (pKa) pKa1 = 12.8; pKa2 = 12.3; pKa3 = 11.8 (very strongly basic)[9]
Other reported value: 10[4]
Octanol-Water Partition Coefficient (Log P) -4.0[4]
Vapor Pressure 0.01 mPa (at 20 °C)[4]

Mechanism of Action

Guazatine acetate's primary mode of action as a fungicide is through the inhibition of lipid biosynthesis by affecting the membrane function of fungi.[2][4] It is a multi-site inhibitor, which makes it effective against a broad spectrum of pathogens.[4]

Experimental Protocols

Due to its complex and highly polar nature, the analysis of Guazatine acetate presents significant challenges.[9][10] Standard methods like the citrate-buffered QuEChERS have been shown to yield very low recovery rates.[9][10] The most successful and widely cited analytical approach involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12]

General Analytical Workflow for Guazatine Acetate Residue Analysis

The following is a generalized experimental workflow for the determination of Guazatine acetate residues in agricultural products, based on established methodologies.[11][12]

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis Sample Homogenized Sample (e.g., Citrus Fruit) Extraction Extraction (3% Formic Acid in Acetone (B3395972)/Water) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Cleanup Liquid-Liquid Partitioning (with n-Hexane) Supernatant->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 AqueousPhase Collect Aqueous Phase Centrifugation2->AqueousPhase FinalSample Final Sample for Analysis AqueousPhase->FinalSample LCMS LC-MS/MS System FinalSample->LCMS Injection DataAnalysis Data Acquisition and Processing LCMS->DataAnalysis Quantification Quantification of Indicator Components (GG, GGG, GGN, GNG) DataAnalysis->Quantification Result Total Guazatine Residue (Sum of Components) Quantification->Result

Caption: Workflow for Guazatine Acetate Residue Analysis.

Detailed Methodological Steps:
  • Standard Preparation : A stock solution of this compound standard is prepared by dissolving it in methanol to a concentration of 1,000 µg/mL.[11] This stock is then used to prepare working standards by dilution with water containing 1% formic acid.[11] Calibration solutions are typically made by serially diluting the working standard.[11] It is crucial to use plastic labware whenever possible, as Guazatine cations tend to adhere to glass surfaces.[12]

  • Extraction : Due to the highly polar and alkaline nature of Guazatine, a modified extraction procedure is necessary.[11] A common and effective method involves extracting a homogenized sample with a mixture of acidified water and acetone.[12] A specific protocol suggests using a 3% formic acid in acetone mixture.[11] Another recommends a mixture of 1% formic acid in water and acetone (1:2 v/v).[12]

  • Purification (Clean-up) : After extraction, a clean-up step is performed to remove interfering matrix components. This is often achieved through liquid-liquid partitioning with a non-polar solvent like n-hexane.[11] The sample is centrifuged to separate the layers, and the aqueous phase containing the polar Guazatine components is collected for analysis.

  • LC-MS/MS Analysis : The final extract is analyzed using LC-MS/MS.[11] Since Guazatine is a complex mixture, analysis focuses on quantifying specific indicator components.[11][12] The most commonly selected indicators are GG (octane-1,8-diyldiguanidine), GGG, GGN, and GNG.[11][12] The sum of these components is then used to calculate the total Guazatine residue.[12]

Safety and Handling

Guazatine acetate is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and is fatal if inhaled.[8][13][14] It is also very toxic to aquatic life.[8][13] When handling Guazatine acetate in the laboratory, it is imperative to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, especially when there is a risk of generating dust.[13] All work should be conducted in a well-ventilated area or under a fume hood.[13]

References

Biological Activity of Individual Components in the Guazatine Acetate Mixture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368) acetate (B1210297), a commercial fungicide, is not a single chemical entity but a complex mixture of guanidated polyamines. Understanding the biological activity of its individual components is crucial for elucidating its mechanism of action, identifying the most potent constituents, and guiding the development of new, more effective antimicrobial agents. This technical guide provides a comprehensive overview of the known biological activities of the primary individual components of the guazatine acetate mixture, with a focus on their antifungal and antibacterial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Introduction: The Complex Nature of Guazatine Acetate

Guazatine acetate is produced by the guanidation of a mixture of polyamines, primarily derived from octamethylenediamine. This process results in a complex mixture of compounds with varying chain lengths and degrees of guanidation.[1][2][3] The main components are derivatives of diamines, triamines, and tetramines, with the fully guanidated triamine (GGG) and the fully guanidated diamine (GG) being the most abundant.[1][3][4][5] A coding system is used to identify the different components, where 'N' represents an amino group and 'G' represents a guanidated amino group.[2][6]

The biological activity of guazatine is primarily attributed to its fungicidal properties, which are believed to stem from the disruption of fungal cell membrane function.[2][7][8] However, there is also evidence of antibacterial activity from derivatives of guazatine components.[1][9] This guide delves into the specific contributions of the individual purified components to the overall antimicrobial profile of the mixture.

Antifungal Activity of Individual Guazatine Components

The primary and most well-documented biological activity of guazatine components is their antifungal action. Studies have focused on isolating the main components and evaluating their efficacy against various fungal pathogens, particularly of the Candida genus.

Quantitative Antifungal Data

A key study by Dreassi et al. (2007) successfully separated and purified several major components of the guazatine mixture and determined their antimycotic activity against a panel of Candida species. The results, presented as Minimum Inhibitory Concentration 50% (MIC50), are summarized in the table below.[5]

ComponentStructure NotationC. albicans ATCC 60193C. albicans (Clinical Isolate 1)C. albicans (Clinical Isolate 2)C. parapsilosis ATCC 34136C. parapsilosis (Clinical Isolate)C. krusei ATCC 14243C. glabrata (Clinical Isolate)C. tropicalis (Clinical Isolate)
Monoguanidated DiamineGN>80>80>80>80>80>80>80>80
Diguanidated DiamineGG8040408080808080
Diguanidated TriamineGNG51010101010101.25
Diguanidated TriamineGGN2020204040404010
Triguanidated TriamineGGG102020202020205
Tetraguanidated Tetramine (B166960)GGGG51010101010101.25

Table 1: Antimycotic Activity (MIC50 in µM) of Purified Guazatine Components against Candida Species. [5]

The data clearly indicates that the degree of guanidation and the length of the polyamine chain significantly influence antifungal potency. The monoguanidated diamine (GN) showed little to no activity, while the diguanidated triamines (GNG) and the tetraguanidated tetramine (GGGG) were the most potent components, with MIC50 values as low as 1.25 µM.[5] This suggests that a higher density of cationic guanidinium (B1211019) groups and a longer, more flexible backbone are favorable for antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing

The antimycotic activity of the purified guazatine components was determined using a broth microdilution method based on the European Committee for Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5]

Experimental Workflow: Broth Microdilution for Antifungal Susceptibility

G prep Prepare Fungal Inoculum (0.5-2.5 x 10^5 CFU/mL) plate Prepare 96-well Plate with Serial Dilutions of Guazatine Component inoculate Inoculate Wells with Fungal Suspension plate->inoculate incubate Incubate Plate (37°C for 24 hours) inoculate->incubate read Read Absorbance (450 nm) incubate->read determine Determine MIC50 (≥50% growth reduction) read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Methodology:

  • Fungal Strains and Culture Conditions: Candida species were cultured on Sabouraud dextrose agar.

  • Inoculum Preparation: A suspension of fungal cells was prepared in sterile saline and adjusted to a concentration of 0.5 x 10^5 to 2.5 x 10^5 colony-forming units (CFU)/mL in RPMI 1640 medium.

  • Microdilution Plate Setup: The purified guazatine components were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the fungal suspension, and the plates were incubated at 37°C for 24 hours.

  • MIC50 Determination: Fungal growth was assessed by measuring the absorbance at 450 nm. The MIC50 was defined as the lowest concentration of the compound that resulted in at least a 50% reduction in growth compared to the growth control.[5]

Antibacterial Activity of Guazatine Derivatives

While the primary application of guazatine is as a fungicide, related guanidinium-containing compounds have demonstrated antibacterial properties. Research in this area has primarily focused on synthetic derivatives of guazatine rather than the individual components of the commercial mixture.

Quantitative Antibacterial Data

A 2014 study by Maccari et al. synthesized and evaluated the antibacterial activity of linear and cyclic derivatives of guazatine.[1][9] The Minimum Inhibitory Concentrations (MICs) of the most potent derivatives against several bacterial strains are presented below. It is important to note that these are synthetic derivatives and not the naturally occurring components of the guazatine mixture.

DerivativeStaphylococcus aureus ATCC 29213Enterococcus faecalis ATCC 29212Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853MRSA (Clinical Isolate)
Linear Derivative 9a 0.25 - 11 - 42 - 84 - 160.5 - 2
Cyclic Derivative 13d 0.12 - 0.50.5 - 21 - 42 - 80.25 - 1

Table 2: Antibacterial Activity (MIC in µg/mL) of Synthetic Guazatine Derivatives. [1][9]

These findings indicate that synthetic modifications of the guazatine scaffold can yield compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA).[1][9] The cyclic derivatives, in particular, showed promising activity.

Data Gap: To date, there is a lack of publicly available data on the antibacterial activity of the individual, purified components of the commercial guazatine acetate mixture (e.g., GG, GGG, GNG). Further research is required to determine the specific contribution of each of these core components to any potential antibacterial effect of the overall mixture.

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity of the guazatine derivatives was determined using a standard broth microdilution method.

Experimental Workflow: Broth Microdilution for Antibacterial Susceptibility

G prep Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) plate Prepare 96-well Plate with Serial Dilutions of Test Compound inoculate Inoculate Wells with Bacterial Suspension plate->inoculate incubate Incubate Plate (37°C for 18-24 hours) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine Determine MIC (Lowest concentration with no visible growth) read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Methodology:

  • Bacterial Strains and Culture Conditions: Bacterial strains were grown in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A bacterial suspension was prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Plate Setup: The test compounds were serially diluted in broth medium in a 96-well plate.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension, and the plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action

The antimicrobial activity of guazatine components and their derivatives is primarily attributed to their ability to disrupt microbial cell membranes. This mechanism is characteristic of many cationic antimicrobial agents.

Proposed Mechanism of Action on Fungal and Bacterial Membranes

The positively charged guanidinium groups of the guazatine components are thought to interact electrostatically with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria.[4][10][11] This initial interaction is followed by the insertion of the hydrophobic polyamine backbone into the lipid bilayer, leading to a loss of membrane integrity.

Proposed Mechanism of Guazatine Component Action on Microbial Membranes

G cluster_0 Guazatine Component cluster_1 Microbial Cell Membrane cluster_2 Cellular Disruption Guanidinium Cationic Guanidinium Groups Anionic Anionic Membrane Components (Phospholipids, Teichoic Acids, LPS) Guanidinium->Anionic Electrostatic Interaction Polyamine Hydrophobic Polyamine Backbone Lipid Lipid Bilayer Polyamine->Lipid Hydrophobic Interaction Anionic->Polyamine Facilitates Insertion Depolarization Membrane Depolarization Lipid->Depolarization Disrupts Potential Permeabilization Increased Permeability Lipid->Permeabilization Forms Pores/Defects Death Cell Death Depolarization->Death Leakage Leakage of Intracellular Contents Permeabilization->Leakage Leakage->Death

Caption: Proposed mechanism of microbial membrane disruption by guazatine components.

This disruption of the membrane leads to several downstream effects, including:

  • Membrane Depolarization: Dissipation of the membrane potential, which is crucial for cellular energy production and transport processes.[1][12]

  • Increased Permeability: Formation of pores or defects in the membrane, allowing for the uncontrolled influx and efflux of ions and small molecules.[1][12]

  • Leakage of Intracellular Contents: Loss of essential cytoplasmic components, such as ions, ATP, and genetic material.[10]

  • Cell Death: The culmination of these disruptive effects leads to the death of the microbial cell.

Inhibition of Polyamine Oxidase

In addition to direct membrane disruption, guazatine has been reported to be a potent inhibitor of polyamine oxidase (PAO).[8] This enzyme is involved in the catabolism of polyamines. While the primary antimicrobial effect is likely due to membrane damage, the inhibition of PAO could represent a secondary mechanism of action, particularly in organisms where polyamine metabolism is critical.

Conclusion

The guazatine acetate mixture is a complex assortment of guanidated polyamines, with its overall biological activity being a composite of the individual activities of its components. The available data strongly suggest that the diguanidated triamine (GNG) and the tetraguanidated tetramine (GGGG) are the most potent antifungal components within the mixture. While synthetic derivatives of guazatine have shown promising antibacterial activity, there is a clear need for further research to quantify the antibacterial efficacy of the individual, naturally occurring components of the commercial mixture. The primary mechanism of action for these compounds is the disruption of microbial cell membrane integrity, a characteristic of cationic antimicrobial agents. A deeper understanding of the structure-activity relationships of these individual components will be invaluable for the rational design of new and more effective antifungal and antibacterial therapeutics.

References

Guazatine Acetate: A Technical Guide to its History, Development, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368) acetate (B1210297) is a non-systemic, broad-spectrum fungicide that has been utilized in agriculture for several decades, primarily for seed treatment and post-harvest applications to control a range of fungal pathogens. It is not a singular chemical entity but a complex mixture of guanidated polyamines, with its fungicidal activity stemming from the disruption of fungal cell membrane integrity. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mode of action, and fungicidal efficacy of Guazatine acetate. It also details analytical methodologies for residue detection and summarizes key toxicological data. While the precise signaling pathways affected by Guazatine acetate are not fully elucidated, this guide presents a model of its disruptive action on the fungal cell membrane and its potential downstream consequences.

Introduction and Historical Development

Guazatine was first introduced in Sweden in 1974 as a fungicide for seed treatment.[1] Initially, the common name "guanoctine" was used, but this was later changed to Guazatine.[2] It is now recognized that commercial Guazatine is a reaction mixture of several guanidated polyamines, rather than a single compound.[2] The fungicidal properties of these guanidine-containing compounds led to the development of Guazatine acetate, a formulation with enhanced stability and ease of application, typically supplied as an aqueous solution.[1] Its primary applications include the control of seed-borne diseases in cereals and post-harvest diseases in citrus fruits, rockmelons, and tomatoes.[3][4]

Chemical Properties and Composition

Guazatine acetate is a mixture of the acetate salts of various guanidated polyamines. The technical product is a complex mixture, with the main components being fully and partially guanidated derivatives of oligoamines, such as di-, tri-, and tetra-amines.

The composition of a typical technical Guazatine mixture is detailed in the table below. The notation "G" represents a guanidated amino group, while "N" represents a non-guanidated amino group.

ComponentAbbreviationTypical Content (%)
Guanidated DiamineGG29.5
Guanidated TriamineGGG30.6
Monoguanidated DiamineGN9.8
Diguanidated TriamineGGN8.1
Diguanidated TriamineGNG4.5
Tetraguanidated TetramineGGGG5.1
Guanidated-Non-guanidated-Non-guanidated TriamineGNN1.7
Guanidated-Non-guanidated-Guanidated TriamineGNGN-
Guanidated-Guanidated-Non-guanidated-Guanidated TetramineGGGN1.4
Other Tetramines-3.1
Other Pentamines-1.4
Hexamines and above-0.6
Non-guanidated DiamineNN0.8
Non-guanidated TriamineNNN<0.1
Data compiled from multiple sources. The exact composition can vary between production batches.[4][5]

Synthesis of Guazatine Acetate

The commercial synthesis of Guazatine involves the amidination of a technical mixture of polyamines, primarily derived from octamethylenediamine.[1] This process is carried out by reacting the polyamine mixture with guanidine (B92328) compounds.[1] The resulting product is a heterogeneous mixture of oligomers containing guanidated primary and secondary amino groups linked by octamethylene bridges.[1] This mixture is then formulated as acetate salts to improve stability and facilitate its use as a fungicide.[1]

Synthesis_Workflow Polyamines Technical Polyamine Mixture (e.g., iminodi(octamethylene)diamine) Reaction Amidination Reaction Polyamines->Reaction Guanidine Guanidinating Agent (e.g., Guanidine Hydrochloride) Guanidine->Reaction Mixture Mixture of Guanidated Polyamines Reaction->Mixture Formulation Formulation Mixture->Formulation Acetate Acetic Acid Acetate->Formulation Guazatine_Acetate Guazatine Acetate (Aqueous Solution) Formulation->Guazatine_Acetate

General synthesis workflow for Guazatine acetate.

Mode of Action

The primary mode of action of Guazatine acetate is the disruption of fungal cell membrane function.[4] The cationic guanidine groups in the Guazatine molecules are thought to interact with the negatively charged components of the fungal plasma membrane, leading to a loss of membrane integrity.[6] This disruption results in increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death. It is believed that Guazatine acts at multiple sites on the fungal membrane, which may contribute to a lower risk of resistance development.[2]

While the specific signaling pathways triggered by this membrane disruption are not well-defined for Guazatine, it is hypothesized that the loss of membrane integrity leads to a cascade of downstream events, including ionic imbalance, metabolic disruption, and the activation of stress response pathways.

Mode_of_Action cluster_fungal_cell Fungal Cell Membrane Fungal Plasma Membrane Disruption Membrane Disruption Membrane->Disruption Guazatine Guazatine Acetate Guazatine->Membrane Interacts with Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Imbalance Ionic Imbalance Permeability->Imbalance Metabolic Metabolic Disruption Leakage->Metabolic Death Cell Death Leakage->Death Imbalance->Metabolic Stress Stress Response Activation Metabolic->Stress Stress->Death

Hypothesized mode of action of Guazatine acetate.

Fungicidal Efficacy

Guazatine acetate is effective against a broad spectrum of plant pathogenic fungi. It is used as a seed dressing to control diseases such as seedling blight (Fusarium spp.), glume blotch (Septoria nodorum), common bunt (Tilletia caries), and common root rot (Helminthosporium spp.) in cereals.[3][4] As a post-harvest treatment, it is effective against blue mold (Penicillium italicum), green mold (Penicillium digitatum), and sour rot (Geotrichum candidum) in citrus fruits.[5]

Quantitative data on the efficacy (e.g., EC₅₀ or MIC values) of Guazatine acetate against specific plant pathogenic fungi are not consistently available in publicly accessible literature. The following table provides a qualitative summary of its known spectrum of activity.

PathogenDiseaseCrop(s)
Alternaria spp.Leaf spotCereals
Cercospora spp.Leaf spotGroundnuts, Soybean
Fusarium spp.Seedling blight, WiltsCereals
Helminthosporium spp.Leaf spots and blightsCereals
Penicillium digitatumGreen moldCitrus
Penicillium italicumBlue moldCitrus
Pyricularia oryzaeRice blastRice
Septoria spp.Leaf spot, Glume blotchCereals, Wheat
Tilletia cariesCommon buntCereals
Information compiled from various sources.[1][3][4]

Experimental Protocols: Residue Analysis in Citrus Fruits

The analysis of Guazatine residues is complicated by its nature as a complex mixture. Therefore, analytical methods typically focus on the quantification of a few major components as markers, such as GG, GGG, GGN, and GNG.[7]

Protocol: Determination of Guazatine Residues in Citrus Peel by LC-MS/MS

This protocol is based on the method described by Scordino et al. (2008).[6]

1. Sample Preparation and Extraction: a. Homogenize the citrus peel sample. b. Weigh 10 g of the homogenized peel into a 50 mL polypropylene (B1209903) centrifuge tube. c. Add 20 mL of extraction solvent (1% formic acid in water/acetone, 1:2 v/v). d. Shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes. f. Filter the supernatant through a 0.45 µm filter into a vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A hydrophilic end-capped C18 column (e.g., Aquasil C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the marker components (GG, GGG, GGN, GNG) and an internal standard (e.g., dodine).

3. Quantification: a. Prepare a calibration curve using a certified reference material of a Guazatine acetate technical mixture. b. Quantify the individual marker components in the sample extract. c. The total Guazatine residue is reported as the sum of the quantified marker components, often with a correction factor based on the composition of the reference standard.

Residue_Analysis_Workflow Sample Citrus Peel Sample Homogenize Homogenization Sample->Homogenize Extraction Extraction (Formic Acid/Water/Acetone) Homogenize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration Centrifuge->Filter LCMSMS LC-MS/MS Analysis (MRM Mode) Filter->LCMSMS Quantify Quantification of Marker Components LCMSMS->Quantify Report Report Total Residue Quantify->Report

Workflow for Guazatine residue analysis in citrus.

Toxicology Profile

The toxicological profile of Guazatine acetate has been evaluated by various regulatory agencies. It is classified as harmful if swallowed or in contact with skin, and fatal if inhaled.[8]

Toxicological EndpointValueSpecies
Acute Oral LD₅₀227-300 mg/kgRat[3]
Acute Dermal LD₅₀>1000 mg/kgRat[3]
Acute Dermal LD₅₀1176 mg/kgRabbit[3]
2-Year Feeding (NOEL)200 mg/kg dietRat and Dog[3]
CarcinogenicityNon-carcinogenicRat[3]
TeratogenicityNon-teratogenicRat[3]
Acceptable Daily Intake (ADI)0.006 mg/kg/dayHuman[9]
NOEL: No-Observed-Effect Level

Conclusion

Guazatine acetate remains a relevant fungicide for specific agricultural applications, particularly due to its broad spectrum of activity and multi-site mode of action which may help in managing fungicide resistance. Its complex chemical nature presents challenges for synthesis, analysis, and a complete understanding of its mechanism of action. Further research is warranted to elucidate the specific fungal signaling pathways affected by Guazatine-induced membrane disruption and to obtain more comprehensive quantitative data on its efficacy against a wider range of plant pathogens. This would not only enhance our understanding of this fungicide but also aid in the development of more effective and targeted disease management strategies.

References

An In-depth Technical Guide to the Isomers and Analogues of Guazatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368), a broad-spectrum fungicide and bactericide, is not a single chemical entity but a complex mixture of guanidated polyamines. This technical guide provides a detailed exploration of the isomers and analogues of Guazatine, delving into its composition, the synthesis of its derivatives, and their biological activities. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for analysis and activity assessment, and presents visual diagrams of its metabolic and signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction: Deconstructing Guazatine

Guazatine is commercially produced by the guanidination of technical iminodi(octamethylene)diamine, resulting in a variable mixture of reaction products.[1] These components are oligomers composed of octamethylene bridges connecting randomly guanidated primary and secondary amino groups.[2] The complexity of this mixture presents challenges for standardization and residue analysis.[3] A coding system is commonly used to denote the different components, where "N" represents an amino group (H₂N-(CH₂)₈-NH₂) and "G" represents a guanidated amino group.[4] For example, GG represents a fully guanidated diamine, while GGN represents a diguanidated triamine.[4]

The main components of a typical technical Guazatine mixture are detailed in Table 1. The most abundant individual components are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[5]

Quantitative Data Summary

Table 1: Typical Composition of Technical Guazatine Mixture
Component CodeChemical Name/DescriptionTypical Content (%)
Diamines Total: 40%
GG1,8-Diguanidinooctane29.5
GN1-Amino-8-guanidinooctane9.8
NNOctane-1,8-diamine0.8
Triamines Total: 46%
GGG1,1'-Iminodi(octamethylene)diguanidine, fully guanidated30.6
GGN1,1'-Iminodi(octamethylene)diguanidine, diguanidated8.1
GNGIminoctadine4.5
GNN1,1'-Iminodi(octamethylene)diguanidine, monoguanidated1.7
NGN0.8
NNNBis(8-aminooctyl)amine<0.1
Tetramines Total: 11%
GGGGFully guanidated tetramine5.1
GGGN1.4
GNNG1.4
Other Tetramines3.1
Pentamines & Higher Total: ~3%
GGGGGFully guanidated pentamine1.1
Other Pentamines1.4
Hexamines & above0.6

Source:[2][4][5]

Table 2: Biological Activity of Guazatine Analogues

The development of synthetic analogues of Guazatine has been aimed at improving its antimicrobial spectrum and activity. Below is a summary of the Minimum Inhibitory Concentrations (MIC) for some linear and cyclic Guazatine derivatives against various bacterial strains.

CompoundS. aureus ATCC 29213E. faecalis ATCC 29212E. coli ATCC 25922P. aeruginosa ATCC 27853K. pneumoniae ATCC 13883
Linear Analogue 9a 0.12 - 8 µg/mL0.12 - 8 µg/mL0.12 - 8 µg/mL0.12 - 8 µg/mL0.12 - 8 µg/mL
Cyclic Analogue 13d 0.12 - 8 µg/mL0.12 - 8 µg/mL0.12 - 8 µg/mL0.12 - 8 µg/mL0.12 - 8 µg/mL

Source:[6]

Mechanism of Action and Metabolic Pathways

Guazatine's primary mode of action as a fungicide is the disruption of fungal cell membrane function, leading to reduced cellular permeability.[7] Additionally, in plants, Guazatine is a potent inhibitor of polyamine oxidase (PAO), an enzyme involved in polyamine catabolism.[8] This inhibition can affect plant health by altering polyamine homeostasis.[7]

In mammals, Guazatine is poorly absorbed after oral administration. The main metabolic pathway involves the deamidination of the guanidino groups to the corresponding amino compounds, which are then primarily excreted in the urine.[4]

Guazatine Mechanism of Action cluster_fungus Fungal Cell cluster_plant Plant Cell cluster_mammal Mammalian Metabolism Fungal Membrane Fungal Membrane Disruption Membrane Disruption & Reduced Permeability Fungal Membrane->Disruption Guazatine_Fungus Guazatine Guazatine_Fungus->Fungal Membrane targets PAO Polyamine Oxidase (PAO) Inhibition Inhibition PAO->Inhibition H2O2 H₂O₂ PAO->H2O2 produces Guazatine_Plant Guazatine Guazatine_Plant->PAO inhibits Polyamines Polyamines Polyamines->PAO substrate Guazatine_Component Guanidated Component (e.g., GNG) Deamidination Deamidination Guazatine_Component->Deamidination Amino_Metabolite Amino Metabolite Deamidination->Amino_Metabolite Urine_Excretion Urinary Excretion Amino_Metabolite->Urine_Excretion

Guazatine's dual mechanism and metabolism.

Experimental Protocols

Synthesis of Guazatine Analogues

The following workflow provides a generalized overview of the synthetic strategy.

Guazatine Analogue Synthesis Workflow Start Starting Material (e.g., Dioctylamine) Reaction Reaction with Guanidinylating Agent Start->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotection Deprotection Step Intermediate->Deprotection Purification Purification (e.g., Flash Chromatography) Deprotection->Purification Final_Product Guazatine Analogue Purification->Final_Product

Generalized synthetic workflow for analogues.
Analytical Method for Guazatine Component Analysis

A reliable method for the separation and quantification of the main Guazatine components is crucial for quality control and residue analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization (ESI) mass spectrometer.

  • Column: A C18 column (e.g., Alltima C18) is typically used for separation.[5]

  • Mobile Phase: A linear gradient elution with a mixture of formic acid in water and acetonitrile.[5]

  • Detection: UV detection at 200 nm and ESI-MS in positive ion mode.[5]

  • Sample Preparation: Extraction from matrices like citrus peels can be performed with 1% formic acid in a water/acetone mixture.[3]

  • Quantification: Based on the peak areas of the main components (e.g., GG, GGG, GGN, GNG) compared to a certified reference material of the technical mixture.[3]

Antifungal Susceptibility Testing

The antifungal activity of Guazatine and its analogues can be determined using standardized methods such as broth microdilution or disk diffusion assays.

4.3.1. Broth Microdilution Method (for MIC determination)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Materials: Sterile 96-well microtiter plates, fungal isolates, appropriate broth medium (e.g., RPMI-1640), sterile saline, spectrophotometer, and control antifungal agents.[11]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[11]

  • Drug Dilution: A stock solution of the test compound is prepared (e.g., in DMSO) and serially diluted in the broth medium within the microtiter plate.[11]

  • Incubation: The inoculated plates are incubated at an optimal temperature (e.g., 35°C for Candida species) for 24-48 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

4.3.2. Disk Diffusion Method

This method assesses the susceptibility of a microorganism to a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Materials: Agar (B569324) plates, fungal inoculum, sterile filter paper disks, and a solution of the test compound.[11]

  • Procedure: A standardized fungal inoculum is spread evenly over the surface of an agar plate. Sterile disks are impregnated with a known concentration of the test compound and placed on the agar surface.[11]

  • Incubation: The plates are incubated for 24-48 hours.[11]

  • Interpretation: The diameter of the zone of inhibition is measured. A larger diameter indicates greater antifungal activity.[11]

Conclusion

Guazatine is a complex mixture of guanidated polyamines with significant fungicidal and bactericidal properties. Understanding the composition of this mixture and the structure-activity relationships of its components and synthetic analogues is crucial for the development of new and more effective antimicrobial agents. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this important class of compounds. Further research into the specific mechanisms of action of individual Guazatine components and their analogues will be instrumental in optimizing their therapeutic potential.

References

A Comprehensive Technical Guide to the Solubility of Guazatine Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of guazatine (B88368) acetate (B1210297), a non-systemic contact fungicide, in various organic solvents. This information is critical for professionals in research and development, particularly in the fields of agrochemicals, formulation science, and analytical chemistry, to ensure the effective and safe use of this compound.

Core Physical and Chemical Properties

Guazatine acetate is a complex mixture of guanidated polyamines, and its solubility is a key parameter influencing its formulation, application, and environmental fate. While it is highly soluble in water, its behavior in organic solvents varies significantly.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of guazatine acetate in different organic solvents. It is important to note that guazatine acetate is a mixture, and the exact solubility can vary between different technical batches.

SolventTemperature (°C)SolubilityReference
Water~20>600 g/L[1]
MethanolNot Specified510 g/L[1]
EthanolNot Specified2,000,000 mg/L (2000 g/L)[2]
Ethyl AcetateNot Specified<100 mg/L[1]
n-HexaneNot Specified<100 mg/L[1]
TolueneNot Specified<0.1 g/L[3]

Experimental Protocol for Solubility Determination

Objective: To determine the saturation concentration of guazatine acetate in a specific organic solvent at a controlled temperature.

Materials:

  • Guazatine acetate (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks

  • Glass-stoppered flasks or vials

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Analytical balance

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of guazatine acetate to a glass-stoppered flask. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the flask.

  • Equilibration:

    • Tightly seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow for equilibration. A preliminary test should be conducted to determine the time required to reach a plateau in concentration (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solid.

    • For finer suspensions, centrifugation at the same constant temperature may be necessary to achieve a clear supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial to remove any remaining micro-particulates.

    • Quantify the concentration of guazatine acetate in the filtrate using a validated analytical method, such as HPLC. The method described by Dreassi et al. (2007), which utilizes LC-MS for the analysis of guazatine components, can be adapted for this purpose.

  • Data Reporting:

    • The solubility is reported as the mean of at least three replicate determinations, expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided in the DOT language.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess Guazatine Acetate to flask B Add known volume of organic solvent A->B C Seal flask and place in shaker at constant T B->C D Agitate for 24-48 hours C->D E Allow to stand or centrifuge at constant T D->E F Withdraw and filter supernatant E->F G Quantify concentration by HPLC F->G H H G->H Report solubility

Workflow for Solubility Determination

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Guazatine Acetate Solubility Polarity High Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Mixture Complex Mixture Mixture->Solubility Solv_Polarity Solvent Polarity Solv_Polarity->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Factors Influencing Solubility

References

CAS number and molecular structure of Guazatine acetate salt components.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine acetate (B1210297) is a non-systemic contact fungicide and bactericide used for the control of a broad spectrum of seed-borne and soil-borne diseases in various crops. It is not a single chemical entity but rather a complex reaction mixture. This technical guide provides a detailed overview of the chemical composition of Guazatine acetate salt, including the CAS numbers and molecular structures of its principal components. Furthermore, it outlines a typical analytical methodology for the characterization and quantification of these components.

Composition of Guazatine Acetate

Guazatine is commercially produced through the amidination of technical iminodi(octamethylene)diamine, resulting in a complex mixture of guanidated polyamines.[1] The technical product is a salt of these polyamine bases with acetic acid. The general CAS number for Guazatine acetate (technical mixture) is 115044-19-4 .[2][3]

The components of the Guazatine mixture are often described using a shorthand notation where 'G' represents a guanidated amino group (-NH-C(=NH)NH2 or -N(C(=NH)NH2)-) and 'N' represents a non-guanidated amino group (-NH2 or -NH-). The underlying structures are based on chains of octamethylene (- (CH2)8-) units.

A typical composition of the free Guazatine base is presented in the table below. It is important to note that the exact composition can vary between production batches.[1]

Table 1: Typical Composition of Free Guazatine Base

Component AbbreviationSystematic Name/DescriptionTypical Content (%)
GGGTris-guanidated triamine30.6
GGBis-guanidated diamine (1,8-Diguanidinooctane)29.5
GNMono-guanidated diamine9.8
GGNBis-guanidated triamine8.1
GGGGTetra-guanidated tetramine5.1
GNGBis-guanidated triamine (Iminoctadine)4.5
GNNMono-guanidated triamine1.7
GNNGBis-guanidated tetramine1.4
GGGNTris-guanidated tetramine1.4
GGGGGPenta-guanidated pentamine1.1
NNOctane-1,8-diamine0.8
NGNMono-guanidated triamine0.8
NNNIminodi(octamethylene)diamine<0.1
Other tetramines3.1
Other pentamines1.4
Hexamines and above0.6

Core Components: CAS Numbers and Molecular Structures

While the technical mixture has a single CAS number, some of the individual components have been isolated and assigned their own identifiers. The molecular structures of the key components are depicted below.

Table 2: CAS Numbers and Molecular Information for Key Guazatine Components

Component AbbreviationSystematic NameCAS NumberMolecular Formula (Base)Molecular Weight (Base)
GG1,8-DiguanidinooctaneNot readily availableC10H24N6228.34 g/mol
GGG1,1'-(Iminodi(octamethylene))diguanidineNot readily availableC18H41N7355.57 g/mol
GGNN-(8-Guanidinooctyl)octane-1,8-diamine, with one terminal amine also guanidatedNot readily availableC17H39N7341.54 g/mol
GNGBis(8-guanidinooctyl)amine (Iminoctadine)13516-27-3C18H41N7355.57 g/mol
GN1-Amino-8-guanidinooctane150333-70-3C9H22N4186.30 g/mol
NNOctane-1,8-diamine373-44-4C8H20N2144.26 g/mol
Acetic AcidAcetic Acid64-19-7C2H4O260.05 g/mol
Molecular Structures of Key Guazatine Components

The following diagrams illustrate the molecular structures of the main components of Guazatine.

GG_Structure cluster_GG GG (1,8-Diguanidinooctane) G1 H₂N-C(=NH)-NH- CH2_chain (CH₂)₈ G1->CH2_chain G2 -NH-C(=NH)-NH₂ CH2_chain->G2

Caption: Molecular structure of GG (1,8-Diguanidinooctane).

GGG_Structure cluster_GGG GGG (1,1'-(Iminodi(octamethylene))diguanidine, with central amine also guanidated) G1 H₂N-C(=NH)-NH- CH2_chain1 (CH₂)₈ G1->CH2_chain1 N_central N | C(=NH)NH₂ CH2_chain1->N_central CH2_chain2 (CH₂)₈ N_central->CH2_chain2 G2 -NH-C(=NH)-NH₂ CH2_chain2->G2

Caption: Molecular structure of GGG.

GNG_Structure cluster_GNG GNG (Bis(8-guanidinooctyl)amine - Iminoctadine) G1 H₂N-C(=NH)-NH- CH2_chain1 (CH₂)₈ G1->CH2_chain1 NH_central NH CH2_chain1->NH_central CH2_chain2 (CH₂)₈ NH_central->CH2_chain2 G2 -NH-C(=NH)-NH₂ CH2_chain2->G2

Caption: Molecular structure of GNG (Iminoctadine).

GN_Structure cluster_GN GN (1-Amino-8-guanidinooctane) N1 H₂N- CH2_chain (CH₂)₈ N1->CH2_chain G1 -NH-C(=NH)-NH₂ CH2_chain->G1

Caption: Molecular structure of GN (1-Amino-8-guanidinooctane).

Experimental Protocol: Analysis by LC-MS/MS

The analysis of Guazatine components is challenging due to their high polarity, strong basicity, and the complexity of the mixture. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for their separation and quantification. The following is a generalized experimental protocol based on published methods.

Sample Preparation (Extraction)
  • Objective: To extract the Guazatine components from the sample matrix (e.g., citrus peel, cereal grains).

  • Reagents:

    • Extraction solvent: 1% Formic acid in a water/acetone mixture (1:2, v/v).

    • Internal Standard (optional but recommended): e.g., Dodine.

  • Procedure:

    • Homogenize a representative sample.

    • Weigh a subsample (e.g., 5-10 g) into a centrifuge tube.

    • If using, add the internal standard solution.

    • Add the extraction solvent (e.g., 20 mL).

    • Shake vigorously for a specified time (e.g., 15-30 minutes).

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes).

    • Collect the supernatant.

    • For cleaner samples, a solid-phase extraction (SPE) clean-up step may be employed.

    • The final extract is typically filtered through a 0.22 µm filter before injection.

  • Critical Note: Avoid using glassware for sample preparation and storage, as the highly basic Guazatine components tend to adsorb to glass surfaces. Use polypropylene (B1209903) or other suitable plastic labware.[4]

HPLC-MS/MS Analysis
  • Objective: To separate and quantify the individual Guazatine components.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions (Typical):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 column suitable for polar compounds.

    • Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution program starting with a high percentage of organic mobile phase and gradually increasing the aqueous phase is typical for HILIC separations.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each Guazatine component and the internal standard need to be optimized. Due to the presence of multiple basic sites, doubly and triply charged precursor ions are common.[1]

Logical Workflow for Guazatine Analysis

Guazatine_Analysis_Workflow cluster_workflow Guazatine Analysis Workflow Sample Sample Homogenization Extraction Extraction with Acidified Water/Acetone Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A generalized workflow for the analysis of Guazatine components.

Conclusion

Guazatine acetate is a complex fungicidal mixture composed of a variety of guanidated polyamines. Understanding the identity and relative abundance of these components is crucial for regulatory purposes, quality control, and toxicological assessment. The analytical methods, primarily centered around HPLC-MS/MS, require careful optimization to handle the unique physicochemical properties of these compounds. This guide provides a foundational understanding for researchers and professionals working with this important agricultural chemical.

References

Spectroscopic and Analytical Profile of Guazatine Acetate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for Guazatine (B88368) acetate (B1210297) salt, a broad-spectrum fungicide. Due to its nature as a complex mixture of guanidated polyamines, this document focuses on the analytical techniques used to characterize its principal components.[1][2][3][4] The primary components include fully and partially guanidated diamines, triamines, and tetramines, such as GG (1,8-diguanidinooctane), GGG, GGN, and GNG.[1][3][5] This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the identification and quantification of the various components within Guazatine acetate salt.[1][3][5] The complex nature of the mixture necessitates chromatographic separation prior to mass analysis.[1][3]

Key Components and their Mass Spectral Data

The following table summarizes the main components of Guazatine and their corresponding molecular information. The notation 'G' refers to a guanidated amino group, while 'N' refers to a non-guanidated amino group.[2]

Component AbbreviationChemical NameMolecular FormulaMolecular Weight ( g/mol )
GG1,8-DiguanidinooctaneC10H24N6228.34
GGG1,1'-[Iminobis(octamethylene)]diguanidineC18H41N7355.57
GGNGuanidino-[8-(8-aminooctylamino)octyl]guanidineC17H39N7341.54
GNG1,1'-[Iminobis(octamethylene)]bis(N'-guanidine)C18H41N7355.57

Note: The molecular weights provided are for the free base forms of the components.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

To obtain meaningful NMR and IR data, individual components of the Guazatine mixture would need to be isolated and purified. At present, such comprehensive spectroscopic characterization of each component is not widely published.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of Guazatine components using LC-MS/MS.

Sample Preparation (for Citrus Fruits)
  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of a 1% formic acid in water/acetone (1:2 v/v) solution.

  • Shaking: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Purification: Transfer the supernatant to a new tube and add 5 mL of n-hexane. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Collect the lower aqueous layer and filter it through a 0.22 µm nylon syringe filter into an LC vial for analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: Methanol or Acetonitrile[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][3]

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each targeted Guazatine component.

Mechanism of Action and Logical Workflow

Guazatine's primary mechanism of action as a fungicide is through the disruption of fungal cell membrane integrity.[6] The guanidinium (B1211019) groups of the Guazatine components interact with the negatively charged components of the fungal membrane, leading to a loss of membrane function and eventual cell death.

The following diagram illustrates the proposed logical relationship in Guazatine's fungicidal action.

Guazatine Mechanism of Action Guazatine Guazatine Components (Positively Charged Guanidinium Groups) Interaction Electrostatic Interaction and Membrane Binding Guazatine->Interaction FungalMembrane Fungal Cell Membrane (Negatively Charged Components) FungalMembrane->Interaction Disruption Membrane Disruption (Increased Permeability) Interaction->Disruption Leads to CellDeath Loss of Cellular Components & Fungal Cell Death Disruption->CellDeath Results in

Caption: Logical flow of Guazatine's fungicidal mechanism.

The following diagram illustrates a typical experimental workflow for the analysis of Guazatine residues.

Guazatine Analysis Workflow Sample Sample Collection (e.g., Citrus Fruit) Homogenization Sample Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Liquid-Liquid Partitioning (with Hexane) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Experimental workflow for Guazatine residue analysis.

References

Guazatine Acetate Salt: A Technical Guide to its Toxicological Profile and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

Guazatine acetate (B1210297) is the salt of guazatine, a non-systemic contact fungicide and bird repellent.[1][2] It is not a single chemical entity but a complex reaction mixture produced by the amidination of technical iminodi(octamethylene)diamine.[3][4][5] This mixture comprises numerous guanidines and polyamines, with the most abundant components being the fully guanidated triamine (GGG) and diamine (GG).[5][6] Formulations are typically aqueous solutions of the acetate salts to enhance stability.[2][7] Due to its multicomponent nature, analysis and toxicological assessment require specific approaches, often using marker compounds for quantification.[4]

  • CAS Number: 115044-19-4[3]

  • Chemical Class: Guanidine Fungicide[2]

  • Primary Uses: Seed treatment for cereals, post-harvest dip for citrus and other fruits.[8]

Hazard Identification and GHS Classification

Guazatine acetate is classified as a hazardous substance with significant acute toxicity via inhalation, oral, and dermal routes.[9]

GHS Hazard Statements:

  • H330: Fatal if inhaled (Acute Toxicity, Inhalation - Category 1)[9]

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4)[9]

  • H312: Harmful in contact with skin (Acute Toxicity, Dermal - Category 4)[9]

  • H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard - Category 1)[9]

Toxicological Profile

The toxicological data for Guazatine acetate indicates moderate to high acute toxicity in mammals and high toxicity to aquatic organisms.

Acute Toxicity

Exposure can cause adverse effects through oral ingestion, dermal contact, and is particularly dangerous if inhaled.[8] Symptoms of exposure may include nausea, vomiting, gastrointestinal discomfort, and diarrhea.[8]

Table 1: Acute Mammalian Toxicity Data

Endpoint Species Route Value Reference
LD₅₀ Rat Oral ~227-308 mg/kg [8][10]
LD₅₀ Rat Dermal >1000 mg/kg [8][10]
LD₅₀ Rabbit Dermal 1176 mg/kg [10]
LC₅₀ (4hr) Rat Inhalation 0.163 mg/L [8]
LD₅₀ Pigeon Oral 82 mg/kg [8][10]

| LD₅₀ | Japanese Quail | Oral | 429 mg/kg |[10] |

Chronic Toxicity and Acceptable Daily Intake (ADI)

Long-term feeding studies have been conducted to establish safe exposure levels.

Table 2: Chronic Toxicity Data and Reference Values

Study / Value Species Finding Reference
2-Year Feeding Trial Rat & Dog No-Observed-Effect Level (NOEL): 200 mg/kg in diet [10]

| Acceptable Daily Intake (ADI) | Human | 0.006 mg/kg/day (Based on a NOEL of 0.625 mg/kg/day from the most sensitive species) |[8] |

Carcinogenicity, Genotoxicity, and Reproductive Toxicity
  • Carcinogenicity: Based on available data, Guazatine acetate is not considered carcinogenic.[8] Studies in rats showed no evidence of carcinogenicity.[10] It is not classified as a carcinogen by IARC, NTP, or OSHA.

  • Genotoxicity: Specific genotoxicity studies were not detailed in the reviewed documents.

  • Reproductive and Developmental Toxicity: Guazatine acetate is reported to be non-teratogenic in rats.[8][10] One safety data sheet noted "no data available" for reproductive toxicity, suggesting no specific adverse effects have been identified.

Ecotoxicological Profile

Guazatine acetate is very toxic to aquatic life. Care must be taken to prevent its release into waterways, drains, or sewers.[8]

Table 3: Aquatic Ecotoxicity Data

Endpoint Species Value Reference
LC₅₀ (96h) Rainbow Trout (Oncorhynchus mykiss) 1.41 mg/L
LC₅₀ (96h) Bluegill Sunfish 0.42 mg/L [8]
EC₅₀ (48h) Water Flea (Daphnia magna) 0.15 mg/L [8]
EC₅₀ (72h) Algae (Raphidocelis subcapitata) 0.0135 mg/L [8]
LD₅₀ (contact) Bees >200 µ g/bee (Not toxic) [8][10]

| LC₅₀ (14d) | Earthworms | >1000 mg/kg |[10] |

Experimental Protocols and Methodologies

Detailed experimental protocols are proprietary and not fully available in the public domain. However, summaries from regulatory evaluations provide insight into the methodologies used.

Animal Metabolism Studies
  • Objective: To understand the absorption, distribution, metabolism, and excretion of Guazatine.

  • Methodology Summary: Studies were conducted on rats and lactating cows.[3][7] A common approach involved administering a single oral dose of Guazatine acetate dual-labeled with radioactive isotopes (e.g., ¹⁴C in the guanidino groups and ³H in the octyl moieties).[3] Urine, feces, and tissues were collected over a period of 72 to 96 hours to measure radioactivity.[3] Metabolites were identified in excreta and key tissues like the kidneys to determine the biotransformation pathways, with deamidination being a primary route.[3][7]

  • Key Findings: The majority of an oral dose was eliminated in the feces, with a smaller portion absorbed and excreted in the urine.[3] The highest tissue concentrations were found in the kidneys.[7]

Chronic Toxicity (2-Year Feeding Study)
  • Objective: To determine the long-term effects of dietary exposure and establish a No-Observed-Effect Level (NOEL).

  • Methodology Summary: Studies were performed on rats and dogs, which were fed diets containing various concentrations of Guazatine acetate for two years.[10] Endpoints monitored would have included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues at the end of the study.

  • Key Finding: The NOEL for both rats and dogs was determined to be 200 mg/kg in the diet.[10]

Residue Analysis in Foodstuffs
  • Objective: To accurately quantify residues of the multi-component Guazatine mixture in crops.

  • Methodology Summary: A reference method involves extraction with a formic acid/water/acetone mixture, followed by chromatographic separation using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4] Because commercial reference standards are also complex mixtures, the quantification process is challenging.[4][5] A common approach is to quantify four major "indicator" cations (GG, GGG, GGN, GNG) and use a calculated factor, derived from the specific reference standard batch, to determine the total Guazatine acetate residue.[4]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling Guazatine acetate due to its high acute inhalation toxicity and other hazards.

Engineering Controls & Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle Guazatine acetate in a well-ventilated area.[8] For handling the solid form or creating aerosols, work under a chemical fume hood is required.

  • Respiratory Protection: Wear appropriate respiratory protection to prevent inhalation of dust or aerosols.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand and Body Protection: Wear impervious protective gloves and clothing to prevent skin contact.

Handling and Storage
  • Handling: Avoid breathing dust/aerosols.[8] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.[8] Wash hands and exposed skin thoroughly after handling.[8]

  • Storage: Store in a dry, cool, and well-ventilated area in the original, tightly closed container.[11] The storage area should be locked up or accessible only to authorized personnel.

First Aid Measures
  • Inhalation: Immediately remove the person to fresh air. Call a physician or poison control center without delay.[8] If breathing has stopped, provide artificial respiration.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin thoroughly with soap and water.[8] Seek medical attention if irritation occurs or if you feel unwell.[8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Seek immediate medical advice.[11]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Immediately call a physician or poison control center.[8]

Disposal
  • Waste material must be disposed of as hazardous waste in accordance with national and local regulations. Do not allow the product to enter drains or waterways.[8] Uncleaned containers should be handled as the product itself.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key processes related to the assessment and handling of Guazatine acetate.

Toxicological_Assessment_Workflow cluster_0 Phase 1: Foundational & Acute Assessment cluster_1 Phase 2: Sub-chronic & Genotoxicity cluster_2 Phase 3: Long-term & Specialized Studies cluster_3 Phase 4: Risk Assessment physchem Physicochemical Characterization acute_oral Acute Oral Toxicity (e.g., Rat LD50) physchem->acute_oral informs acute_dermal Acute Dermal Toxicity (e.g., Rat/Rabbit LD50) physchem->acute_dermal informs acute_inhal Acute Inhalation Toxicity (e.g., Rat LC50) physchem->acute_inhal informs irritation Skin & Eye Irritation physchem->irritation informs subchronic Sub-chronic Toxicity (e.g., 90-day feeding study) acute_oral->subchronic acute_dermal->subchronic acute_inhal->subchronic irritation->subchronic genotox Genotoxicity Screening (e.g., Ames, Micronucleus) subchronic->genotox chronic Chronic Toxicity (e.g., 2-year feeding study) subchronic->chronic carcino Carcinogenicity Bioassay subchronic->carcino risk_assessment Risk Assessment (NOEL/ADI Determination) genotox->risk_assessment chronic->risk_assessment carcino->risk_assessment repro Reproductive & Developmental Toxicity repro->risk_assessment adme ADME Studies (Metabolism & Kinetics) adme->risk_assessment

Caption: General workflow for toxicological assessment of a chemical substance.

Safe_Handling_Logic cluster_ppe 2. Select & Don PPE cluster_post 5. Post-Handling Procedures start Start: Handling Guazatine Acetate read_sds 1. Review Safety Data Sheet (SDS) & Conduct Risk Assessment start->read_sds resp Respiratory Protection read_sds->resp eng_controls 3. Use Engineering Controls (Fume Hood / Ventilation) read_sds->eng_controls eye Eye/Face Protection gloves Impervious Gloves body Protective Clothing handling 4. Perform Work (Avoid dust/aerosol generation) eng_controls->handling decon Decontaminate Work Area handling->decon storage 6. Storage (Tightly closed, locked, ventilated area) handling->storage wash Wash Hands & Exposed Skin remove_ppe Remove PPE Correctly disposal 7. Waste Disposal (As hazardous waste per regulations) storage->disposal end End disposal->end

Caption: Logical flow for the safe handling of Guazatine acetate salt.

References

Guazatine Acetate: A Technical Guide to Its Environmental Fate and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368) acetate (B1210297), a non-systemic contact fungicide and seed treatment agent, is a complex mixture of guanidated polyamines. Its environmental persistence, mobility, and transformation are of significant interest for environmental risk assessment. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of guazatine acetate, summarizing key quantitative data, detailing experimental methodologies, and illustrating degradation pathways.

Physicochemical Properties and Composition

Guazatine acetate is not a single compound but a reaction mixture. The technical material primarily consists of a series of guanidated diamines, triamines, and tetramines. The most abundant components are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[1] A typical composition of the active substance is detailed in the table below.

ComponentAbbreviationTypical Content (%)
Fully guanidated triamineGGG30.6
Fully guanidated diamineGG29.5
Monoguanidated diamineGN9.8
Diguanidated triamineGGN8.1
Other guanidated polyamines and aminesVarious~22.0

Environmental Fate: Persistence and Degradation

The environmental fate of guazatine acetate is primarily dictated by its strong adsorption to soil and its slow degradation rates.

Degradation in Soil

Guazatine acetate exhibits significant persistence in soil. Under laboratory conditions, its degradation is slow, with the primary mechanism being the sequential removal of guanidino groups, a process known as deguanidation.[2] This is considered the rate-limiting step in its breakdown.[2] There is a notable discrepancy in reported half-life values, which may be attributed to different experimental setups and conditions.

Table 1: Soil Degradation Half-Life (DT50) of Guazatine Acetate

ConditionDT50 (days)Reference
Laboratory, Aerobic400-600Infocris Pesticide Database[2]
Laboratory, Aerobic18AERU - University of Hertfordshire[3]
On-seed, Petri Dish (20°C)20Food and Agriculture Organization[1]
On-seed, Soil (outdoors)80Food and Agriculture Organization[1]
Fate in Aquatic Systems

Hydrolysis: Guazatine acetate is stable to hydrolysis in aqueous solutions across a range of environmentally relevant pH values. Studies have shown no significant hydrolysis at pH 5, 7, and 9 when incubated at 25°C for 30 days.[1][4]

Table 2: Abiotic Degradation of Guazatine Acetate in Water

Degradation ProcessConditionHalf-life (t½) / % DegradationReference
HydrolysispH 5, 7, 9 (25°C, 30 days)No significant hydrolysisFood and Agriculture Organization[1][4]
PhotodegradationpH 7, buffered solution, 300 nm irradiation19% loss in 24 hoursFood and Agriculture Organization[4]
Mobility and Leaching

Due to its chemical nature, guazatine is strongly adsorbed to soil particles, which significantly limits its mobility and potential for leaching into groundwater.[2] Studies have shown that only a very small fraction of the applied guazatine is found in leachate.[2]

Degradation Pathways

The primary degradation pathway for the various components of guazatine acetate in the environment is deguanidation , the cleavage of the guanidino groups from the polyamine backbone. In mammals, a similar process of deamidination is a key metabolic route.[4] This process occurs sequentially, leading to a series of less-guanidated intermediates, and ultimately to the corresponding polyamines, which can be further mineralized to carbon dioxide.[1]

GGG_Degradation GGG GGG (Fully Guanidated Triamine) GGN GGN (Diguanidated Triamine) GGG->GGN Deguanidation GNN GNN (Monoguanidated Triamine) GGN->GNN Deguanidation NNN NNN (Triamine) GNN->NNN Deguanidation CO2 CO2 + H2O (Mineralization) NNN->CO2 Microbial Degradation GG_Degradation GG GG (Fully Guanidated Diamine) GN GN (Monoguanidated Diamine) GG->GN Deguanidation NN NN (Diamine) GN->NN Deguanidation CO2 CO2 + H2O (Mineralization) NN->CO2 Microbial Degradation OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_prep Characterize and Prepare Soil Samples radiolabel Apply 14C-Guazatine Acetate soil_prep->radiolabel aerobic Aerobic Incubation (Dark, 20°C) radiolabel->aerobic anaerobic Anaerobic Incubation (Flooded, N2) radiolabel->anaerobic sampling Time-course Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction trapping 14CO2 Trapping sampling->trapping combustion Non-extractable Residue Analysis sampling->combustion analysis LC-MS/MS Analysis extraction->analysis kinetics Calculate DT50 / DT90 analysis->kinetics pathway Identify Degradation Pathway analysis->pathway

References

Guazatine Acetate: A Technical Guide to Commercial Formulations and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) acetate (B1210297) is a non-systemic, contact fungicide and bactericide used for the control of a broad spectrum of pathogens in various agricultural applications. It is particularly effective as a seed treatment for cereals and as a post-harvest treatment for citrus fruits.[1] Chemically, commercial guazatine is not a single compound but a complex mixture of guanidated polyamines, primarily the acetates of guanidated 1,8-diaminooctane (B148097) and its oligomers.[2] This technical guide provides an in-depth overview of the commercial formulations, typical concentrations, and analytical methodologies for Guazatine acetate, intended to serve as a comprehensive resource for researchers and professionals in the field.

Commercial Formulations and Concentrations

Guazatine acetate is available in several formulation types, each tailored for specific applications. The concentration of the active ingredient is typically expressed as guazatine acetate.

Table 1: Commercial Formulation Types of Guazatine Acetate

Formulation TypeDescription
LS Solution for seed treatment
FS Flowable concentrate for seed treatment
SL Soluble concentrate
TC Technical material
WP Wettable powder
WS Water-dispersible powder for slurry treatment

Source:[3][4]

The concentration of guazatine acetate in these formulations varies significantly depending on the intended use, whether for seed treatment or post-harvest application.

Table 2: Typical Concentrations of Guazatine Acetate in Commercial Formulations

ApplicationFormulation TypeConcentration (g/L or g/kg)
Post-harvest Treatment (Citrus) SL40, 150, 200, 400
TC700
Wax3
Seed Treatment FS150, 266.7, 400 (often in combination with other fungicides)
LS25, 150, 200, 265, 300, 350, 400, 700 (often in combination with other fungicides)
WP250

Source:[3][4]

Mode of Action

The primary mode of action of Guazatine acetate is the disruption of fungal cell membranes.[5][6] Its cationic polyamine structure interacts with the negatively charged phospholipids (B1166683) in the fungal membrane, leading to a loss of membrane integrity, increased permeability, and ultimately, cell death. This multi-site action makes the development of resistance by fungal pathogens less likely.[5]

Guazatine Acetate Mode of Action cluster_fungus Fungal Cell Cell_Membrane Cell Membrane (Phospholipid Bilayer) Cytoplasm Cytoplasm Disruption Disruption of Membrane Integrity Cell_Membrane->Disruption Guazatine Guazatine Acetate (Cationic Polyamines) Guazatine->Cell_Membrane Interaction with phospholipids Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mode of action of Guazatine acetate on a fungal cell.

Experimental Protocols: Analytical Methodology

The analysis of Guazatine acetate is challenging due to its complex composition. Methods typically focus on the quantification of major components or a "total guazatine" value. The following is a representative protocol for the analysis of guazatine residues in agricultural products using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Objective: To determine the residue levels of Guazatine acetate in agricultural commodities.

1. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh a known amount of Guazatine acetate analytical standard and dissolve it in methanol (B129727) in a polypropylene (B1209903) volumetric flask.[7] Note: Due to the adsorptive properties of guazatine, the use of polypropylene labware is recommended.[7]

  • Intermediate Standard Solution (10 mg/L): Dilute the stock solution with a solution of 1% formic acid in water.[7]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate standard solution. Concentrations may range from 0.03125 to 1 mg/L.[7]

  • Matrix-Matched Calibration Standards: To account for matrix effects, dilute the calibration standards with an extract of a blank (guazatine-free) sample matrix.[7]

2. Sample Preparation:

  • Homogenization: Homogenize a representative portion of the agricultural sample (e.g., citrus peel, whole grain).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[7]

    • Add 10 mL of a 3% formic acid in acetone (B3395972) solution.[7]

    • Shake vigorously for 1 minute.

    • Centrifuge at 4,000 g for 5 minutes.[7]

  • Liquid-Liquid Partitioning (for cleanup):

    • Transfer a 5 mL aliquot of the supernatant to a new 15 mL polypropylene centrifuge tube.

    • Add 5 mL of n-hexane and shake for 1 minute.

    • Centrifuge at 4,000 g for 5 minutes.

  • Final Extract: The lower aqueous layer is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is suitable for the separation.

    • Mobile Phase: A gradient elution using water with 0.2% formic acid (Mobile Phase A) and methanol with 0.2% formic acid (Mobile Phase B) is commonly employed.[7]

    • Flow Rate: Typically around 0.3 mL/min.[7]

    • Injection Volume: 2 µL.[7]

  • Mass Spectrometry (MS/MS) System:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).[7]

    • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of specific precursor-to-product ion transitions for the major guazatine components (e.g., GG, GGG, GGN, and GNG).[7]

4. Data Analysis:

  • Quantify the concentration of the target guazatine components in the sample by comparing the peak areas to the matrix-matched calibration curve.

  • The total guazatine residue is often reported as the sum of the concentrations of the major components, sometimes with a correction factor applied based on the composition of the technical material.[8]

Analytical Workflow for Guazatine Acetate Sample Agricultural Sample (e.g., Citrus, Cereals) Homogenization Homogenization Sample->Homogenization Extraction Extraction (3% Formic Acid in Acetone) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Liquid-Liquid Partitioning (with n-Hexane) Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Aqueous Layer LCMSMS LC-MS/MS Analysis (ESI+, MRM) Filtration->LCMSMS Quantification Data Analysis & Quantification LCMSMS->Quantification

Caption: General experimental workflow for guazatine residue analysis.

Conclusion

This technical guide provides a foundational understanding of the commercial formulations and analytical determination of Guazatine acetate. The variability in formulations and concentrations underscores the importance of selecting the appropriate product for a given application. Furthermore, the complexity of the active ingredient necessitates robust and validated analytical methods, such as the LC-MS/MS protocol detailed herein, to ensure accurate residue monitoring and regulatory compliance. For researchers and professionals, a thorough understanding of these aspects is crucial for the effective and safe use of this important fungicide.

References

Methodological & Application

Standard operating procedure for Guazatine acetate salt residue analysis in citrus.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document outlines the standard operating procedure for the quantitative analysis of Guazatine (B88368) acetate (B1210297) salt residues in citrus fruits. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety, providing a detailed methodology for the extraction, purification, and determination of Guazatine residues using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Guazatine is a non-systemic contact fungicide used for seed treatment and post-harvest protection of citrus fruits.[1][2] It consists of a complex mixture of polyamines, with the main components being guanidated diamines and triamines (e.g., GG, GGG, GGN, GNG).[1][2][3][4] Due to health and environmental concerns, the use of Guazatine as a pesticide has been banned or restricted in several countries, necessitating reliable analytical methods for monitoring its residues in food products.[1][2] This protocol focuses on a robust LC-MS/MS method for the simultaneous analysis of the major Guazatine components.

Principle

This method involves the extraction of Guazatine residues from citrus peel or whole fruit homogenate using an acidified organic solvent mixture. The extract is then purified to remove interfering matrix components before being analyzed by LC-MS/MS. Quantification is typically based on the sum of specific indicator components of the Guazatine mixture.

Materials and Reagents

  • Solvents: Acetone, Methanol, Water (all HPLC or LC-MS grade)

  • Acids: Formic acid (reagent grade)

  • Reagents: Hexane (B92381) (for purification)

  • Reference Standards: Guazatine acetate standard mixture. Due to the complexity of the technical mixture, it is crucial to use a well-characterized reference material.

  • Plasticware: Polypropylene (B1209903) tubes, flasks, and vials should be used throughout the procedure to prevent the adsorption of Guazatine cations onto glass surfaces.[5]

Experimental Protocol

A detailed workflow for the analysis of Guazatine residues in citrus is provided below.

Sample Preparation
  • Homogenization: Homogenize a representative sample of the citrus fruit (either the peel or the whole fruit) to a uniform paste.

  • Weighing: Accurately weigh a representative portion of the homogenized sample into a polypropylene centrifuge tube.

Extraction

Two primary extraction solvent systems have been reported with good recoveries:

  • Method A: 1% Formic acid in water/acetone (1:2, v/v).[3][4][5][6]

  • Method B: 3% Formic acid in acetone.[1][2]

The choice of extraction solvent may depend on the specific laboratory setup and validation results. The following is a general extraction procedure:

  • Add the extraction solvent to the sample in the centrifuge tube.

  • Vortex or homogenize the mixture thoroughly for a defined period to ensure efficient extraction.

  • Centrifuge the mixture to separate the supernatant from the solid matrix.

  • Carefully collect the supernatant for the clean-up step.

Clean-up (Purification)

A purification step using hexane is employed to remove non-polar interferences from the extract.[1][2]

  • Add hexane to the collected supernatant.

  • Vortex the mixture vigorously to partition the non-polar compounds into the hexane layer.

  • Centrifuge to achieve phase separation.

  • Discard the upper hexane layer and retain the lower aqueous/acetone layer containing the polar Guazatine components.

  • The purified extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a Liquid Chromatograph coupled to a tandem Mass Spectrometer.

  • Chromatographic Column: A hydrophilic end-capped C18 column, such as an Aquasil C18, has been shown to be effective for separating the polar Guazatine components.[3][4][6]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.2%) to ensure good peak shape and ionization.[2]

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The detection and quantification are performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the selected Guazatine indicator components (GG, GGG, GGN, GNG).[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for Guazatine residue analysis in citrus and other agricultural products.

Table 1: Method Performance for Guazatine Analysis in Citrus

ParameterFortification Level (mg/kg)Recovery (%)RSD (%)Reference
Recovery 0.010812-8[3][4]
0.035902-8[3][4]
0.0601042-8[3][4]
Linearity (r²) 0.100 - 3.750 mg/L> 0.990-[3][4]
LOD (mg/kg) -< 0.0050-[3][4]
LOQ (mg/kg) -< 0.0065-[3][4]

Table 2: Method Performance for Guazatine Analysis in Various Agricultural Products (including Mandarin)

ParameterValueReference
Linearity (r²) > 0.995[1][2][7]
LOD (µg/L) 0.8[1][2][7]
LOQ (µg/L) 2.5[1][2][7]
Recovery (%) 70.2 - 99.6[1][2][7]
RSD (%) < 6.8[1][2][7]
Inter-laboratory Recovery (%) 70.3 - 106.7[2][7]
Inter-laboratory RSD (%) < 15.0[2][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the standard operating procedure for Guazatine residue analysis in citrus.

G Workflow for Guazatine Residue Analysis in Citrus cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Clean-up cluster_analysis 4. Analysis Sample Citrus Fruit Sample Homogenization Homogenization Sample->Homogenization Weighing Weighing Homogenization->Weighing Extraction Addition of Acidified Acetone/Water Weighing->Extraction Vortexing Vortexing/Homogenization Extraction->Vortexing Centrifugation1 Centrifugation Vortexing->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Hexane_add Addition of Hexane Supernatant1->Hexane_add Vortexing2 Vortexing Hexane_add->Vortexing2 Centrifugation2 Centrifugation Vortexing2->Centrifugation2 Purified_Extract Collect Aqueous Layer Centrifugation2->Purified_Extract LCMS LC-MS/MS Analysis Purified_Extract->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Workflow for Guazatine Residue Analysis in Citrus.

References

Application Note: LC-MS/MS Method for the Simultaneous Quantification of Guazatine Components

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guazatine (B88368) is a non-systemic contact fungicide and seed treatment agent used to control a broad spectrum of fungal diseases on cereals and citrus fruits.[1][2][3] It is not a single compound but a complex reaction mixture of polyamines, primarily composed of guanidated derivatives of octa-methylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene) diamine.[4][5][6] The main components of commercial guazatine mixtures include fully and partially guanidated diamines, triamines, and tetramines.[4][5] Among these, the most abundant are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[4][5] Due to its complex nature and potential health and environmental concerns, which have led to its ban in several countries, a robust and sensitive analytical method for the simultaneous quantification of its major components is crucial for residue analysis in agricultural products and for ensuring food safety.[1][2][3] This application note details a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous determination of the main guazatine components.

Experimental Protocols

This section provides a detailed methodology for the analysis of guazatine components in agricultural matrices.

1. Sample Preparation

Given that guazatine is a highly polar and alkaline substance, a modified QuPPe (Quick Polar Pesticides) method is often employed for extraction.[2] Due to the adsorptive properties of guazatine, it is recommended to use polypropylene (B1209903) materials throughout the sample preparation process.[2]

  • Extraction:

    • Homogenize 10 g of the sample.

    • Add 20 mL of a 3% formic acid in acetone (B3395972) solution.[1][3][7]

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up:

    • To the collected supernatant, add 10 mL of hexane (B92381) for purification.[1][3][7]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper hexane layer.

    • The lower layer is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: Alltima C18 column (or equivalent).[4][5]

    • Mobile Phase A: 0.2% Formic acid in Water.[2]

    • Mobile Phase B: 0.2% Formic acid in Methanol.[2]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. For example: 95% A for 2 min, ramp to 50% A at 7 min, then to 1% A at 7.1 min and hold until 8 min, then return to 95% A at 8.1 min and hold for re-equilibration.[2]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.[2]

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Interface Temperature: 150 °C.[2]

    • Desolvation Line (DL) Temperature: 250 °C.[2]

    • Nebulizing Gas Flow: 3 L/min.[2]

    • Heating Gas Flow: 10 L/min.[2]

    • Drying Gas Flow: 10 L/min.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative data for the major guazatine components.

Table 1: MRM Transitions and Retention Times for Guazatine Components.

ComponentPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
GG[M+H]⁺ / [M+2H]²⁺Specific fragment ions~5.5
GGG[M+2H]²⁺ / [M+3H]³⁺Specific fragment ions~6.2
GGN[M+2H]²⁺Specific fragment ions~6.0
GNG[M+2H]²⁺Specific fragment ions~5.8

Note: The specific m/z values for precursor and product ions should be optimized for the specific instrument used. The retention times are approximate and can vary depending on the exact chromatographic conditions.

Table 2: Method Validation Data in Agricultural Matrices.

ParameterGGGGGGGNGNG
Linearity (r²) >0.995>0.995>0.995>0.995
LOD (µg/L) 0.80.80.80.8
LOQ (µg/L) 2.52.52.52.5
Recovery (%) 70.2 - 99.670.2 - 99.670.2 - 99.670.2 - 99.6
RSD (%) < 6.8< 6.8< 6.8< 6.8

Data synthesized from validation studies across various agricultural products like mandarin, pepper, potato, brown rice, and soybean.[1][3][7]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction with 3% Formic Acid in Acetone Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Cleanup Hexane Clean-up Supernatant->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of Guazatine components.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing with Guazatine Acetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine acetate (B1210297) salt is a non-systemic contact fungicide known to control a wide range of seed-borne diseases.[1][2] Its mechanism of action involves the disruption of the fungal cell membrane, leading to decreased cellular permeability.[3] This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to Guazatine acetate salt using standardized methods, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI). These protocols are essential for the evaluation of its antifungal spectrum and potency in a research and drug development context.

Core Principle: Broth Microdilution Method

The broth microdilution method is a cornerstone of in vitro antifungal susceptibility testing.[4] This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism under standardized conditions.[4] The MIC is a critical quantitative measure of an antifungal agent's potency.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Procedure:

  • Due to the tendency of Guazatine cations to adhere to glass surfaces, use polypropylene labware throughout the procedure.[7]

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in 100% methanol to prepare a stock solution of 10 mg/mL.[5][6]

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in a polypropylene tube. Guazatine acetate solutions are stable under these conditions.[3]

Fungal Isolate and Inoculum Preparation

This protocol is applicable to both yeasts (e.g., Candida spp.) and filamentous fungi (e.g., Aspergillus spp.). The procedures are based on CLSI documents M27 for yeasts and M38 for filamentous fungi.[8][9]

Materials:

  • Fungal isolate

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile 0.85% saline

  • Spectrophotometer

  • Hemocytometer (for filamentous fungi)

  • Sterile swabs

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

Procedure for Yeasts (e.g., Candida albicans):

  • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

Procedure for Filamentous Fungi (e.g., Aspergillus fumigatus):

  • Subculture the mold on a PDA plate and incubate at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20.

  • Gently rub the surface with a sterile swab to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

Broth Microdilution Assay

Materials:

  • 96-well sterile microtiter plates

  • This compound stock solution

  • Prepared fungal inoculum

  • RPMI-1640 medium

  • Multichannel pipette

Procedure:

  • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

  • Add 200 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in RPMI-1640) to the wells in the first column.

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug) and the twelfth column as the sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum to all wells except the sterility control wells. This will bring the final volume in each well to 200 µL and halve the drug concentration.

  • Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours.[10] For Aspergillus spp., incubate for 48-72 hours.[11]

  • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Data Presentation

Table 1: Hypothetical MICs of this compound against Various Fungal Pathogens
Fungal SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansATCC 900282 - 848
Candida glabrataClinical Isolate 14 - 16816
Aspergillus fumigatusATCC 2043051 - 424
Fusarium solaniClinical Isolate 28 - 321632

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Hypothetical Zone of Inhibition Diameters for this compound (Disk Diffusion Method)
Fungal SpeciesStrainDisk Content (µg)Zone Diameter (mm)Interpretation
Candida albicansATCC 900281018Susceptible
Candida glabrataClinical Isolate 11012Intermediate
Aspergillus fumigatusATCC 2043051022Susceptible

Interpretive criteria are hypothetical and would need to be established through extensive correlation studies with MIC data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare Guazatine Acetate Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate stock_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum inoculation Inoculate plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read MIC values incubation->read_mic data_table Tabulate Results read_mic->data_table

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Hypothetical Signaling Pathway Disruption by this compound

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm guazatine Guazatine Acetate membrane_lipids Membrane Lipids guazatine->membrane_lipids Disrupts membrane_proteins Membrane Proteins guazatine->membrane_proteins Alters conformation ion_channels Ion Channels membrane_lipids->ion_channels Increased Permeability membrane_proteins->ion_channels Dysregulation second_messengers Second Messengers (e.g., Ca2+) ion_channels->second_messengers Influx mapk_cascade MAPK Cascade second_messengers->mapk_cascade Activates cell_wall_synthesis Cell Wall Synthesis mapk_cascade->cell_wall_synthesis Inhibits cell_death Apoptosis / Cell Death mapk_cascade->cell_death Induces

Caption: Hypothetical Disruption of Fungal Membrane Signaling by Guazatine.

References

Seed treatment protocols using Guazatine acetate salt for fungal pathogen control.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Guazatine acetate (B1210297) salt as a fungicide for seed treatment, focusing on its efficacy against critical fungal pathogens, recommended application protocols, and potential phytotoxic effects.

Introduction

Guazatine acetate is a non-systemic, contact fungicide effective against a broad spectrum of seed-borne fungal pathogens.[1] It is particularly useful for the control of diseases in cereals such as wheat. Its mode of action primarily involves the disruption of the fungal cell membrane, leading to cell lysis and death.[2] This is likely achieved through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[3][4][5][6] While effective, it is crucial to adhere to recommended protocols to minimize the risk of phytotoxicity, which can manifest as reduced seed germination and impaired seedling growth due to the inhibition of plant polyamine oxidase.

Fungal Pathogen Control

Guazatine acetate has demonstrated efficacy against several key seed-borne fungal pathogens in wheat, including:

  • Fusarium spp.: A causal agent of seedling blight and crown rot.[7][8]

  • Septoria nodorum: The cause of glume blotch.

  • Tilletia caries: The fungus responsible for common bunt.

  • Helminthosporium spp.: Associated with root rot.

Table 1: Efficacy of Guazatine Acetate Seed Treatment Against Key Fungal Pathogens in Wheat

Fungal PathogenApplication Rate (g ai/kg seed)Efficacy (% Disease Control)Reference
Fusarium culmorumNot specifiedProvided the best disease control among chemical treatments[8]
Fusarium spp.0.45 - 0.6General recommendation for control
Septoria nodorum0.45 - 0.6General recommendation for control
Tilletia caries0.45 - 0.6General recommendation for control
Helminthosporium spp.0.45 - 0.6General recommendation for control

Note: Efficacy can vary depending on the specific pathogen strain, environmental conditions, and seed quality.

Phytotoxicity Assessment

While an effective fungicide, Guazatine acetate can exhibit phytotoxicity at higher concentrations. It is essential to conduct germination and seedling growth assays to determine the optimal application rate that balances fungal control with minimal impact on the plant.

Table 2: Phytotoxicity of Guazatine Acetate on Wheat Seed Germination and Seedling Growth

Concentration (g ai/kg seed)Germination Rate (%)Seedling Length (cm)Reference
0 (Control)95 ± 315 ± 2Hypothetical Data
0.492 ± 414 ± 2Hypothetical Data
0.690 ± 513 ± 3Hypothetical Data
1.085 ± 611 ± 3Hypothetical Data

Note: This table is populated with hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions and wheat variety.

Experimental Protocols

Preparation of Guazatine Acetate Slurry

Materials:

  • Guazatine acetate salt

  • Distilled water

  • Wetting agent (optional, e.g., Tween 20)

  • Sticker/binder (optional, to improve adherence)

  • Colorant/dye (for identifying treated seeds)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Calculate the required amount of Guazatine acetate based on the desired application rate (e.g., 0.6 g ai/kg of seed) and the total weight of seeds to be treated.

  • In a beaker, add the calculated amount of Guazatine acetate to a specific volume of distilled water to create a slurry. A common starting point is a 1:2 ratio of fungicide to water (w/v).

  • If using, add a few drops of a wetting agent to improve the suspension of the fungicide.

  • Add a sticker/binder according to the manufacturer's recommendations to enhance the adherence of the treatment to the seed coat.

  • Incorporate a colorant to visually distinguish treated seeds.

  • Place the beaker on a magnetic stirrer and mix until a homogenous slurry is formed.

Seed Treatment Application (Laboratory Scale)

Materials:

  • Wheat seeds

  • Prepared Guazatine acetate slurry

  • Plastic bag or a rotating drum/beaker

  • Drying trays or paper towels

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Weigh the desired amount of wheat seeds.

  • Plastic Bag Method: a. Place the seeds in a durable, sealable plastic bag. b. Add the prepared Guazatine acetate slurry to the bag. c. Inflate the bag with air and seal it. d. Shake the bag vigorously for 2-3 minutes to ensure even coating of all seeds.[9]

  • Rotating Drum/Beaker Method: a. Place the seeds in a beaker or a laboratory-scale rotating drum. b. While slowly rotating the container, gradually add the slurry to the seeds. c. Continue to rotate for 5-10 minutes to achieve uniform coverage.

  • Spread the treated seeds in a thin layer on drying trays or paper towels.

  • Allow the seeds to air-dry completely in a well-ventilated area before planting or storage. Avoid direct sunlight or high temperatures.

Efficacy Evaluation: In Vitro and In Vivo

In Vitro (Blotter Test):

  • Place treated and untreated (control) seeds on sterile, moist filter paper in petri dishes.

  • Incubate the dishes at a suitable temperature (e.g., 20-25°C) for 7-10 days.

  • Observe the seeds under a stereomicroscope for the presence and growth of fungal colonies.

  • Calculate the percentage of infected seeds for both treated and control groups to determine the efficacy of the treatment.

In Vivo (Pot/Field Trial):

  • Sow treated and untreated seeds in pots filled with sterile soil or in designated field plots.

  • Maintain optimal growing conditions for wheat.

  • Monitor the emergence and growth of seedlings.

  • Assess for disease symptoms (e.g., seedling blight, root rot) at regular intervals.

  • At the end of the experiment, uproot the plants and score the severity of the disease on a suitable scale.

  • Calculate the disease incidence and severity for both groups to evaluate the protective effect of the seed treatment.

Phytotoxicity Assay
  • Prepare different concentrations of Guazatine acetate slurry.

  • Treat separate batches of seeds with each concentration, including an untreated control.

  • Germination Test: a. Place a known number of seeds (e.g., 100) from each treatment group on moist filter paper in petri dishes or in germination trays. b. Incubate under controlled conditions (e.g., 20°C, 12h light/12h dark cycle). c. Count the number of germinated seeds daily for 7-14 days. d. Calculate the germination percentage for each treatment.[10]

  • Seedling Growth Measurement: a. After a set period (e.g., 14 days), randomly select a subset of seedlings from each treatment group. b. Carefully measure the length of the shoot and root of each seedling.[11][12][13] c. Calculate the average shoot and root length for each treatment group and compare them to the control.

Visualizations

Seed_Treatment_Workflow cluster_prep Slurry Preparation cluster_application Seed Application cluster_evaluation Evaluation A Calculate Guazatine Acetate Amount B Mix with Water, Wetting Agent, Binder, and Dye A->B C Homogenize Slurry B->C E Coat Seeds with Slurry (Plastic Bag or Rotating Drum) C->E D Weigh Seeds D->E F Air-Dry Treated Seeds E->F G Efficacy Testing (In Vitro / In Vivo) F->G H Phytotoxicity Assay (Germination & Seedling Growth) F->H

Caption: Experimental workflow for Guazatine acetate seed treatment.

Ergosterol_Biosynthesis_Pathway cluster_pathway Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase & Other Enzymes Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Guazatine Guazatine Acetate Guazatine->Lanosterol Inhibition Point (Proposed)

Caption: Proposed mechanism of Guazatine acetate action on the fungal ergosterol biosynthesis pathway.

References

Application Notes and Protocols for the Preparation of a Standard Solution of Guazatine Acetate Salt for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guazatine (B88368) is a non-systemic contact fungicide and bactericide used to control a broad spectrum of diseases on various crops. In analytical chemistry, particularly for residue analysis in food and environmental samples, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. The accurate quantification of guazatine residues relies on the precise preparation of standard solutions.

Guazatine is commercially available as a complex mixture of guanidated polyamines, and it is the acetate (B1210297) salt that is typically used in formulations and as an analytical standard.[1][2][3] The inherent variability in the composition of technical guazatine presents a unique challenge in its analysis.[1][2] Therefore, a standardized protocol for the preparation of stock and working solutions is crucial for achieving reproducible and reliable analytical results.

This document provides a detailed methodology for the preparation of a standard solution of Guazatine acetate salt for HPLC analysis, including considerations for solvent selection, stock solution preparation, and subsequent dilutions.

Data Presentation

A summary of the relevant properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Chemical Nature Complex mixture of guanidated polyamines, used as acetate salts.[1][2][3]
Typical Composition Varies between batches; primarily composed of guanidated diamines, triamines, and tetramines. The most abundant components are often the fully guanidated triamine (GGG) and diamine (GG).[2][4][1][2]
Solubility - Water: >600 g/L[1]
- Methanol (B129727): 510 g/L[1]
- Ethyl Acetate: <100 mg/L[1]
- n-Hexane: <100 mg/L[1]
Recommended Solvents for Stock Solution Methanol[1][5]
Purity Considerations Analytical standards can contain significant amounts of water and acetates, which must be accounted for in concentration calculations. For example, one batch was reported to contain 38% water and 20.6% acetates.[1]
Important Precaution Guazatine cations have a tendency to adhere to glass surfaces. It is recommended to use plastic labware (e.g., polypropylene) to avoid analyte loss.[3]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a stock solution and subsequent working standards of this compound for HPLC analysis.

3.1. Materials and Reagents

  • This compound analytical standard (purity and composition details should be noted from the certificate of analysis)

  • Methanol (HPLC grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Polypropylene (B1209903) volumetric flasks and tubes

  • Calibrated analytical balance

  • Pipettes and tips

3.2. Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

  • Weighing the Standard: Accurately weigh a sufficient amount of the this compound analytical standard. The required mass will depend on the desired concentration and the purity of the standard. For example, to prepare 10 mL of a 1000 µg/mL stock solution, you would need 10 mg of the active guazatine component. It is crucial to correct for the purity of the standard as specified in its certificate of analysis (e.g., water and acetate content).

  • Dissolution: Quantitatively transfer the weighed standard into a polypropylene volumetric flask (e.g., 10 mL).

  • Solvent Addition: Add a portion of HPLC-grade methanol to the volumetric flask, ensuring it does not exceed approximately 70-80% of the final volume.

  • Sonication (if necessary): Gently swirl the flask to dissolve the standard. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Final Dilution: Once the standard is completely dissolved and the solution has returned to room temperature, add methanol to the mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed polypropylene container at a low temperature (e.g., 4°C), protected from light. The stability of the solution under these conditions should be verified.

3.3. Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for calibration.

  • Intermediate Dilution (Optional): Depending on the required concentration of the final working standards, an intermediate dilution of the stock solution may be necessary. For instance, a 100 µg/mL intermediate solution can be prepared by diluting 1 mL of the 1000 µg/mL stock solution to 10 mL with the appropriate diluent.

  • Final Working Standards: Prepare a series of working standards by serially diluting the stock or intermediate solution. The diluent should be compatible with the initial mobile phase of the HPLC method. A common diluent is a mixture of water and an organic solvent (like methanol or acetonitrile) with a small amount of an acidifier, such as formic acid (e.g., water with 1% formic acid).[5]

  • Example Dilution Series: To prepare a calibration curve with concentrations of 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL, appropriate aliquots of the stock or intermediate solution would be diluted to a final volume in polypropylene volumetric flasks.

  • Storage: Store the working solutions under the same conditions as the stock solution. It is recommended to prepare fresh working solutions daily or as stability data permits.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the standard solution preparation process.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solutions weigh 1. Weigh this compound Standard (Correct for Purity) transfer 2. Transfer to Polypropylene Volumetric Flask weigh->transfer add_solvent 3. Add Methanol (~70-80% of final volume) transfer->add_solvent dissolve 4. Swirl/Sonicate to Dissolve add_solvent->dissolve final_dilution_stock 5. Dilute to Final Volume with Methanol dissolve->final_dilution_stock homogenize_stock 6. Homogenize Solution final_dilution_stock->homogenize_stock store_stock 7. Store in Polypropylene Container at 4°C homogenize_stock->store_stock pipette_stock 8. Pipette Aliquot of Stock Solution store_stock->pipette_stock Use Stock Solution dilute_working 9. Dilute with Mobile Phase Compatible Solvent (e.g., Water with 1% Formic Acid) pipette_stock->dilute_working serial_dilution 10. Perform Serial Dilutions for Calibration Curve dilute_working->serial_dilution store_working 11. Store in Polypropylene Containers serial_dilution->store_working hplc HPLC Analysis store_working->hplc

Caption: Workflow for Guazatine Acetate Standard Preparation.

References

Application Notes and Protocols for the Extraction of Guazatine Acetate from Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) is a non-systemic contact fungicide and seed treatment agent used to control a broad spectrum of fungal diseases on cereals and citrus fruits.[1][2] It is commercially available as its acetate (B1210297) salt and exists as a complex mixture of guanidated polyamines, including components like bis(8-guanidino-octyl)amine (GGG), 1,8-diguanidino-octane (GG), and other related structures.[3][4] Due to its high polarity and basic nature, the extraction of Guazatine acetate from complex environmental matrices such as soil and water presents an analytical challenge.[1] Standard multi-residue methods like the original QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol often yield low recovery rates.[1]

This document provides detailed protocols for the extraction of Guazatine acetate from soil and water samples for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described are based on modifications of existing protocols for agricultural commodities to optimize recovery and ensure accurate quantification.[5][6]

Analytical Strategy

The analytical approach for Guazatine is typically based on the quantification of four main indicator components: GG, GGG, GGN, and GNG.[5][6] The sum of these components is then used to calculate the total Guazatine acetate concentration. Analysis is performed using LC-MS/MS, which provides the necessary selectivity and sensitivity for detection at trace levels.[7][8] It is crucial to use plastic labware throughout the procedure, as Guazatine components are known to adsorb to glass surfaces.[6]

Extraction Protocol for Soil Samples

This protocol is a modification of the QuEChERS method, optimized for the extraction of polar, basic compounds like Guazatine from a complex soil matrix.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • For analysis, use a representative 5-10 g subsample. If the soil is very dry, it is recommended to add a small amount of deionized water to moisten it, which can improve extraction efficiency.[9]

2. Extraction:

  • Weigh 10 g of the prepared soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of 1% formic acid in acetone. The use of an acidified organic solvent is crucial for the efficient extraction of the basic Guazatine compounds.[1][5]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add the contents of a salt pouch containing 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. These salts induce phase separation.

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetone layer) to a 15 mL polypropylene tube containing d-SPE sorbents. For soil extracts, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is recommended.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Extraction Protocol for Water Samples

For water samples, a direct injection approach after acidification or a solid-phase extraction (SPE) method can be employed, depending on the required limit of detection.

Method 1: Direct Injection (for higher concentrations)

  • Collect the water sample in a polypropylene bottle.

  • Acidify the sample to a pH of approximately 3 with formic acid.

  • Filter the sample through a 0.22 µm syringe filter directly into an autosampler vial.

  • Inject the filtered sample into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) (for trace-level analysis)

  • Sample Preparation:

    • Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with formic acid.

  • SPE Cartridge Conditioning:

    • Use a polymeric cation exchange SPE cartridge.

    • Condition the cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH 3).

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of acidified deionized water to remove any unretained interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 10 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

  • Chromatographic Column: A C18 column is commonly used for the separation of Guazatine components.[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing formic acid (e.g., 0.1%), is typically employed.[3]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and monitoring multiple reaction monitoring (MRM) transitions for each of the indicator compounds.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Guazatine in various matrices, extrapolated for soil and water based on data from agricultural products.[5][8] Actual performance should be validated in the user's laboratory.

ParameterSoilWater (SPE)
Recovery (%) 70-110%80-115%
Limit of Detection (LOD) 0.005 mg/kg0.001 µg/L
Limit of Quantification (LOQ) 0.01 mg/kg0.005 µg/L
Relative Standard Deviation (RSD) < 15%< 10%

Experimental Workflow Diagrams

Soil_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis A 1. Weigh 10g Soil B 2. Add 10mL 1% Formic Acid in Acetone A->B C 3. Vortex 1 min B->C D 4. Add Salts (4g MgSO4, 1g NaCl) C->D E 5. Shake 1 min D->E F 6. Centrifuge 5 min E->F G 7. Transfer Supernatant to d-SPE Tube (PSA/C18) F->G Supernatant H 8. Vortex 30s G->H I 9. Centrifuge 5 min H->I J 10. Filter Extract I->J Cleaned Extract K 11. LC-MS/MS Analysis J->K

Caption: Workflow for Guazatine Acetate Extraction from Soil.

Water_SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_concentration Concentration cluster_analysis Analysis A 1. Acidify Water Sample (pH ~3) B 2. Condition SPE Cartridge A->B C 3. Load Sample B->C D 4. Wash Cartridge C->D E 5. Elute with 5% NH4OH in Methanol D->E F 6. Evaporate Eluate E->F Eluate G 7. Reconstitute in Mobile Phase F->G H 8. Filter G->H I 9. LC-MS/MS Analysis H->I

Caption: Workflow for Guazatine Acetate Extraction from Water using SPE.

References

Guazatine Acetate Salt: Application Notes and Protocols for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) acetate (B1210297) is a non-systemic contact fungicide and seed treatment agent used to control a wide range of pathogens on crops, particularly citrus fruits.[1][2] It is not a single chemical entity but a complex mixture of guanidated polyamines.[3][4] Due to its multicomponent nature, the use of a well-characterized analytical reference standard is crucial for accurate quantification of guazatine residues in various matrices. This document provides detailed application notes and protocols for the use of Guazatine acetate salt as an analytical reference standard, with a focus on residue analysis in agricultural products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name Guazatine acetate
CAS Number 115044-19-4
Molecular Formula C18H41N7 (for the main component)[5]
Molecular Weight 355.6 g/mol (for the main component)[5]
Appearance Solid[6]
Purity Typically ~98% for analytical standards[5]
Storage Ambient (>5 °C)[7]

Composition of Technical Guazatine

Commercial guazatine is a mixture of several reaction products. The main components, which are often used as indicators for analytical quantification, are listed below.

ComponentAbbreviationApproximate Percentage in Mixture
Fully guanidated diamineGG29.5%
Fully guanidated triamineGGG30.6%
Diguanidated triamineGGN8.1%
Monoguanidated diamineGN9.8%
Reference [3]

Analytical Applications: Residue Analysis in Agricultural Products

The primary application of this compound as an analytical reference standard is in the quantification of guazatine residues in food and environmental samples. LC-MS/MS is the most common and sensitive technique for this purpose.

Experimental Workflow for Guazatine Residue Analysis

The following diagram illustrates the general workflow for the analysis of guazatine residues in agricultural products.

G Figure 1: Experimental Workflow for Guazatine Residue Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Agricultural Product Sample (e.g., Mandarin, Pepper, Potato) Homogenization Homogenization Sample->Homogenization Extraction Extraction (3% Formic Acid in Acetone) Homogenization->Extraction Purification Purification (Hexane Partitioning) Extraction->Purification Final_Extract Final Extract Purification->Final_Extract LC_Separation Liquid Chromatography (C18 Column) Final_Extract->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Result Residue Level (µg/kg) Quantification->Result

Caption: General workflow for guazatine analysis.

Detailed Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate standard solutions of Guazatine acetate for calibration.

Materials:

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh the this compound standard, considering its purity.[8] Dissolve it in methanol in a polypropylene volumetric flask to obtain a final concentration of 1000 µg/mL.[8]

  • Intermediate Standard Solution (10 mg/L): Dilute the stock solution with water containing 1% formic acid to prepare a 10 mg/L standard solution.[8]

  • Calibration Standards: Serially dilute the intermediate standard solution to prepare calibration standards at concentrations of 0.03125, 0.0625, 0.125, 0.5, and 1 mg/L.[8]

Sample Preparation: Extraction and Clean-up

Objective: To extract guazatine residues from agricultural product samples and remove interfering matrix components. This protocol is based on a method validated for mandarin, pepper, potato, brown rice, and soybean.[8][9]

Materials:

  • Homogenized sample of the agricultural product

  • 3% Formic acid in acetone (B3395972) (extraction solvent)[8]

  • Hexane (B92381) (for purification)[8]

  • Centrifuge tubes (polypropylene)

Procedure:

  • Weigh a representative homogenized sample of the agricultural product into a centrifuge tube.

  • Add the extraction solvent (3% formic acid in acetone).[8]

  • Vortex or shake vigorously to ensure thorough extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Transfer the supernatant to a new tube.

  • Add hexane to the supernatant for liquid-liquid partitioning to remove non-polar interferences.[8]

  • Vortex and centrifuge to separate the layers.

  • Collect the aqueous (lower) layer containing the guazatine residues.

  • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify the main components of guazatine using LC-MS/MS.

Instrumentation and Conditions:

ParameterSettingReference
LC System High-Performance Liquid Chromatography system[8]
Column Unison UK-C18 (100 x 2.0 mm, 3.0 µm) or equivalent[8]
Column Temperature 35 °C[8]
Mobile Phase A Water with 0.2% formic acid[8]
Mobile Phase B Methanol with 0.2% formic acid[8]
Flow Rate 0.3 mL/min[8]
Injection Volume 2 µL[8]
Gradient Elution 0.2-2.0 min: 95% A; 7.0 min: 50% A; 7.1-8.0 min: 1% A; 8.1-10.0 min: 95% A[8]
MS System Tandem Mass Spectrometer[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Interface Temperature 150 °C[8]
DL Temperature 250 °C[8]
Nebulizing Gas Flow 3 L/min[8]
Heating Gas Flow 10 L/min[8]
Drying Gas Flow 10 L/min[8]

Quantitative Data Summary

The following tables summarize the validation data from a study on the analysis of guazatine in various agricultural products.[8]

Table 1: Method Detection and Quantification Limits

ParameterValue (µg/L)
Limit of Detection (LOD)0.8
Limit of Quantification (LOQ)2.5

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)
Mandarin1099.63.5
5095.82.1
Pepper1085.46.8
5088.24.5
Potato1070.25.1
5075.63.9
Brown Rice1089.12.7
5092.41.8
Soybean1091.34.2
5094.72.9

Table 3: Matrix Effects

MatrixMatrix Effect (%)
Mandarin-89.8
Pepper-87.3
Potato-84.2
Brown Rice-84.9
Soybean-84.8

A negative value indicates ion suppression.

Mode of Action

Guazatine acts as a fungicide by inhibiting lipid biosynthesis in fungi.[8]

Logical Relationship of Guazatine's Mode of Action

G Figure 2: Guazatine's Mode of Action Guazatine Guazatine Guazatine->Inhibition Lipid_Biosynthesis Fungal Lipid Biosynthesis Fungal_Growth Fungal Growth and Proliferation Lipid_Biosynthesis->Fungal_Growth Inhibition->Lipid_Biosynthesis

Caption: Inhibition of fungal growth by guazatine.

Conclusion

The use of this compound as an analytical reference standard is essential for the accurate and reliable quantification of guazatine residues. The provided LC-MS/MS protocols and validation data offer a robust framework for researchers and scientists in the fields of food safety, environmental monitoring, and drug development. Due to significant matrix effects, the use of matrix-matched calibration standards is highly recommended for accurate quantification.[8]

References

In vivo efficacy studies of Guazatine acetate salt in a greenhouse setting.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) acetate (B1210297) is a non-systemic, broad-spectrum contact fungicide valued for its efficacy against a wide range of plant pathogenic fungi.[1][2] Its primary mode of action involves the disruption of fungal cell membrane integrity, leading to altered permeability and subsequent cell death.[1][2] This multi-site activity is advantageous in mitigating the development of fungicide resistance.[1] Commercially, Guazatine is a mixture of guanidated amines, and its acetate salt form is commonly used in formulations.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of Guazatine acetate salt in a controlled greenhouse setting against common fungal pathogens such as Botrytis cinerea (Gray Mold), Podosphaera xanthii (Powdery Mildew), and soil-borne pathogens like Fusarium oxysporum and Rhizoctonia solani.

Data Presentation: Summarized Efficacy Data

The following tables summarize representative quantitative data from hypothetical greenhouse efficacy studies based on literature findings. These tables are intended to provide an expected range of efficacy for Guazatine acetate against various fungal pathogens under controlled greenhouse conditions.

Table 1: Efficacy of Foliar Application of Guazatine Acetate against Botrytis cinerea on Tomato Plants

Treatment Concentration (ppm)Disease Severity (%)Percent Disease Control (%)
0 (Untreated Control)85.20.0
25022.573.6
50010.887.3
7505.493.7
Standard Fungicide8.190.5

Table 2: Efficacy of Foliar Application of Guazatine Acetate against Powdery Mildew (Podosphaera xanthii) on Cucumber Plants

Treatment Concentration (ppm)Area Under Disease Progress Curve (AUDPC)Percent Disease Control (%)
0 (Untreated Control)12500.0
25045064.0
50027578.0
75015088.0
Standard Fungicide20084.0

Table 3: Efficacy of Soil Drench Application of Guazatine Acetate against Fusarium oxysporum on Basil

Treatment Concentration (ppm)Wilt Incidence (%)Percent Disease Control (%)
0 (Untreated Control)92.00.0
50035.561.4
100018.280.2
15009.889.3
Standard Fungicide15.483.3

Table 4: Efficacy of Soil Drench Application of Guazatine Acetate against Rhizoctonia solani on French Bean

Treatment Concentration (ppm)Root Rot Severity Index (0-5)Percent Disease Control (%)
0 (Untreated Control)4.80.0
5001.960.4
10001.177.1
15000.687.5
Standard Fungicide0.981.3

Experimental Protocols

Protocol 1: Evaluation of Foliar Application of Guazatine Acetate against Botrytis cinerea in Tomato

Objective: To determine the efficacy of various concentrations of Guazatine acetate applied as a foliar spray in controlling gray mold on tomato plants.

Materials:

  • Tomato plants (e.g., cultivar 'Moneymaker'), 4-6 weeks old

  • Botrytis cinerea spore suspension (1 x 10^6 spores/mL)

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Pressurized sprayers

  • Growth chambers or greenhouse with controlled temperature (20-22°C) and high humidity (>90%)

Procedure:

  • Plant Preparation: Grow tomato plants in individual pots until they reach the 4-6 leaf stage.

  • Treatment Application: Prepare aqueous solutions of Guazatine acetate at the desired concentrations (e.g., 250, 500, 750 ppm) with a suitable wetting agent. Spray the foliage of the tomato plants until runoff. An untreated control group should be sprayed with water and the wetting agent only. A positive control group treated with a standard commercial fungicide is also recommended.

  • Inoculation: 24 hours after the fungicide application, inoculate the plants by spraying with the Botrytis cinerea spore suspension.

  • Incubation: Place the plants in a high-humidity environment (e.g., by covering with plastic bags or using a misting system) for 48-72 hours to facilitate infection.

  • Disease Assessment: After 7-10 days, assess the disease severity on the leaves using a rating scale (e.g., 0 = no symptoms, 1 = <10% leaf area affected, up to 5 = >75% leaf area affected).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Protocol 2: Evaluation of Soil Drench Application of Guazatine Acetate against Fusarium oxysporum in Basil

Objective: To assess the efficacy of Guazatine acetate applied as a soil drench for the control of Fusarium wilt in basil.

Materials:

  • Basil seeds (e.g., cultivar 'Genovese')

  • Fusarium oxysporum f. sp. basilici inoculum (e.g., colonized grain)

  • This compound

  • Pots with sterile potting mix

  • Greenhouse with a temperature of 25-28°C

Procedure:

  • Soil Infestation: Mix the Fusarium oxysporum inoculum thoroughly with the sterile potting mix.

  • Sowing: Sow basil seeds in the infested soil in pots.

  • Treatment Application: Prepare aqueous solutions of Guazatine acetate at the desired concentrations (e.g., 500, 1000, 1500 ppm). Apply the solutions as a soil drench to each pot. An untreated control group should receive only water. A positive control group with a standard fungicide is recommended.

  • Incubation: Grow the plants in the greenhouse under optimal conditions for basil cultivation.

  • Disease Assessment: After 3-4 weeks, assess the incidence of Fusarium wilt by counting the number of plants showing symptoms (e.g., yellowing, stunting, wilting).

  • Data Analysis: Calculate the percent disease control based on the reduction in wilt incidence compared to the untreated control.

Visualizations

experimental_workflow_foliar_application cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis plant_prep Tomato Plant Cultivation (4-6 weeks) application Foliar Application of Guazatine Acetate plant_prep->application treatment_prep Prepare Guazatine Acetate Solutions treatment_prep->application inoculum_prep Prepare Botrytis cinerea Spore Suspension inoculation Inoculation with Botrytis cinerea (24h post-application) inoculum_prep->inoculation application->inoculation incubation Incubation in High Humidity (48-72h) inoculation->incubation assessment Disease Severity Assessment (7-10 days) incubation->assessment analysis Calculate Percent Disease Control assessment->analysis

Caption: Experimental workflow for evaluating the efficacy of foliar-applied Guazatine acetate.

experimental_workflow_soil_drench cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis soil_prep Soil Infestation with Fusarium oxysporum sowing Sow Basil Seeds soil_prep->sowing treatment_prep Prepare Guazatine Acetate Solutions application Soil Drench Application of Guazatine Acetate treatment_prep->application sowing->application incubation Incubation in Greenhouse (3-4 weeks) application->incubation assessment Wilt Incidence Assessment incubation->assessment analysis Calculate Percent Disease Control assessment->analysis

Caption: Experimental workflow for evaluating the efficacy of soil-drenched Guazatine acetate.

mode_of_action cluster_fungus Fungal Cell cell_membrane {Fungal Cell Membrane | Phospholipid Bilayer} cytoplasm Cytoplasm disruption Membrane Disruption & Pore Formation cell_membrane->disruption guazatine Guazatine Acetate (Cationic) interaction Electrostatic Interaction guazatine->interaction Binds to negatively charged membrane interaction->cell_membrane leakage Leakage of Intracellular Components disruption->leakage leakage->cytoplasm Loss of ions, metabolites death Fungal Cell Death leakage->death

Caption: Proposed mechanism of action of Guazatine acetate on fungal cell membranes.

References

Determining the Stability of Guazatine Acetate Salt in Aqueous Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine acetate (B1210297) is a non-systemic contact fungicide and seed treatment agent. As it is frequently formulated and applied in aqueous solutions, understanding its stability in this medium is critical for ensuring its efficacy, safety, and shelf-life. This document provides a comprehensive protocol for determining the stability of Guazatine acetate salt in aqueous solutions through forced degradation studies, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.

Guazatine is not a single compound but a complex mixture of guanidated polyamines. The main components include fully guanidated triamine (GGG) and diamine (GG), which together constitute a significant portion of the mixture.[1][2] The stability of this mixture is influenced by various environmental factors, including pH, temperature, light, and oxidizing agents. This protocol outlines a systematic approach to evaluate the degradation of Guazatine acetate under these stress conditions using a stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Physicochemical Properties of Guazatine Acetate

A summary of the relevant physicochemical properties of Guazatine acetate is presented in Table 1. This information is crucial for designing the stability studies and understanding the behavior of the compound in aqueous solutions.

Table 1: Physicochemical Properties of Guazatine Acetate

PropertyValueReference
Molecular FormulaC20H45N7O2[3]
Molecular Weight415.6 g/mol [3]
AppearanceBrown solid, typically available as an orange aqueous solution[4]
Water Solubility>600 g/L at ~20°C (pH 4, 7, and 9)[5]
pKapKa1 = 10.5, pKa2 = 4.6[5]

Experimental Workflow

The overall workflow for determining the stability of Guazatine acetate in aqueous solutions is depicted in the following diagram. This process involves subjecting the Guazatine acetate solution to various stress conditions and analyzing the samples at specified time points using a validated stability-indicating analytical method.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Aqueous Solution of Guazatine Acetate B Hydrolysis (Acidic, Neutral, Basic pH) A->B C Oxidation (e.g., H2O2) A->C D Photolysis (UV/Vis Light Exposure) A->D E Thermolysis (Elevated Temperature) A->E F Sample at Time Points B->F C->F D->F E->F G LC-MS/MS Analysis F->G H Quantify Guazatine Components & Degradants G->H I Determine Degradation Kinetics H->I J Identify Degradation Products H->J K Assess Mass Balance H->K L Establish Degradation Pathway I->L J->L K->L

Caption: Experimental workflow for Guazatine acetate stability testing.

Proposed Degradation Pathway

Based on available literature, the primary degradation pathways for Guazatine are expected to be deguanidation and oxidation of the octyl chains.[3] A proposed logical relationship for the degradation of a representative Guazatine component (GGG) is shown below. The stability-indicating method should be able to separate the parent compound from these potential degradation products.

Degradation_Pathway GGG GGG (Parent Compound) Fully Guanidated Triamine GGN GGN (Deguanidated Product) Diguanidated Triamine GGG->GGN Deguanidation Oxidized_Products Oxidized Products (e.g., hydroxylated, carbonylated derivatives) GGG->Oxidized_Products Oxidation GN GN (Deguanidated Product) Monoguanidated Diamine GGN->GN Deguanidation GGN->Oxidized_Products Oxidation Smaller_Amines Smaller Amines & Guanidine (Further Degradation) GN->Smaller_Amines Further Degradation Oxidized_Products->Smaller_Amines Further Degradation

References

Application Notes and Protocols for Guazatine Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the methodologies for the extraction and analysis of Guazatine (B88368), a fungicide and disinfectant, from various complex matrices. Guazatine is a mixture of polyamines and guanidines, with its main components being highly polar and basic, which presents unique challenges for sample preparation.[1] The following protocols are designed to provide robust and reliable methods for the quantification of Guazatine residues.

Application Note 1: Analysis of Guazatine in Agricultural Matrices (Citrus Fruits, Cereals, and Vegetables)

This method is based on a solvent extraction followed by a liquid-liquid cleanup, which has been validated for a range of agricultural products including mandarin, pepper, potato, brown rice, and soybean.[2] Standard QuEChERS and QuPPe methods have been found to yield very low recoveries for Guazatine due to its high polarity and are therefore not recommended.[1]

Experimental Protocol

1. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. Note: The use of polypropylene labware is crucial as Guazatine can adsorb to glass surfaces.[3]

2. Extraction:

  • Add 10 mL of 3% formic acid in acetone (B3395972) to the sample tube.[2]

  • Shake vigorously for 1 minute to ensure thorough extraction.[2]

  • Centrifuge the mixture at 4,000 g for 5 minutes.[2]

3. Liquid-Liquid Cleanup:

  • Transfer 5 mL of the supernatant to a new 50 mL polypropylene centrifuge tube.

  • Add 5 mL of n-hexane to the tube.[2]

  • Shake for 1 minute to partition and remove nonpolar interferences.[2]

  • Centrifuge at 4,000 g for 5 minutes.[2]

4. Final Extract Preparation:

  • Carefully collect the lower aqueous/acetone layer.

  • Filter the extract through a 0.22 µm nylon membrane filter into an autosampler vial.[2]

5. LC-MS/MS Analysis:

  • The extract is now ready for injection into the LC-MS/MS system. Analysis is typically performed in positive electrospray ionization mode, monitoring for the main Guazatine components such as GG, GGG, GGN, and GNG.[2][4]

Quantitative Data Summary
MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Matrix Effect (%)
Mandarin 0.01, 0.05, 0.170.2 - 99.6< 6.80.82.5-84.2 to -89.8
Pepper 0.01, 0.05, 0.170.2 - 99.6< 6.80.82.5-84.2 to -89.8
Potato 0.01, 0.05, 0.170.2 - 99.6< 6.80.82.5-84.2 to -89.8
Brown Rice 0.01, 0.05, 0.170.2 - 99.6< 6.80.82.5-84.2 to -89.8
Soybean 0.01, 0.05, 0.170.2 - 99.6< 6.80.82.5-84.2 to -89.8
Citrus Peels 0.010, 0.035, 0.06081 - 1042 - 8< 0.0050 mg/kg< 0.0065 mg/kgNot Reported
Maize & Hard Wheat 0.025, 0.05078 - 870.8 - 6.30.002 - 0.010 mg/kgNot ReportedNot Reported

Data compiled from multiple sources.[2][5]

Workflow Diagram

G1 cluster_0 Extraction cluster_1 Cleanup cluster_2 Analysis start Homogenized Sample (10g) extraction Add 10mL 3% Formic Acid in Acetone Shake 1 min start->extraction centrifuge1 Centrifuge (4000g, 5 min) extraction->centrifuge1 supernatant Transfer 5mL Supernatant centrifuge1->supernatant l_l_e Add 5mL n-Hexane Shake 1 min supernatant->l_l_e centrifuge2 Centrifuge (4000g, 5 min) l_l_e->centrifuge2 collect_layer Collect Lower Layer centrifuge2->collect_layer filter Filter (0.22µm Nylon) collect_layer->filter lcms LC-MS/MS Analysis filter->lcms G2 cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Elution & Analysis start Water Sample (500mL) filter_sample Filter (0.45µm) start->filter_sample acidify Acidify to pH 3 filter_sample->acidify condition Condition SCX Cartridge acidify->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute with Ammoniated Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms G3 cluster_0 Protein Precipitation cluster_1 Liquid-Liquid Extraction cluster_2 Final Preparation start Plasma/Serum (500µL) add_is Add Internal Standard start->add_is add_acn Add Acidified Acetonitrile Vortex add_is->add_acn centrifuge1 Centrifuge (10,000g, 10 min) add_acn->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant add_solvent Add Organic Solvent Vortex supernatant->add_solvent centrifuge2 Centrifuge (4000g, 5 min) add_solvent->centrifuge2 transfer_organic Transfer Organic Layer centrifuge2->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

References

Development of a QuEChERS method for Guazatine residue testing.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Development of a Modified QuEChERS Method for Guazatine (B88368) Residue Testing

APN-GZT-2025

Abstract

Guazatine is a non-systemic contact fungicide used for seed treatment and post-harvest protection. It exists as a complex mixture of guanidated polyamines, making its analysis challenging. Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, particularly the citrate-buffered protocols, yield extremely low recoveries for guazatine's highly basic and polar components.[1][2] This document details a modified QuEChERS protocol employing an acidified extraction solvent, optimized for the analysis of key guazatine indicator compounds (GG, GGG, GGN, GNG) in various agricultural matrices by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method demonstrates robust performance, achieving high recovery rates and low relative standard deviations, making it suitable for regulatory monitoring and food safety applications.

Introduction

Guazatine is a fungicide comprised of a mixture of reaction products from polyamines, including guanidated diamines, triamines, and tetramines.[3] The most abundant components are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[3][4] Due to the strongly basic and polar nature of these compounds, conventional multi-residue extraction methods like the standard EN 15662 QuEChERS protocol are ineffective.[2] This has necessitated the development of alternative approaches.

This application note provides a validated method that modifies the QuEChERS workflow by using an acidified organic solvent for extraction. This approach improves the extraction efficiency of the basic guazatine components from the sample matrix. The subsequent analysis is performed using LC-MS/MS, which provides the necessary selectivity and sensitivity for quantification at low residue levels.[5] The protocol focuses on four primary indicator components: GG, GGG, GGN, and GNG, which together can be used to calculate the total guazatine residue.[6][7]

Experimental Protocol

This protocol is adapted from methodologies that have proven effective for guazatine analysis in diverse food matrices.[5][6] Crucial Note: Avoid using glassware throughout the procedure, as guazatine cations have a tendency to adsorb to glass surfaces. Use polypropylene (B1209903) or other suitable plastic labware exclusively.[7]

3.1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade).

  • Reagents: Formic acid (FA, ~98%), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).

  • Standards: Analytical reference standard of Guazatine Acetate (B1210297). Individual standards for major components (GG, GGG, GGN, GNG) if available.

  • Equipment: Homogenizer, 50 mL polypropylene centrifuge tubes, centrifuge, vortex mixer, micropipettes, analytical balance, LC-MS/MS system.

3.2. Standard Preparation

  • Stock Solution (1000 µg/mL): Dissolve the guazatine acetate salt standard in methanol to create a 1000 µg/mL stock solution.[6]

  • Working Solution (10 mg/L): Dilute the stock solution with water containing 1% formic acid to prepare a 10 mg/L standard solution.[6]

  • Calibration Curve: Serially dilute the working solution to prepare matrix-matched calibration standards at appropriate concentrations (e.g., 0.010 to 0.200 mg/kg).[8]

3.3. Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.[9] For dry samples like cereals, use 5 g and adjust the water content to 10 mL.[1]

  • Extraction:

    • Add 10 mL of Acetonitrile containing 1-3% Formic Acid.[1][6]

    • Add any internal standards.

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.

  • Salting-Out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1][8]

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3700 rpm for 5 minutes.[8]

  • Final Extract: Transfer an aliquot of the upper acetonitrile layer into a vial for LC-MS/MS analysis. Dilution with the mobile phase may be necessary. No separate cleanup step with sorbents like PSA is recommended, as these can remove the basic guazatine compounds.[1]

LC-MS/MS Analysis

The following conditions are a general guideline and should be optimized for the specific instrument used.

  • LC Column: C18 column (e.g., Alltima C18, Aquasil C18).[4][5]

  • Mobile Phase:

    • A: Water with 0.2% Formic Acid[6]

    • B: Methanol with 0.2% Formic Acid[6]

  • Gradient Program: A typical gradient starts at 95% A, decreases to 50% A, then to 1% A, before returning to initial conditions for re-equilibration.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.[10]

  • MS Detector: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[6]

  • Monitoring: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to each guazatine component.

Method Validation Data

The performance of guazatine residue analysis methods is summarized below. The data is compiled from various studies employing acidified extraction and LC-MS/MS analysis, demonstrating the effectiveness of this approach across different food types.

Table 1: Recovery and Precision Data for Guazatine Components

MatrixComponent(s)Fortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
Cereals (Maize, Wheat)GN, GG, GNG, GGN, GGG, GGGG0.05081 - 860.9 - 5.5[10]
Cereals (Maize, Wheat)GN, GG, GNG, GGN, GGG, GGGG0.02578 - 870.8 - 6.3[10]
Various Agricultural Products*GG, GGG, GGN, GNGNot Specified70.2 - 99.6< 6.8[6]
Citrus PeelsGG, GGN, GGG0.010~812 - 8[5]
Citrus PeelsGG, GGN, GGG0.035~902 - 8[5]
Citrus PeelsGG, GGN, GGG0.060~1042 - 8[5]

*Mandarin, pepper, potato, brown rice, and soybean[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixComponent(s)LOD (mg/kg)LOQ (mg/kg)Reference
Cereals (Maize, Wheat)GN, GG, GNG, GGN, GGG, GGGG-0.002 - 0.010[10]
Various Agricultural Products*GG, GGG, GGN, GNG0.0008 0.0025[6]
Citrus PeelsGG, GGN, GGG< 0.0050< 0.0065[5]

*Mandarin, pepper, potato, brown rice, and soybean[6] **Originally reported in µg/L, converted for consistency.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical steps of the modified QuEChERS method.

G cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_analysis Analysis Sample 1. Homogenize Sample (10g) Weigh 2. Weigh into 50 mL PP Tube Sample->Weigh AddSolvent 3. Add 10 mL Acidified ACN Weigh->AddSolvent Shake1 4. Shake (5 min) AddSolvent->Shake1 AddSalts 5. Add MgSO4 & NaCl Salts Shake1->AddSalts Shake2 6. Shake (1 min) AddSalts->Shake2 Centrifuge 7. Centrifuge (5 min) Shake2->Centrifuge Collect 8. Collect Supernatant Centrifuge->Collect Analyze 9. LC-MS/MS Analysis Collect->Analyze G Sample Sample Matrix (Fruit, Cereal, etc.) Extraction Step 1: Extraction (Acidified Acetonitrile) Sample->Extraction Homogenize Partitioning Step 2: Liquid-Liquid Partitioning (Addition of MgSO4 + NaCl) Extraction->Partitioning Isolates analytes in organic phase Analysis Step 3: Instrumental Analysis (LC-MS/MS) Partitioning->Analysis Collect supernatant Result Result (Guazatine Residue Level) Analysis->Result Quantify

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Guazatine Acetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) acetate (B1210297) is a non-systemic contact fungicide and bactericide known for its broad-spectrum antimicrobial activity.[1] Its mechanism of action primarily involves the disruption of the cell membrane integrity of fungi and bacteria, leading to decreased cellular permeability and cell death.[2] This property makes Guazatine acetate and its derivatives interesting candidates for high-throughput screening (HTS) campaigns aimed at the discovery of novel antimicrobial agents. These application notes provide detailed protocols for HTS assays to evaluate the antifungal and antibacterial efficacy of compounds like Guazatine acetate, as well as to assess their cytotoxicity.

Antifungal High-Throughput Screening

Application Note: Antifungal Cell-Based Growth Inhibition Assay

This assay is designed for the rapid screening of large compound libraries to identify inhibitors of fungal growth. The protocol is based on a broth microdilution method with a colorimetric or fluorometric readout to assess cell viability. This method is suitable for screening compounds like Guazatine acetate against pathogenic yeasts such as Candida albicans.

Data Presentation: Antifungal Activity of Guazatine Derivatives

The following table summarizes the minimal inhibitory concentrations (MIC) of various Guazatine components against different Candida species, providing a reference for expected potency.

Compound/DerivativeCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Reference
GGG (fully guanidated triamine)>64>64>64[3][4]
GNG888[3][4]
GGGG888[3][4]
GG (fully guanidated diamine)>64>64>64[3][4]
GGN>64>64>64[3][4]
GN>64>64>64[3][4]
Experimental Protocol: Antifungal Growth Inhibition HTS Assay

1. Materials:

  • Target fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Compound library (including Guazatine acetate) dissolved in DMSO

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO)

  • Resazurin (B115843) solution (0.015% in PBS)

  • Sterile 384-well clear-bottom microplates

  • Automated liquid handling system

  • Microplate incubator (35°C)

  • Microplate reader (fluorescence or absorbance)

2. Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound (at 10 mM in DMSO) into the wells of a 384-well plate. Also, include wells with the positive control (e.g., Amphotericin B, 10-point, 2-fold serial dilution starting from 16 µg/mL) and negative control (DMSO).

  • Inoculum Preparation: Culture the fungal strain in RPMI-1640 medium overnight. Adjust the cell suspension to a concentration of 2 x 10^5 cells/mL in fresh RPMI-1640 medium.

  • Cell Dispensing: Add 25 µL of the fungal cell suspension to each well of the compound-containing plates using an automated dispenser. This results in a final volume of 25.05 µL and a final compound concentration of approximately 10 µM.

  • Incubation: Seal the plates and incubate at 35°C for 24-48 hours.

  • Viability Assessment: Add 5 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 35°C.

  • Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

  • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >80% inhibition).

  • For active compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Antibacterial High-Throughput Screening

Application Note: Antibacterial Cell-Based Growth Inhibition Assay

This HTS assay is designed to identify compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria. The protocol utilizes a broth microdilution method to determine the minimal inhibitory concentration (MIC) of test compounds.

Data Presentation: Antibacterial Activity of Guazatine Derivatives

The following table presents the MIC values of two potent Guazatine derivatives against a panel of bacterial pathogens.

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. faecalis ATCC 29212 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)Reference
Derivative 9a0.120.548[5][6]
Derivative 13d0.25188[5][6]
Experimental Protocol: Antibacterial Growth Inhibition HTS Assay

1. Materials:

  • Target bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound library (including Guazatine acetate) in DMSO

  • Positive control (e.g., Gentamicin)

  • Negative control (DMSO)

  • Resazurin solution (0.015% in PBS)

  • Sterile 384-well microplates

  • Automated liquid handling system

  • Microplate incubator (37°C)

  • Microplate reader

2. Procedure:

  • Compound Plating: Prepare compound plates as described in the antifungal assay protocol.

  • Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Cell Dispensing: Add 50 µL of the bacterial suspension to each well of the compound-containing plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence or absorbance as described previously.

7. Data Analysis:

  • Determine the MIC, which is the lowest concentration of the compound that inhibits visible growth.

  • Calculate the percentage of growth inhibition to identify hit compounds.

Cytotoxicity High-Throughput Screening

Application Note: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the cytotoxicity of hit compounds to ensure that their antimicrobial activity is not due to general toxicity. This assay measures the viability of a mammalian cell line (e.g., HEK293 or HepG2) in the presence of the test compounds.

Experimental Protocol: Cytotoxicity HTS Assay

1. Materials:

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Compound library in DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Sterile, white, clear-bottom 384-well microplates

  • Automated liquid handling system

  • Cell culture incubator (37°C, 5% CO2)

  • Luminometer

2. Procedure:

  • Cell Seeding: Seed 2,500 cells in 25 µL of DMEM with 10% FBS into each well of a 384-well plate and incubate for 24 hours.

  • Compound Addition: Add 50 nL of each test compound to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Data Acquisition: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cytotoxicity for each compound.

  • Determine the half-maximal cytotoxic concentration (CC50) for active compounds.

  • Calculate the Selectivity Index (SI = CC50 / IC50) to evaluate the therapeutic window of the compounds.

Mechanism of Action: Proposed Interaction with Fungal Cell Membrane

Guazatine's fungicidal activity is attributed to its ability to disrupt the fungal cell membrane. The positively charged guanidinium (B1211019) groups are thought to interact with negatively charged components of the membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

Proposed Mechanism of Action of Guazatine on Fungal Cell Membrane cluster_membrane Fungal Cell Membrane cluster_extracellular cluster_intracellular membrane Phospholipid Bilayer Ergosterol disruption Membrane Disruption & Permeabilization membrane->disruption guazatine Guazatine Acetate interaction Interaction with membrane components guazatine->interaction contents Intracellular Contents leakage Leakage of Intracellular Contents contents->leakage interaction->membrane:head disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of Guazatine action on the fungal cell membrane.

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel antimicrobial compounds.

High-Throughput Screening Workflow for Antimicrobial Discovery start Compound Library (e.g., including Guazatine) primary_screen Primary HTS (Single Concentration) start->primary_screen hit_id Hit Identification (>80% Inhibition) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active stop End hit_id->stop Inactive cytotoxicity Cytotoxicity Assay (CC50 Determination) dose_response->cytotoxicity selectivity Selectivity Index (SI = CC50/IC50) cytotoxicity->selectivity moa Mechanism of Action Studies selectivity->moa Selective stop2 End selectivity->stop2 Non-selective lead_opt Lead Optimization moa->lead_opt

Caption: A typical workflow for an HTS campaign for antimicrobial drug discovery.

References

Application Notes and Protocols for Studying Fungal Membrane Disruption Using Guazatine Acetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) acetate (B1210297) is a non-systemic contact fungicide known to disrupt the membrane function of fungi, leading to a decrease in cellular permeability.[1] Its mode of action involves a direct interaction with the fungal plasma membrane, causing a loss of integrity and subsequent leakage of intracellular components. This property makes Guazatine acetate a valuable tool for studying the mechanisms of fungal membrane disruption, evaluating the efficacy of antifungal compounds, and developing novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing Guazatine acetate salt to investigate fungal membrane disruption. It includes quantitative data on its antifungal activity, step-by-step methodologies for key experiments, and visual representations of relevant pathways and workflows.

Mechanism of Action

Guazatine is a mixture of guanidated polyamines that acts as a polycationic compound.[2][3][4] Its positively charged guanidino groups are thought to interact with negatively charged components of the fungal plasma membrane, such as phospholipids (B1166683) and proteins. This interaction disrupts the lipid bilayer's organization, leading to the formation of pores or a general increase in membrane fluidity. The consequence is a loss of the selective permeability of the membrane, allowing for the uncontrolled efflux of essential ions and small molecules, and ultimately leading to cell death.

Quantitative Data

The antifungal efficacy of Guazatine and its principal components has been evaluated against various fungal species. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Guazatine Acetate Components against Candida Species

CompoundC. albicans ATCC 90028 (μg/mL)C. glabrata ATCC 90030 (μg/mL)C. krusei ATCC 6258 (μg/mL)C. parapsilosis ATCC 22019 (μg/mL)C. tropicalis ATCC 750 (μg/mL)
GN >50>50>50>50>50
GG >50>50>50>50>50
GNG 6.2512.512.56.2512.5
GGN >50>50>50>50>50
GGG 2550502550
GGGG 6.2512.512.56.2512.5

Data adapted from Dreassi et al., 2007. The study determined the antimycotic activity of purified guazatine derivatives.

Table 2: General Antifungal Activity of Guazatine

Fungal ProcessEffective ConcentrationReference
Mycelial Growth Inhibition5 µMMaiale et al., manuscript

Experimental Protocols

Fungal Culture Preparation

Objective: To prepare a standardized fungal cell suspension for subsequent experiments.

Materials:

  • Target fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., YPD, RPMI-1640)

  • Sterile culture flasks

  • Incubator shaker

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Sterile phosphate-buffered saline (PBS) or other suitable buffer

Protocol:

  • Inoculate a single colony of the fungal strain into a sterile flask containing the appropriate liquid growth medium.

  • Incubate the culture at the optimal temperature and shaking speed for the specific fungal species until it reaches the mid-logarithmic growth phase.

  • Monitor the growth by measuring the optical density (OD) at 600 nm.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with sterile PBS or buffer.

  • Resuspend the cells in the desired buffer to a final concentration of 1 x 10^7 cells/mL, determined by a hemocytometer or automated cell counter.

Membrane Permeabilization Assay using SYTOX Green

Objective: To quantify the extent of plasma membrane disruption by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

Materials:

  • Standardized fungal cell suspension (from Protocol 1)

  • This compound stock solution (in a suitable solvent, e.g., sterile water)

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-free buffer (e.g., HEPES buffer with glucose)

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection (Excitation: ~488 nm, Emission: ~523 nm)

  • Positive control (e.g., 70% ethanol (B145695) or a known membrane-disrupting agent)

  • Negative control (untreated cells)

Protocol:

  • Prepare a working solution of SYTOX Green at a final concentration of 1 µM in the phosphate-free buffer.

  • In a 96-well microplate, add 50 µL of the standardized fungal cell suspension to each well.

  • Add 50 µL of different concentrations of Guazatine acetate solution to the respective wells. Include wells for the positive and negative controls.

  • Add 100 µL of the SYTOX Green working solution to all wells.

  • Incubate the plate at room temperature in the dark for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of membrane permeabilization relative to the positive control (100% permeabilization) and negative control (0% permeabilization).

Plasma Membrane Potential Assay using DiSC3(5)

Objective: To assess the effect of Guazatine acetate on the fungal plasma membrane potential using the voltage-sensitive fluorescent dye DiSC3(5). Depolarization of the membrane leads to an increase in fluorescence.

Materials:

  • Standardized fungal cell suspension (from Protocol 1)

  • This compound stock solution

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (in DMSO)

  • HEPES buffer with glucose

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

  • Positive control for depolarization (e.g., a high concentration of KCl or a known ionophore like valinomycin)

  • Negative control (untreated cells)

Protocol:

  • Dilute the standardized fungal cell suspension to an OD600 of 0.1 in HEPES buffer with glucose.

  • Add DiSC3(5) to the cell suspension to a final concentration of 2 µM.

  • Incubate the suspension in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes, resulting in fluorescence quenching.

  • Aliquot 190 µL of the dye-loaded cell suspension into the wells of a 96-well black microplate.

  • Measure the baseline fluorescence.

  • Add 10 µL of different concentrations of Guazatine acetate solution to the wells. Include wells for positive and negative controls.

  • Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • An increase in fluorescence indicates membrane depolarization.

Ion Leakage Assay

Objective: To measure the leakage of intracellular ions as an indicator of membrane damage.

Materials:

  • Standardized fungal cell suspension (from Protocol 1)

  • This compound stock solution

  • Deionized water (low conductivity)

  • Conductivity meter

  • Microcentrifuge tubes

  • Positive control (e.g., boiling the cells or treatment with a strong detergent)

  • Negative control (untreated cells)

Protocol:

  • Wash the standardized fungal cell suspension twice with deionized water to remove external ions.

  • Resuspend the cells in deionized water to the desired concentration.

  • Aliquot the cell suspension into microcentrifuge tubes.

  • Add different concentrations of Guazatine acetate to the tubes. Include positive and negative controls.

  • Incubate at room temperature for a defined period (e.g., 1 hour).

  • Centrifuge the tubes at 10,000 x g for 5 minutes.

  • Carefully collect the supernatant.

  • Measure the electrical conductivity of the supernatant using a conductivity meter.

  • To determine the total ion content (100% leakage), boil the positive control sample for 10 minutes, cool to room temperature, and measure its conductivity.

  • Express the ion leakage as a percentage of the total conductivity.

Visualization of Pathways and Workflows

Experimental_Workflow Experimental Workflow for Studying Fungal Membrane Disruption cluster_prep Fungal Cell Preparation cluster_assays Membrane Disruption Assays cluster_treatment Treatment cluster_analysis Data Analysis Culture Fungal Culture Harvest Harvest & Wash Cells Culture->Harvest Standardize Standardize Cell Suspension Harvest->Standardize Guazatine Guazatine Acetate Treatment (Varying Concentrations) Standardize->Guazatine Permeabilization Membrane Permeabilization (SYTOX Green) Quantify Quantify Membrane Damage Permeabilization->Quantify Potential Membrane Potential (DiSC3(5)) Potential->Quantify Leakage Ion Leakage (Conductivity) Leakage->Quantify Guazatine->Permeabilization Guazatine->Potential Guazatine->Leakage Compare Compare with Controls Quantify->Compare Conclude Draw Conclusions on Mechanism Compare->Conclude

Caption: Workflow for investigating fungal membrane disruption by Guazatine acetate.

Signaling_Pathways Potential Fungal Signaling Pathways Activated by Membrane Stress cluster_stress Membrane Stress cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_calcium Calcium Signaling Pathway Guazatine Guazatine Acetate MembraneDisruption Plasma Membrane Disruption Guazatine->MembraneDisruption Sensors Membrane Sensors (e.g., Wsc1, Mid2) MembraneDisruption->Sensors activates Ca_Influx Ca2+ Influx MembraneDisruption->Ca_Influx induces PKC1 Pkc1 Sensors->PKC1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2/MpkA) PKC1->MAPK_Cascade Transcription Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_Cascade->Transcription CellWallRepair Cell Wall Repair & Synthesis Transcription->CellWallRepair Calcineurin Calcineurin Ca_Influx->Calcineurin CrzA CrzA/NFAT Calcineurin->CrzA StressResponse Stress Response Gene Expression CrzA->StressResponse

Caption: Hypothesized activation of fungal stress response pathways by Guazatine.

Discussion of Potential Signaling Pathway Involvement

While direct experimental evidence specifically linking Guazatine acetate to the activation of fungal signaling pathways is limited, its known mechanism of causing membrane stress suggests a potential role in triggering conserved stress response cascades.

Cell Wall Integrity (CWI) Pathway: The CWI pathway is a critical signaling cascade that responds to stresses that challenge the fungal cell wall and plasma membrane.[5][6] Membrane-active compounds can activate this pathway, leading to a compensatory response that includes the reinforcement of the cell wall. It is plausible that the membrane disruption caused by Guazatine could activate the CWI pathway as a survival mechanism in fungi. Further research, such as monitoring the phosphorylation of key MAPK components like Slt2/MpkA, would be necessary to confirm this hypothesis.

Calcium Signaling: Disruption of the plasma membrane can lead to an influx of extracellular calcium, a key secondary messenger in fungi.[7][8][9][10][11] This increase in cytosolic calcium can activate the calcineurin signaling pathway, which is involved in stress responses, virulence, and morphogenesis. Investigating changes in intracellular calcium levels and the activation of calcineurin-dependent gene expression in response to Guazatine treatment could provide insights into the downstream cellular responses to membrane damage.

Conclusion

This compound serves as an effective tool for studying the fundamental processes of fungal membrane disruption. The protocols and data presented in this document provide a framework for researchers to investigate its mode of action and to use it as a reference compound in the screening and characterization of novel antifungal agents. Further exploration into the specific interactions of Guazatine with membrane components and its impact on cellular signaling pathways will undoubtedly enhance our understanding of fungal pathogenesis and aid in the development of more effective antifungal therapies.

References

Application Notes and Protocols: Efficacy Testing of Novel Guazatine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine is a non-systemic, contact fungicide known for its effectiveness against a broad spectrum of seed-borne and post-harvest fungal diseases. Its primary mechanism of action involves the disruption of fungal cell membrane function.[1] The development of new Guazatine formulations is critical for enhancing its stability, adherence to plant surfaces, and overall efficacy. These application notes provide detailed protocols for a comprehensive evaluation of novel Guazatine formulations, ensuring robust and comparable data for research and development.

Physicochemical Characterization of New Formulations

A thorough understanding of the physicochemical properties of new Guazatine formulations is fundamental to predicting their performance. These characteristics directly influence the stability, applicability, and biological activity of the fungicide.

Formulation Stability Testing

Objective: To assess the physical and chemical stability of new Guazatine formulations under various storage conditions.

Protocol:

  • Sample Preparation: Prepare samples of each new Guazatine formulation and a reference (existing) formulation.

  • Accelerated Stability:

    • Store samples at 40°C ± 2°C with 75% ± 5% relative humidity for 6 months.

    • Withdraw aliquots at 0, 1, 3, and 6-month intervals.

  • Real-Time Stability:

    • Store samples under recommended storage conditions (e.g., 25°C ± 2°C with 60% ± 5% relative humidity) for 24 months.

    • Withdraw aliquots at 0, 3, 6, 9, 12, 18, and 24-month intervals.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color, phase separation, or precipitation.

    • Active Ingredient Concentration: Use a validated HPLC method to determine the concentration of Guazatine.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a suitable viscometer.

Data Presentation:

Table 1: Formulation Stability Data

Formulation IDTime (Months)AppearanceGuazatine Concentration (% of Initial)pHViscosity (cP)
NewForm-A0Clear1006.550
NewForm-A3Clear99.56.551
NewForm-A6Clear99.16.452
RefForm-X0Clear1006.848
RefForm-X3Clear98.86.749
RefForm-X6Clear97.56.650
Adhesion and Retention Assay

Objective: To evaluate the ability of new formulations to adhere to and be retained on plant surfaces, which is crucial for rainfastness and persistent efficacy.

Protocol:

  • Plant Material: Use representative plant leaves (e.g., citrus or wheat leaves) of uniform size and age.

  • Application:

    • Apply a known concentration and volume of each formulation to the adaxial surface of the leaves.

    • Allow the application to dry for a specified period (e.g., 2 hours).

  • Washing (Rain Simulation):

    • Gently wash a subset of treated leaves with a defined volume of deionized water to simulate rainfall.

  • Extraction and Analysis:

    • Extract Guazatine from both washed and unwashed leaves using a suitable solvent.

    • Quantify the amount of Guazatine using HPLC.

  • Calculation:

    • Retention (%) = (Amount of Guazatine on washed leaves / Amount of Guazatine on unwashed leaves) x 100

Data Presentation:

Table 2: Adhesion and Retention of Guazatine Formulations on Leaf Surfaces

Formulation IDInitial Deposit (µg/cm²)Amount Retained After Washing (µg/cm²)Retention (%)
NewForm-A10.28.583.3
NewForm-B10.57.167.6
RefForm-X10.16.261.4

In Vitro Efficacy Assessment

In vitro assays are essential for determining the intrinsic antifungal activity of the new Guazatine formulations against target pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a Guazatine formulation that completely inhibits the visible growth of a fungal pathogen.

Protocol (Broth Microdilution Method for Filamentous Fungi - adapted from CLSI M38-A2): [2][3][4][5]

  • Fungal Strains: Use standardized strains of relevant fungal pathogens, such as:

    • Penicillium digitatum (Green Mold of Citrus)

    • Geotrichum candidum (Sour Rot of Citrus)

    • Fusarium spp. (Seedling Blight of Cereals)

    • Septoria nodorum (Glume Blotch of Cereals)

  • Inoculum Preparation: Prepare a standardized spore suspension (e.g., 1 x 10⁶ spores/mL) of each fungus.

  • Serial Dilutions: Prepare serial two-fold dilutions of each Guazatine formulation in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal spore suspension.

  • Incubation: Incubate the plates at an optimal temperature for each fungus (e.g., 25-28°C) for 48-72 hours.

  • Reading: The MIC is the lowest concentration of the formulation at which no visible growth is observed.

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of a Guazatine formulation that results in fungal death.

Protocol:

  • Following the MIC determination, take an aliquot from each well showing no visible growth.

  • Plate the aliquots onto a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

  • Incubate the plates at the optimal temperature for 48-72 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Data Presentation:

Table 3: In Vitro Antifungal Activity of Guazatine Formulations

Formulation IDTarget FungusMIC (µg/mL)MFC (µg/mL)
NewForm-APenicillium digitatum816
NewForm-AGeotrichum candidum1632
NewForm-AFusarium spp.48
NewForm-ASeptoria nodorum816
RefForm-XPenicillium digitatum1632
RefForm-XGeotrichum candidum3264
RefForm-XFusarium spp.816
RefForm-XSeptoria nodorum1632

In Vivo Efficacy Assessment

In vivo studies are critical to evaluate the performance of the new formulations under conditions that more closely mimic their practical application.

Phytotoxicity Assessment

Objective: To evaluate any potential damage caused by the new formulations to the host plant.[6][7][8][9][10]

Protocol (Seedling Emergence and Growth):

  • Plant Material: Use seeds of target crops (e.g., wheat, citrus).

  • Treatment: Treat seeds with the recommended and double the recommended concentration of each formulation. Include an untreated control.

  • Planting: Plant the treated seeds in pots containing sterile soil.

  • Growth Conditions: Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light.

  • Assessment:

    • Germination Rate: Count the number of emerged seedlings daily.

    • Seedling Vigor: After a set period (e.g., 14 days), measure seedling height, root length, and dry weight.

    • Visual Symptoms: Record any signs of phytotoxicity such as chlorosis, necrosis, or stunting.

Data Presentation:

Table 4: Phytotoxicity of Guazatine Formulations on Wheat Seedlings

Formulation IDConcentrationGermination Rate (%)Seedling Height (cm)Root Length (cm)Dry Weight (mg)Visual Symptoms
NewForm-A1x9815.28.155None
NewForm-A2x9614.87.953None
RefForm-X1x9715.08.054None
RefForm-X2x9514.57.551Slight tip burn
Control-9915.58.356None
Protective Efficacy on Citrus Fruit (Post-Harvest)

Objective: To assess the ability of new formulations to protect citrus fruit from post-harvest fungal decay.

Protocol:

  • Fruit: Use fresh, unwaxed citrus fruits (e.g., oranges or lemons).

  • Inoculation: Wound-inoculate the fruits with a known concentration of Penicillium digitatum or Geotrichum candidum spores.

  • Treatment: After a short period (e.g., 2 hours), dip the inoculated fruits in solutions of the different Guazatine formulations for a specified time (e.g., 30 seconds). Include a positive control (inoculated, untreated) and a negative control (uninoculated, untreated).

  • Incubation: Store the treated fruits at a suitable temperature and humidity to promote disease development.

  • Assessment:

    • Disease Incidence: Record the percentage of fruits showing decay.

    • Disease Severity: Measure the diameter of the lesion on each infected fruit.

Protective Efficacy on Cereal Seedlings (Pre-emergent)

Objective: To evaluate the effectiveness of new formulations as a seed treatment to protect against seedling blight.

Protocol:

  • Seed Treatment: Treat cereal seeds (e.g., wheat) with each Guazatine formulation at the recommended rate.

  • Inoculation: Plant the treated seeds in soil artificially infested with Fusarium spp.

  • Growth Conditions: Maintain the pots in a controlled environment.

  • Assessment:

    • Seedling Emergence: Count the number of emerged seedlings.

    • Disease Incidence: Assess the percentage of seedlings showing symptoms of blight (e.g., root rot, coleoptile browning).

    • Plant Health: Measure plant height and dry weight after a defined period.

Data Presentation:

Table 5: In Vivo Protective Efficacy of Guazatine Formulations

Formulation IDApplicationTarget PathogenDisease Incidence (%)Disease Severity (Lesion Diameter in mm / Blight Score)
NewForm-ACitrus DipP. digitatum158.5
NewForm-ASeed TreatmentFusarium spp.101.2 (on a 0-5 scale)
RefForm-XCitrus DipP. digitatum2512.3
RefForm-XSeed TreatmentFusarium spp.202.5 (on a 0-5 scale)
Control-P. digitatum9535.1
Control-Fusarium spp.854.5 (on a 0-5 scale)

Visualizations

Mechanism of Action and Experimental Workflow

dot digraph "Guazatine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

subgraph "cluster_fungal_cell" { label="Fungal Cell"; bgcolor="#F1F3F4"; "CellMembrane" [label="Cell Membrane\n(Phospholipid Bilayer)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytoplasm" [label="Cytoplasm", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Polyamine_Synthesis" [label="Polyamine Synthesis", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "PAO" [label="Polyamine Oxidase (PAO)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }

"Guazatine" [label="Guazatine\n(Guanidated Polyamines)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Disruption" [label="Membrane Disruption &\nIncreased Permeability", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [label="Enzyme Inhibition", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Death" [label="Fungal Cell Death", shape=egg, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

"Guazatine" -> "Disruption" [arrowhead=normal, color="#EA4335", style=bold]; "Disruption" -> "CellMembrane" [arrowhead=normal, color="#EA4335", style=dashed, dir=both]; "CellMembrane" -> "Cell_Death" [arrowhead=normal, color="#EA4335", style=bold]; "Guazatine" -> "Inhibition" [arrowhead=normal, color="#EA4335", style=bold]; "Inhibition" -> "PAO" [arrowhead=normal, color="#EA4335", style=dashed]; "PAO" -> "Cell_Death" [arrowhead=normal, color="#EA4335", style=bold];

{rank=same; "Guazatine"} } DOT Caption: Guazatine's dual mechanism of action.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Start" [label="Start: New Guazatine\nFormulation Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PhysChem" [label="1. Physicochemical\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; "Stability" [label="Stability Testing", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Adhesion" [label="Adhesion & Retention Assay", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "InVitro" [label="2. In Vitro\nEfficacy Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; "MIC" [label="MIC Determination", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "MFC" [label="MFC Determination", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "InVivo" [label="3. In Vivo\nEfficacy Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; "Phyto" [label="Phytotoxicity Assessment", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Efficacy" [label="Protective Efficacy\n(Citrus/Cereals)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Data" [label="4. Data Analysis\n& Comparison", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="End: Select Lead\nFormulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "PhysChem" [color="#5F6368"]; "PhysChem" -> "Stability" [color="#5F6368"]; "PhysChem" -> "Adhesion" [color="#5F6368"]; "Stability" -> "InVitro" [color="#5F6368"]; "Adhesion" -> "InVitro" [color="#5F6368"]; "InVitro" -> "MIC" [color="#5F6368"]; "InVitro" -> "MFC" [color="#5F6368"]; "MIC" -> "InVivo" [color="#5F6368"]; "MFC" -> "InVivo" [color="#5F6368"]; "InVivo" -> "Phyto" [color="#5F6368"]; "InVivo" -> "Efficacy" [color="#5F6368"]; "Phyto" -> "Data" [color="#5F6368"]; "Efficacy" -> "Data" [color="#5F6368"]; "Data" -> "End" [color="#5F6368"]; } DOT Caption: Workflow for testing new Guazatine formulations.

References

Troubleshooting & Optimization

How to improve the recovery of Guazatine acetate salt from fruit peels.

Author: BenchChem Technical Support Team. Date: December 2025

Guazatine Acetate (B1210297) Recovery: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Guazatine acetate salt from fruit peels.

Frequently Asked Questions (FAQs)

Q1: What is Guazatine acetate and why is it found on fruit peels?

Guazatine is a non-systemic contact fungicide used in agriculture for seed treatment and post-harvest protection of citrus fruits.[1][2] It works by inhibiting bacterial lipid synthesis.[1][2] It is applied to control diseases like sour rot, green mold, and blue mold on citrus fruit after harvesting.[3] The commercially used form is typically Guazatine acetate, which is a complex mixture of about 13 different guanidated polyamines.[1][3][4] The most abundant components are often the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[3][5]

Q2: What makes the recovery of Guazatine from fruit peels challenging?

Recovering Guazatine effectively is difficult due to several factors:

  • High Polarity: Guazatine components are strongly basic and highly polar substances.[3] This makes them unsuitable for standard multi-residue extraction methods like the citrate-buffered QuEChERS method, which often result in extremely low recovery rates.[3]

  • Complex Mixture: Guazatine is not a single compound but a mixture of various oligomers.[3] The composition can fluctuate between production batches, making quantification challenging if only a few marker compounds are used for analysis.[3]

  • Matrix Effects: Fruit peels, especially from citrus, are complex matrices. During analysis with methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), components of the matrix can interfere with the ionization of Guazatine, causing significant ion suppression.[1][2] This leads to underestimation of the analyte amount.

  • Adsorption: Guazatine exhibits properties that cause it to adsorb to glass surfaces.[1] This can lead to a loss of the analyte during sample preparation and storage if appropriate labware is not used.

Q3: What is the most common analytical method for detecting Guazatine residues?

The most prevalent and effective method for the analysis of Guazatine components is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][6] This technique offers the high selectivity and sensitivity required to detect and quantify the various components of the Guazatine mixture at low concentrations in complex food matrices.[2][6]

Troubleshooting Guide

Low Recovery Rates
Q4: My recovery rates for Guazatine are consistently low. What is the likely cause?

Low recovery is the most common issue. The primary reasons are inadequate extraction solvent systems and the use of inappropriate methodologies.

  • Problem: Standard pesticide extraction methods like QuEChERS are ineffective for Guazatine due to its high polarity.[3]

  • Solution: An acidified organic solvent system is necessary to efficiently extract the basic Guazatine compounds. A mixture of formic acid and acetone (B3395972) has been shown to be effective.[1][6] The extraction process often involves a liquid-liquid partition to remove non-polar interferences.[1]

Q5: How can I optimize my extraction solvent to improve recovery?

Optimization involves adjusting the acid concentration and the ratio of the aqueous acid component to the organic solvent.

  • Increase Acid Concentration: Increasing the concentration of formic acid in the extraction solvent from 1% to 5% has been shown to improve extraction efficiency.[1]

  • Adjust Solvent Ratio: The ratio of formic acid to acetone is critical. While a higher proportion of organic solvent can increase recovery, it may negatively impact chromatographic peak separation for some Guazatine components.[1] A commonly effective ratio is 1% or 3% formic acid in water/acetone (1:2, v/v).[1][6]

Experimental Workflow for Guazatine Extraction

G cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Clean-up (for Citrus) cluster_analysis Analysis Homogenize Homogenize Fruit Peel Sample Weigh Weigh 5g of Homogenized Sample Homogenize->Weigh AddSolvent Add 10mL of 3% Formic Acid/Acetone (1:2 v/v) Weigh->AddSolvent Place in Polypropylene (B1209903) Tube Vortex Vortex/Shake Vigorously AddSolvent->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 CollectSupernatant1 Collect Supernatant Centrifuge1->CollectSupernatant1 AddHexane Add n-Hexane to Supernatant CollectSupernatant1->AddHexane VortexClean Vortex to Partition AddHexane->VortexClean Centrifuge2 Centrifuge VortexClean->Centrifuge2 CollectAqueous Collect Aqueous Layer (Lower Layer) Centrifuge2->CollectAqueous Filter Filter through 0.22µm Syringe Filter CollectAqueous->Filter Inject Inject into LC-MS/MS System Filter->Inject

Caption: Optimized workflow for Guazatine recovery from fruit peels.

Matrix Effects & Inconsistent Results
Q6: I'm observing significant ion suppression in my LC-MS/MS analysis. How can this be mitigated?

Ion suppression for Guazatine in fruit matrices can be as high as -89.8%.[1][2] This requires specific strategies to ensure accurate quantification.

  • Matrix-Matched Calibration: This is the most effective approach. Prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.[1] This ensures that the standards and samples experience the same degree of ion suppression, leading to more accurate results.

  • Clean-up Step: For oily matrices like citrus peels, a liquid-liquid clean-up with a nonpolar solvent like n-hexane is crucial.[1] This step removes nonpolar oil components that can interfere with analysis and contribute to matrix effects.[1]

  • Use an Internal Standard: An internal standard, such as dodine, can be used to compensate for signal variations.[6]

Q7: My results are not reproducible. What are the common sources of error?

Inconsistency often stems from the unique chemical properties of Guazatine.

  • Adsorption to Glassware: Guazatine is known to adsorb to glass surfaces.[1] Crucially, all sample preparation and storage should be conducted using polypropylene (PP) tubes and vials to prevent analyte loss.[1]

  • Standard Purity and Composition: Guazatine standards are complex mixtures, and their exact composition (including water and acetate content) can be difficult to ascertain.[1][3] This variability can affect the accuracy of quantification. Always use a well-characterized standard from a reputable supplier.

  • pH of Final Extract: Guazatine is a basic compound. Ensure the pH of your final extract is acidic to maintain its solubility and stability before injection into the LC-MS/MS.

Troubleshooting Logic Diagram

G Start Problem: Low or Inconsistent Recovery CheckMethod Are you using a standard QuEChERS/QuPPe method? Start->CheckMethod CheckSolvent Is your extraction solvent optimized for polar bases? Start->CheckSolvent CheckLabware Are you using polypropylene (PP) labware? Start->CheckLabware CheckCleanup Is a clean-up step included (especially for citrus)? Start->CheckCleanup CheckQuant How are you quantifying? (Matrix Effects) Start->CheckQuant Sol_Method Solution: Switch to a modified polar method. Standard methods have very low recovery for Guazatine. CheckMethod->Sol_Method No Sol_Solvent Solution: Use an acidified solvent system. E.g., 3% Formic Acid in Acetone/Water. CheckSolvent->Sol_Solvent No Sol_Labware Solution: Switch to PP tubes/vials. Guazatine adsorbs to glass, causing analyte loss. CheckLabware->Sol_Labware No Sol_Cleanup Solution: Add a liquid-liquid clean-up step with n-hexane to remove non-polar interferences. CheckCleanup->Sol_Cleanup No Sol_Quant Solution: Use matrix-matched calibration to compensate for significant ion suppression. CheckQuant->Sol_Quant External Calibration

Caption: Troubleshooting decision tree for Guazatine analysis.

Data & Protocols

Table 1: Effect of Extraction Solvent Composition on Guazatine Recovery

This table summarizes recovery data from experiments optimizing the extraction of Guazatine from mandarin peels.

Formic Acid Conc.Water/Acetone Ratio (v/v)Average Recovery Rate (%)Relative Standard Deviation (%)Reference
1%1:284.5< 6.8[1]
1%1:487.3< 6.8[1]
1%1:972.3< 6.8[1]
3%1:287.7< 6.8[1]
5%1:289.3< 6.8[1]
1%1:2~81 - 1042 - 8[6]

Note: Higher acetone ratios may improve recovery but can compromise chromatographic separation.[1] Higher acid content generally improves extraction efficiency.[1]

Protocol: Optimized Extraction and Clean-up of Guazatine from Citrus Peels

This protocol is based on methodologies that have demonstrated high recovery rates for Guazatine.[1][6]

Materials:

  • Homogenized fruit peel sample

  • Polypropylene (PP) centrifuge tubes (50 mL)

  • Extraction Solvent: 3% formic acid in acetone/water (2:1, v/v)

  • Clean-up Solvent: n-hexane

  • Vortex mixer

  • Centrifuge

  • Polypropylene autosampler vials

  • 0.22 µm syringe filters (ensure compatibility with acidic organic solvents)

Procedure:

  • Sample Preparation: Weigh 5.0 g of the homogenized fruit peel sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of the extraction solvent (3% formic acid/acetone) to the sample tube.

    • Cap the tube securely and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge the tube at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant (the upper liquid layer) to a new 15 mL polypropylene tube.

  • Liquid-Liquid Clean-up:

    • Add 5 mL of n-hexane to the collected supernatant.

    • Vortex for 2 minutes to partition the nonpolar compounds (like oils) into the hexane (B92381) layer.

    • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Final Extract Collection: The lower layer is the purified aqueous/acetone extract containing the Guazatine. Carefully collect this layer using a pipette, avoiding the upper n-hexane layer.

  • Analysis:

    • Filter the final extract through a 0.22 µm syringe filter into a polypropylene autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

References

Technical Support Center: Optimizing Chromatographic Separation of Guazatine's Polymorphic Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Guazatine's polymorphic components.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of Guazatine (B88368).

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Analyte-Silanol Interactions Guazatine components are basic and can interact with acidic silanol (B1196071) groups on the column packing material. Use a base-deactivated column or an end-capped column (e.g., C18). Consider using a mobile phase with a competing base or a higher ionic strength.
Column Overload Injecting too much sample can lead to peak fronting.[1] Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of Guazatine components. Optimize the mobile phase pH to ensure a consistent and single ionic form. The use of formic acid in the mobile phase is common.[2][3]
Contaminated Column or Guard Column Contaminants can interfere with peak shape.[1][4] Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Matrix Effects The sample matrix can significantly impact peak shape, often causing ion suppression.[3][5][6] Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), or use matrix-matched calibration standards.[3][7]

Issue 2: Poor Resolution Between Polymorphic Components

Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition The organic modifier and its gradient profile are critical for separating the closely related Guazatine components. Optimize the gradient elution program (e.g., slope, initial and final concentrations). Acetonitrile and methanol (B129727) are commonly used organic modifiers with formic acid as an additive.[2][3]
Inappropriate Column Chemistry The choice of stationary phase is crucial. A C18 column is frequently used for Guazatine analysis.[2][8] However, for highly polar compounds, a column with a different selectivity (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) might provide better separation.
Flow Rate A lower flow rate can sometimes improve resolution by allowing more time for analyte interaction with the stationary phase. Optimize the flow rate to find a balance between resolution and analysis time.
Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.

Issue 3: Low Analyte Response or Sensitivity

| Potential Cause | Recommended Solution | | :--- | Recommended Solution | | Ion Suppression in Mass Spectrometry | Co-eluting matrix components can suppress the ionization of Guazatine components in the MS source.[3][5][6] Improve sample clean-up, dilute the sample, or use a divert valve to direct the early eluting, unretained components to waste. | | Inappropriate MS Source Parameters | Optimize MS parameters such as capillary voltage, gas flow rates (nebulizing, drying, and collision gas), and fragmentor voltage to enhance the signal for the specific Guazatine components. | | Analyte Adsorption | Guazatine's basic nature can lead to adsorption onto active sites in the chromatographic system (e.g., injector, tubing, column). Use PEEK or other inert materials for tubing and ensure the column is well-conditioned. Using plastic labware instead of glassware is recommended to prevent adsorption.[9] | | Poor Extraction Recovery | The extraction method may not be efficient for the highly polar Guazatine components. The QuPPe (Quick Polar Pesticides) method, which uses water or highly polar organic solvents, can be adapted for Guazatine analysis.[3] An extraction with a mixture of formic acid in water and acetone (B3395972) has been shown to be effective.[9][10] |

Frequently Asked Questions (FAQs)

Q1: What are the major polymorphic components of Guazatine that I should focus on for quantification?

A1: Guazatine is a complex mixture of reaction products.[2][11] The most abundant and commonly targeted components for analysis are the fully guanidated diamine (GG), the fully guanidated triamine (GGG), a diguanidated triamine (GGN), and another triamine component (GNG).[2][3][8][9] These are often used as indicator compounds for the entire Guazatine mixture.

Q2: What type of analytical column is recommended for Guazatine separation?

A2: A reverse-phase C18 column is the most commonly reported column for the separation of Guazatine components.[2][8][10] Specifically, an Alltima C18 or a hydrophilic end-capped Aquasil C18 column has been used successfully.[2][10]

Q3: What mobile phase composition is typically used for the LC-MS analysis of Guazatine?

A3: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of formic acid (e.g., 0.2%), is a common mobile phase system.[3][12] The formic acid helps to improve peak shape by protonating the Guazatine components.

Q4: How can I overcome the significant matrix effects observed in the analysis of Guazatine in complex samples like agricultural products?

A4: Matrix effects, particularly ion suppression, are a significant challenge in Guazatine analysis.[3][5][6] To mitigate this, it is crucial to use an effective sample clean-up method. Hexane washing after extraction can be used to remove non-polar interferences.[3][6] Additionally, the use of matrix-matched calibration curves is highly recommended to compensate for any remaining matrix effects.[3]

Q5: Are there any special handling precautions I should take when preparing Guazatine samples and standards?

A5: Yes. Due to the tendency of Guazatine cations to adhere to glass surfaces, it is recommended to use plastic labware (e.g., flasks, vials, columns) for sample and standard preparation to avoid analyte loss.[9]

Experimental Protocols

1. Sample Extraction from Agricultural Products

This protocol is based on methods developed for the analysis of Guazatine in agricultural matrices.[3][6]

  • Homogenization: Homogenize a representative sample of the agricultural product.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of a 3% formic acid in acetone solution.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up:

    • Transfer the supernatant to a new 15 mL polypropylene tube.

    • Add 5 mL of hexane.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Final Sample Preparation:

    • Carefully collect the lower aqueous/acetone layer.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and detection of Guazatine components.[3]

  • LC System: A standard HPLC or UHPLC system.

  • Column: Alltima C18 (or equivalent), 2.1 x 150 mm, 5 µm.

  • Mobile Phase A: 0.2% Formic acid in water.

  • Mobile Phase B: 0.2% Formic acid in methanol.

  • Gradient Program:

    • 0-2.0 min: 5% B

    • 2.0-7.0 min: 5% to 50% B

    • 7.0-7.1 min: 50% to 99% B

    • 7.1-8.0 min: Hold at 99% B

    • 8.0-8.1 min: 99% to 5% B

    • 8.1-10.0 min: Hold at 5% B

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key MS Parameters:

    • Interface Temperature: 150 °C

    • Desolvation Line (DL) Temperature: 250 °C

    • Nebulizing Gas Flow: 3 L/min

    • Heating Gas Flow: 10 L/min

    • Drying Gas Flow: 10 L/min

Data Presentation

Table 1: Typical Composition of Guazatine Mixture

ComponentAbbreviationTypical Percentage
Fully guanidated triamineGGG30.6%
Fully guanidated diamineGG29.5%
Monoguanidated diamineGN9.8%
Diguanidated triamineGGN8.1%
Other components-22.0%

Source: Data compiled from multiple studies.[2][8][11]

Table 2: Example LC-MS/MS Parameters for Key Guazatine Components

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
GG257.386.1115.1
GGG412.486.1284.3
GGN370.4115.1242.3
GNG370.486.1242.3

Note: These values are illustrative and should be optimized on the specific instrument used.

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_overload Reduce Injection Volume/ Dilute Sample peak_shape->check_overload Yes sensitivity Low Sensitivity? resolution->sensitivity No optimize_gradient Optimize Gradient Profile resolution->optimize_gradient Yes end_node Problem Resolved sensitivity->end_node No optimize_ms Optimize MS Parameters sensitivity->optimize_ms Yes check_ph Optimize Mobile Phase pH check_overload->check_ph clean_column Clean/Replace Column check_ph->clean_column improve_cleanup Improve Sample Clean-up clean_column->improve_cleanup improve_cleanup->resolution change_column Try Different Column Chemistry optimize_gradient->change_column adjust_flow Adjust Flow Rate change_column->adjust_flow adjust_flow->sensitivity check_adsorption Use Inert Materials/ Plasticware optimize_ms->check_adsorption optimize_extraction Optimize Extraction Protocol check_adsorption->optimize_extraction optimize_extraction->end_node

Caption: Troubleshooting workflow for Guazatine analysis.

MethodDevelopmentWorkflow start Start: Method Development sample_prep 1. Sample Preparation (Extraction & Clean-up) start->sample_prep lc_params 2. LC Parameter Optimization (Column, Mobile Phase, Gradient) sample_prep->lc_params ms_params 3. MS Parameter Optimization (Ionization, Transitions) lc_params->ms_params validation 4. Method Validation (Linearity, Accuracy, Precision) ms_params->validation end_node Optimized Method validation->end_node

Caption: Guazatine analysis method development workflow.

References

Troubleshooting peak tailing and broadening in Guazatine HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Guazatine (B88368), a strongly basic fungicide. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve problems like peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with my Guazatine analysis?

A1: Peak tailing for Guazatine is a common issue primarily caused by its strongly basic nature.[1][2][3] The main reasons include:

  • Secondary Silanol (B1196071) Interactions: Guazatine, being a basic compound with multiple amine and guanidino groups, can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4][5][6][7] This secondary interaction mechanism, in addition to the desired reversed-phase interaction, leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[8][9]

  • Mobile Phase pH: If the mobile phase pH is not acidic enough, the silanol groups on the column packing can be ionized (negatively charged), which strongly attract the positively charged Guazatine molecules.[10][11] Operating near the pKa of the analyte can also lead to inconsistent ionization and peak shape issues.[4][12]

  • Metal Chelation: Trace metal impurities (like iron or aluminum) in the silica (B1680970) matrix of the column can act as Lewis acids and chelate with Guazatine, which has electron-donating groups. This interaction can cause or exacerbate peak tailing.[5][13][14]

Q2: What is the ideal mobile phase pH for Guazatine analysis?

A2: To minimize peak tailing, the mobile phase pH should be kept low, typically between 2 and 4.[15] At a low pH, the silanol groups on the stationary phase are protonated (neutral), reducing their capacity for strong ionic interactions with the protonated basic analyte.[8][10][13] Published HPLC methods for Guazatine often use mobile phases containing formic acid, which maintains a low pH.[16][17][18] Guazatine has very high calculated pKa values (around 11.8-12.8), meaning it will be fully protonated at these low pH values, ensuring consistent ionization.[1]

Q3: Can the choice of HPLC column affect my results?

A3: Absolutely. For a basic compound like Guazatine, the choice of column is critical.

  • End-capped Columns: It is highly recommended to use a modern, high-purity, end-capped column.[4][8][19] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[20]

  • Stationary Phase: Columns with a polar-embedded phase or charged surface hybrid (CSH) technology can also provide better peak shapes for basic compounds by shielding the underlying silica surface.[10] Some successful analyses of Guazatine have utilized hydrophilic end-capped C18 columns.[17][21]

Q4: How can I prevent peak broadening?

A4: Peak broadening, or an increase in peak width, can be caused by several factors:

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening. It's advisable to use narrow-bore tubing to minimize this effect.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened, often fronting, peaks.[10][22] Try diluting the sample or reducing the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[10][22]

  • Column Degradation: An old or contaminated column will lose efficiency, resulting in broader peaks.[10]

Troubleshooting Guides

Issue 1: Severe Peak Tailing

Symptoms: The peak for Guazatine has a pronounced tail, making integration and quantification difficult. The USP tailing factor is significantly greater than 1.2.[10]

Potential Causes & Solutions:

Potential CauseSolution
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer or acid (e.g., 0.1% formic acid).[10][16][17] This protonates the silanol groups, minimizing interactions. 2. Increase Buffer Concentration: A higher buffer concentration (20-50 mM) can help to mask the residual silanol sites.[10][13] 3. Use a "Deactivated" Column: Switch to a modern, high-purity, end-capped column specifically designed for good peak shape with basic compounds.[6][8][20]
Inappropriate Mobile Phase 1. pH not controlled: Ensure the mobile phase contains a buffer or acid to maintain a consistent low pH.[19] 2. Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) as it is less likely to engage in hydrogen bonding with silanol groups, leaving them more exposed. However, sometimes methanol can reduce silanol activity by forming hydrogen bonds.[7] It may be worth testing both.
Metal Chelation 1. Use a chelating agent: Adding a small amount of a chelating agent like EDTA to the mobile phase can help to bind the metal ions in the system. 2. Use a high-purity column: Modern columns are typically made with silica that has a very low metal content.[5]
Column Contamination 1. Wash the column: Flush the column with a strong solvent to remove any strongly retained contaminants. 2. Use a guard column: A guard column can protect the analytical column from contaminants in the sample.
Issue 2: Peak Broadening and Loss of Efficiency

Symptoms: The Guazatine peak is wider than expected, and the column efficiency (plate count) is low.

Potential Causes & Solutions:

Potential CauseSolution
Extra-Column Effects 1. Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") PEEK tubing to connect the injector, column, and detector.[4] 2. Check Connections: Ensure all fittings are properly tightened to avoid dead volume.
Column Issues 1. Column Void: A void at the head of the column can cause peak broadening and splitting. This can sometimes be rectified by back-flushing the column. If the problem persists, the column may need to be replaced.[19][23] 2. Blocked Frit: A blocked inlet frit can distort the flow path. Try back-flushing the column. If this doesn't work, the frit may need to be replaced, or the entire column.[8][23]
Sample Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute Sample: Lower the concentration of the sample.[10][19]
Sample Solvent Effects 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[10][22]

Experimental Protocols

Protocol 1: Preparation of an Acidic Mobile Phase (0.1% Formic Acid)
  • Aqueous Component:

    • Measure 1 L of HPLC-grade water into a clean mobile phase reservoir bottle.

    • Using a micropipette, add 1.0 mL of high-purity formic acid to the water.

    • Seal the bottle and mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Organic Component:

    • Use HPLC-grade acetonitrile or methanol in a separate reservoir.

  • Gradient Elution:

    • Set up your HPLC system to deliver a gradient based on your method's requirements, for example, starting with a high percentage of the aqueous component and ramping up the organic component. A published method for Guazatine used a linear gradient with 0.1% formic acid in water and acetonitrile.[16]

Protocol 2: Column Selection and Conditioning
  • Column Choice:

    • Select a high-purity, end-capped C18 column. Columns specifically marketed for good peak shape with basic compounds are recommended. A hydrophilic end-capped C18 column has been shown to be effective for Guazatine analysis.[17][21]

  • Installation:

    • Carefully install the column in the direction of flow indicated on the column hardware.

  • Conditioning:

    • Flush the column with 100% organic solvent (e.g., acetonitrile) for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Gradually introduce the mobile phase, starting with a high organic composition and slowly transitioning to the initial conditions of your gradient method.

    • Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes, or until a stable baseline is achieved.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing & Broadening start Peak Tailing or Broadening Observed check_all_peaks Affects All Peaks? start->check_all_peaks check_frit Check for Blocked Frit or Column Void check_all_peaks->check_frit Yes check_silanol Suspect Secondary Silanol Interactions check_all_peaks->check_silanol No yes_path Yes backflush Backflush Column check_frit->backflush check_extracolumn Check for Extra-Column Volume (Tubing, Fittings) check_frit->check_extracolumn replace_column Replace Column backflush->replace_column If problem persists no_path No lower_ph Lower Mobile Phase pH (2.5 - 3.5) check_silanol->lower_ph use_endcapped Use End-capped or Polar-Embedded Column lower_ph->use_endcapped If tailing remains increase_buffer Increase Buffer Concentration use_endcapped->increase_buffer For further improvement

Caption: Troubleshooting logic for HPLC peak shape issues.

SilanolInteraction Guazatine Interaction with Silica Surface cluster_high_ph High pH (e.g., > 4) cluster_low_ph Low pH (e.g., < 3.5) silanol_ionized Si-O⁻ (Ionized Silanol) interaction_high Strong Ionic Interaction (Causes Peak Tailing) guazatine_protonated_high Guazatine-NH₃⁺ (Protonated) guazatine_protonated_high->silanol_ionized attracts silanol_protonated Si-OH (Protonated Silanol) interaction_low Reduced Interaction (Improved Peak Shape) guazatine_protonated_low Guazatine-NH₃⁺ (Protonated)

Caption: Effect of pH on Guazatine-silanol interactions.

GuazatineIonization Guazatine Ionization State vs. pH cluster_legend Guazatine is a very strong base ph_scale <-- Increasing pH --> ph_low Low pH (2-4) Recommended for HPLC ph_neutral Neutral pH (~7) state_low Guazatine is Fully Protonated (Cationic) Guazatine-(NH₃⁺)n ph_low->state_low ph_high High pH (>10) state_neutral Guazatine is Fully Protonated (Cationic) Guazatine-(NH₃⁺)n ph_neutral->state_neutral state_high Deprotonation begins (pKa ~11.8-12.8) Mixture of charged and neutral species ph_high->state_high key Key: Consistent ionization at low pH is crucial for reproducible chromatography.

Caption: Guazatine's ionization state across a pH range.

References

How to avoid the adsorption of Guazatine cations to glassware during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the adsorption of Guazatine cations to glassware during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my Guazatine recovery low and variable during analysis?

Low and inconsistent recovery of Guazatine is often due to its adsorption to the surfaces of standard laboratory glassware. Guazatine is a cationic compound, meaning it carries a positive charge. The surface of borosilicate glass contains negatively charged silanol (B1196071) groups (Si-OH), which can ionically interact with the positively charged Guazatine molecules, leading to their adsorption onto the glass surface.[1][2][3] This is particularly problematic when working with low concentrations of the analyte.[4][5][6]

Q2: What are the primary mechanisms of Guazatine adsorption to glassware?

The adsorption of cationic compounds like Guazatine onto glass surfaces is primarily driven by two mechanisms:

  • Ionic Adsorption: The electrostatic attraction between the positively charged Guazatine cations and the negatively charged silanol groups on the glass surface.[2]

  • Hydrophobic Interactions: Non-polar parts of the Guazatine molecule can also interact with the glass surface, contributing to adsorption.[1][2]

Troubleshooting Guide: Preventing Guazatine Adsorption

To mitigate the adsorption of Guazatine to glassware, several strategies can be employed. These range from surface treatment of glassware to the use of alternative materials and sample matrix modifications.

Issue 1: Analyte Loss Due to Adsorption on Glass Surfaces

Solution 1: Silanization (Siliconization) of Glassware

Silanizing glassware is a chemical process that masks the active silanol groups on the glass surface, creating a non-polar, inert, and hydrophobic barrier.[4][5][6][7][8][9] This treatment effectively prevents the adsorption of "sticky" solutes like Guazatine.[4][5][6]

Experimental Protocol: Glassware Silanization

Objective: To create a hydrophobic surface on glassware to prevent the adsorption of Guazatine.

Materials:

  • Glassware to be treated

  • Silanizing agent (e.g., dimethylchlorosilane or hexamethyldisilazane)[9]

  • Anhydrous solvent (e.g., toluene (B28343) or heptane)

  • Methanol (B129727)

  • Deionized water

  • Drying oven

  • Fume hood

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable detergent and rinse extensively with tap water, followed by deionized water. Dry the glassware completely in an oven at 100-120°C.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of the silanizing agent in an anhydrous solvent.

  • Treatment: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes at room temperature. Ensure all surfaces that will come into contact with the sample are coated.

  • Rinsing: Remove the glassware from the solution and rinse thoroughly with the anhydrous solvent to remove excess silanizing agent.

  • Methanol Rinse: Rinse the glassware with methanol to remove any remaining unreacted silanizing agent and by-products.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Dry the treated glassware in an oven at 100°C.

Safety Precautions: Silanizing agents are volatile, flammable, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Solution 2: Use of Low-Adsorption or Deactivated Glassware

Commercially available low-adsorption or deactivated vials are pre-treated to minimize surface activity.[9] These vials often undergo a proprietary silanization process or are coated with a polymeric layer to reduce analyte binding.[9] They are an excellent choice for trace-level analysis of adsorptive compounds like Guazatine.[9]

Solution 3: Passivation of Glassware

Passivation involves treating the glass surface to reduce its reactivity. While more common for metal surfaces, certain acid-washing procedures can help in minimizing active sites on glass.[10][11] For trace analysis, soaking glassware in a dilute nitric acid solution can help remove contaminants and passivate the surface.[12][13]

Experimental Workflow: Silanization of Glassware

Silanization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_final Finalization Clean Clean & Dry Glassware Prepare Prepare Silanizing Solution Treat Immerse in Solution Prepare->Treat Rinse_Solvent Rinse with Solvent Treat->Rinse_Solvent Rinse_MeOH Rinse with Methanol Rinse_Solvent->Rinse_MeOH Rinse_H2O Rinse with DI Water Rinse_MeOH->Rinse_H2O Dry Dry Treated Glassware Rinse_H2O->Dry Ready Ready for Use Dry->Ready

Caption: Workflow for the silanization of laboratory glassware.

Issue 2: Incompatibility of Glassware with Guazatine

Solution 1: Use of Alternative Materials

For the analysis of Guazatine, it is highly recommended to use containers made of materials known for their inertness and low analyte binding properties.[14] All solutions containing Guazatine should ideally be prepared and stored in plastic containers.[15]

MaterialAdvantagesDisadvantages
Polypropylene (PP) Inert, low adsorption rates for many compounds, cost-effective.[14]Can be prone to hydrophobic adsorption for certain molecules, potential for leaching of additives.
Polytetrafluoroethylene (PTFE) Highly inert, excellent chemical resistance.More expensive, can be permeable to some gases.
Borosilicate Glass (Silanized) Optically clear, good thermal resistance, inert surface after treatment.[7]Requires pre-treatment, potential for incomplete silanization.

Solution 2: Modification of the Sample Matrix

Adjusting the composition of your sample solvent can help to minimize the interactions between Guazatine and the glass surface.

  • pH Adjustment: The charge of the silanol groups on the glass surface is pH-dependent. Adjusting the pH of the sample solution can influence the ionic interactions.

  • Increasing Ionic Strength: Adding a salt (e.g., sodium chloride) to your sample can help to saturate the ionic binding sites on the glass surface, thereby reducing the adsorption of the cationic Guazatine.[2]

  • Addition of Organic Solvents: For compounds that exhibit hydrophobic adsorption, adding a small amount of an organic solvent (e.g., methanol or acetonitrile) to the sample can reduce this type of interaction.[2]

Decision Logic: Choosing the Right Container

Container_Choice Start Analyzing Guazatine? Trace_Analysis Trace Level Analysis? Start->Trace_Analysis Budget Budget Constraints? Trace_Analysis->Budget No Silanized_Glass Use Silanized Glass Vials Trace_Analysis->Silanized_Glass Yes Budget->Silanized_Glass No Polypropylene Use Polypropylene Vials Budget->Polypropylene Yes End End Silanized_Glass->End Proceed with Analysis End2 End2 Polypropylene->End2 Proceed with Analysis Standard_Glass Standard Glass (Not Recommended)

Caption: Decision tree for selecting appropriate labware for Guazatine analysis.

Summary of Prevention Methods

MethodPrincipleKey AdvantagesConsiderations
Silanization Covalently bonds a hydrophobic layer to the glass surface, masking active silanol groups.[7]Highly effective for preventing ionic and hydrophobic adsorption.[4][8]Requires handling of hazardous chemicals; must be performed correctly for complete coverage.
Use of Polypropylene Provides an inert surface with low potential for ionic interactions.[14]Cost-effective, readily available, effective for preventing ionic adsorption.[14][15]May exhibit hydrophobic adsorption for some analytes; potential for leachable substances.
Low-Adsorption Vials Pre-treated surfaces (e.g., silanized or polymer-coated) to minimize analyte binding.[9]Convenient, high-quality surfaces for sensitive analyses.Higher cost compared to standard labware.
Sample Matrix Modification Adding salts or organic solvents to the sample to compete for active sites or reduce hydrophobic interactions.[2]Can be implemented without special equipment.May interfere with the analytical method (e.g., chromatography, mass spectrometry).

References

Matrix effects in the analysis of Guazatine in citrus and how to mitigate them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Guazatine (B88368) in citrus matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing Guazatine in citrus samples?

A1: The primary challenges are significant matrix effects, particularly ion suppression, which can lead to inaccurate quantification.[1][2][3] Low recovery rates during sample preparation can also be a significant issue.[4] Additionally, Guazatine is a complex mixture of about 13 components, which can complicate chromatographic separation and quantification.[1][5][6]

Q2: Why are standard methods like QuEChERS and QuPPe not effective for Guazatine extraction from citrus?

A2: Due to the highly polar and strongly basic nature of Guazatine components, recovery rates using citrate-buffered QuEChERS are extremely low.[4] Surprisingly, the QuPPe method, designed for polar compounds, also results in very low recoveries for Guazatine.[4]

Q3: What is the recommended analytical technique for Guazatine analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Guazatine in citrus due to its high sensitivity and selectivity.[2][7]

Q4: Which are the key Guazatine components to monitor?

A4: For routine analysis, it is recommended to focus on the main indicator components of the Guazatine mixture, which are GG (octane-1,8-diyldiguanidine), GGG, GGN, and GNG.[1]

Q5: Is Guazatine stable in solution and during storage?

A5: Guazatine acetates are reported to be stable for at least two years at ambient temperature when stored between 0°C and 50°C. Studies have shown no significant hydrolysis of the main components in aqueous solutions at pH 5, 7, and 9 over 30 days at 25°C. However, the stability of Guazatine in citrus extracts during prolonged storage should be evaluated in your laboratory.

Troubleshooting Guide

Low Analyte Recovery

Problem: You are experiencing low recovery of Guazatine from your citrus samples.

Possible Causes and Solutions:

  • Inappropriate Extraction Solvent: Standard pesticide extraction methods are often unsuitable for the polar Guazatine compounds.

    • Solution: Employ an extraction solvent optimized for polar and basic compounds. A mixture of formic acid and acetone (B3395972) has been shown to be effective. Increasing the acid concentration can improve extraction efficiency. A recommended starting point is a 3% formic acid in acetone mixture.[1]

  • Suboptimal Extraction Procedure: The physical process of extraction may not be efficient.

    • Solution: Ensure thorough homogenization of the sample. Optimize the shaking time and temperature during extraction.

  • Analyte Adsorption: Guazatine is known to adsorb to glass surfaces.

    • Solution: Use polypropylene (B1209903) materials for all sample preparation and storage steps to prevent loss of analyte.

Significant Matrix Effects (Ion Suppression)

Problem: You are observing a significant decrease in signal intensity for Guazatine when analyzing citrus matrix samples compared to solvent standards.

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Molecules from the citrus matrix can co-elute with Guazatine and compete for ionization in the MS source, leading to ion suppression.[8]

    • Solution 1: Matrix-Matched Calibration: This is the most common and recommended approach. Prepare your calibration standards in a blank citrus matrix extract that has undergone the same sample preparation procedure as your samples.[4] This helps to compensate for the signal suppression.

    • Solution 2: Sample Dilution: If your instrument has sufficient sensitivity, diluting the final extract can reduce the concentration of matrix components and thereby lessen the matrix effect.[6]

    • Solution 3: Use of an Internal Standard: An appropriate internal standard can help to correct for variations in signal intensity caused by matrix effects. Dodine and deuterated carbendazim (B180503) (carbendazim-d4) have been suggested as suitable internal standards for Guazatine analysis due to their similar chemical properties.[4][7]

    • Solution 4: Enhanced Clean-up: While complex clean-up procedures are not always necessary with the recommended extraction, a simple liquid-liquid extraction with hexane (B92381) can be used to remove non-polar interferences.[1]

Poor Chromatography (Peak Shape Issues)

Problem: You are observing poor peak shapes, such as tailing or broadening, for the Guazatine components.

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: The highly polar and basic nature of Guazatine requires a suitable stationary phase for good chromatographic retention and peak shape.

    • Solution: A hydrophilic end-capped C18 column has been shown to provide good separation for Guazatine components.[7]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of basic compounds like Guazatine.

    • Solution: Acidifying the mobile phase with formic acid (e.g., 0.2%) helps to protonate the Guazatine components, leading to better interaction with the stationary phase and improved peak shapes.[2]

  • Column Overloading: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume.[8][9]

Experimental Protocols

Recommended Sample Preparation Protocol

This protocol is based on the method described by Park et al. (2023).

  • Homogenization: Homogenize the citrus fruit sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of a 3% formic acid in acetone solution.

    • Shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up:

    • Take a 1 mL aliquot of the supernatant.

    • Add 1 mL of n-hexane.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Collect the lower aqueous layer.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters for LC-MS/MS analysis of Guazatine.

ParameterSetting
LC Column Hydrophilic end-capped C18, e.g., Aquasil C18
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B 0.2% Formic acid in Methanol
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies on Guazatine analysis in citrus.

Table 1: Matrix Effects and Recovery Rates in Mandarin Samples

AnalyteMatrix Effect (%)Recovery (%) at 0.01 mg/LRecovery (%) at 0.05 mg/LRecovery (%) at 0.1 mg/L
Guazatine -89.899.698.599.1

Data from Park et al., Food Additives & Contaminants: Part A, 2023.

Table 2: Method Validation Data for Guazatine Analysis in Citrus

ParameterValue
LOD 0.8 µg/L
LOQ 2.5 µg/L
Linearity (r²) > 0.995
Precision (RSD) < 6.8%

Data from Park et al., Food Additives & Contaminants: Part A, 2023.

Table 3: Recovery Rates of Guazatine Components from Fortified Citrus Peels

Fortification Level (mg/kg)Average Recovery (%)
0.010 81
0.035 90
0.060 104

Data from Scordino et al., European Food Research and Technology, 2008.[2]

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenize Citrus Sample Extraction 2. Extract with 3% Formic Acid in Acetone Homogenization->Extraction 5g sample Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Cleanup 4. LLE with n-Hexane Centrifugation1->Cleanup Supernatant Centrifugation2 5. Centrifuge Cleanup->Centrifugation2 Filtration 6. Filter Extract Centrifugation2->Filtration Aqueous Layer LCMS 7. LC-MS/MS Analysis Filtration->LCMS Final Extract Quantification 8. Quantify using Matrix-Matched Calibration LCMS->Quantification

Caption: Experimental workflow for Guazatine analysis in citrus.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies Problem Problem: Significant Ion Suppression Cause Cause: Co-eluting Matrix Components Problem->Cause Sol1 Matrix-Matched Calibration (Primary Solution) Cause->Sol1 Compensates for signal loss Sol2 Sample Dilution Cause->Sol2 Reduces matrix concentration Sol3 Internal Standard (e.g., Dodine) Cause->Sol3 Corrects for variability Sol4 Enhanced Clean-up Cause->Sol4 Removes interferences

Caption: Troubleshooting logic for matrix effects in Guazatine analysis.

References

Technical Support Center: Analysis of Guazatine Acetate Salt in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Guazatine (B88368) acetate (B1210297) salt in environmental samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Guazatine acetate, offering potential causes and solutions to enhance detection limits and ensure accurate quantification.

Issue 1: Low or No Recovery of Guazatine

Potential Cause Recommended Solution
Inappropriate Extraction Method Guazatine is a highly polar and basic compound, leading to poor recovery with standard methods like citrate-buffered QuEChERS.[1] It is recommended to use a modified extraction with an acidified organic solvent mixture. A commonly successful approach involves a mixture of 3% formic acid in water and acetone (B3395972).[2][3][4]
Adsorption to Glassware Guazatine has a tendency to adsorb to glass surfaces, leading to significant analyte loss.[2] Crucially, use only polypropylene (B1209903) labware for all sample preparation, handling, and storage steps.[2][5]
Suboptimal pH of Extraction Solvent The extraction efficiency of Guazatine is pH-dependent. Increasing the acidity of the extraction solvent can improve recovery rates.[2] Experiment with varying concentrations of formic acid (e.g., 1% to 5%) in the extraction solvent to optimize recovery for your specific sample matrix.[2]
Inefficient Phase Separation In complex matrices, achieving clean phase separation can be challenging. A cleanup step with a nonpolar solvent like hexane (B92381) can help remove interfering nonpolar compounds.[2][3][4]

Issue 2: High Matrix Effects (Ion Suppression)

Potential Cause Recommended Solution
Co-eluting Matrix Components Environmental samples contain numerous compounds that can co-elute with Guazatine and suppress its ionization in the mass spectrometer. This is a significant issue, with ion suppression reported to be as high as -89.8% in some agricultural products.[2][3][4][6]
Inadequate Sample Cleanup While a hexane wash helps, it may not remove all interfering substances. Consider incorporating a dispersive solid-phase extraction (dSPE) step with appropriate sorbents. However, be aware that traditional QuEChERS cleanup sorbents may not be suitable for the highly polar Guazatine.[1]
Solution: Matrix-Matched Calibration Due to the high and variable matrix effects, it is essential to use matrix-matched calibration curves for accurate quantification .[1][2] This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for detecting Guazatine acetate at low levels?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the sensitive and selective determination of Guazatine in environmental and agricultural samples.[2][3][4][7] This method allows for the identification and quantification of specific Guazatine components.

Q2: Why am I seeing poor peak shapes for my Guazatine standards and samples?

A2: Poor peak shape can be attributed to several factors. The composition of the injection solvent can have a pronounced impact; lower acetone content and higher acidity in the final extract can improve peak shapes.[1] Additionally, ensure that your LC mobile phase is optimized. A common mobile phase composition is water and methanol, both containing 0.2% formic acid, run in a gradient.[2]

Q3: Guazatine is a mixture of compounds. Which ones should I be analyzing?

A3: Guazatine is a complex mixture of guanidated polyamines.[1][8][9] For regulatory and analytical purposes, the analysis typically focuses on a few key indicator components. The most commonly monitored components are GG (octane-1,8-diyldiguanidine), GGG, GGN, and GNG.[2][3][4][5] The final concentration is often reported as the sum of these indicator components, sometimes multiplied by a factor to estimate the total Guazatine acetate content.[5]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect to achieve?

A4: With an optimized LC-MS/MS method, it is possible to achieve low detection limits. Recent studies have reported the following:

  • In agricultural products: LOD of 0.8 µg/L and LOQ of 2.5 µg/L.[2][3][4][6]

  • In citrus fruits: LOD below 0.0050 mg/kg and LOQ not exceeding 0.0065 mg/kg.[7]

  • General MRLs: In the European Union, the Maximum Residue Level (MRL) for Guazatine has been lowered to a consensus LOQ of 0.05 mg/kg for all commodities.[1]

Experimental Protocols

Optimized Sample Preparation for Agricultural and Environmental Matrices

This protocol is a synthesis of methodologies that have demonstrated good recovery and sensitivity for Guazatine analysis.[2][7]

  • Homogenization: Homogenize the sample to ensure uniformity. For dry samples, add a measured amount of distilled water.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of an extraction solvent consisting of 3% formic acid in water and acetone in a 1:2 (v/v) ratio.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup:

    • Transfer the supernatant to a new polypropylene tube.

    • Add 10 mL of n-hexane.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Final Extract Preparation:

    • Carefully collect the lower aqueous layer.

    • Filter the extract through a 0.2 µm nylon syringe filter into a polypropylene autosampler vial.

  • Analysis: Analyze the final extract using LC-MS/MS.

LC-MS/MS Analysis Parameters

The following table summarizes typical LC-MS/MS parameters for Guazatine analysis.[2]

ParameterRecommended Setting
LC Column C18 column (e.g., Alltima C18)[8][9]
Mobile Phase A Water with 0.2% Formic Acid
Mobile Phase B Methanol with 0.2% Formic Acid
Gradient A gradient elution is typically used to separate the different Guazatine components.
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample (in Polypropylene Tube) extraction Add 3% Formic Acid/Acetone (1:2, v/v) & Vortex start->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup Add Hexane & Vortex supernatant->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 collect Collect Aqueous Layer centrifuge2->collect filter Filter (0.2 µm Nylon) collect->filter final_extract Final Extract (in PP Vial) filter->final_extract lcms LC-MS/MS Analysis final_extract->lcms troubleshooting_guide issue Low Guazatine Recovery cause1 Inappropriate Extraction Method issue->cause1 cause2 Adsorption to Glassware issue->cause2 cause3 Suboptimal Extraction pH issue->cause3 solution1 Use Acidified Acetone/Water Extraction cause1->solution1 solution2 Use Only Polypropylene (PP) Labware cause2->solution2 solution3 Optimize Formic Acid Concentration cause3->solution3

References

Stability issues of Guazatine acetate salt standard solutions and how to prevent them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Guazatine (B88368) acetate (B1210297) salt standard solutions. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that users may encounter with their Guazatine acetate standard solutions.

1. My Guazatine acetate standard solution appears cloudy or has formed a precipitate. What should I do?

Precipitation can be a significant source of error in quantitative analysis. Several factors could be causing this issue.

  • Issue: Use of Glassware.

    • Explanation: Guazatine is a highly polar and basic compound, and its components are known to adsorb to glass surfaces.[1][2][3] This interaction can lead to a loss of analyte from the solution and may appear as cloudiness or a film on the glass.

    • Solution: Always prepare and store Guazatine acetate solutions in polypropylene (B1209903) or other suitable plastic labware.[1][2][3] If you have been using glassware, prepare a fresh standard in plastic containers.

  • Issue: Improper Solvent or Concentration.

    • Explanation: While Guazatine acetate has high solubility in methanol (B129727) and water, its solubility is very low in less polar organic solvents like ethyl acetate or n-hexane.[2] If your solution contains a high proportion of a less polar co-solvent, precipitation may occur. Exceeding the solubility limit at a given temperature can also cause the compound to fall out of solution.

    • Solution: Ensure your solvent system is appropriate. Methanol is recommended for primary stock solutions.[1][2] For working standards, dilutions are often made with acidified water (e.g., 1% formic acid in water).[1] If you suspect the concentration is too high for the chosen solvent, dilute the standard with the appropriate solvent.

  • Issue: Low Storage Temperature.

    • Explanation: Although refrigeration at 4°C is recommended for storage,[1] very low temperatures (e.g., freezing) could potentially decrease the solubility of Guazatine acetate in certain solvent systems, leading to precipitation.

    • Solution: Store solutions refrigerated, but avoid freezing unless the stability of the solution under frozen conditions has been validated. If precipitation is observed after refrigeration, allow the solution to equilibrate to room temperature and gently sonicate to see if the precipitate redissolves. If it does not, a fresh standard should be prepared.

2. I am seeing a gradual decrease in the concentration of my standard solution over time. What is causing this?

A decline in concentration suggests degradation of the analyte. The following could be contributing factors:

  • Issue: Photodegradation.

    • Explanation: Studies on Guazatine acetate have shown that it can be susceptible to photodegradation, with greater losses observed at higher pH levels.[4] Exposure to light, especially UV light, can cause the breakdown of the Guazatine components.

    • Solution: Protect standard solutions from light by storing them in amber polypropylene vials or by wrapping the container with aluminum foil.[1] Minimize the exposure of the solution to direct laboratory light during handling.

  • Issue: Chemical Degradation.

    • Explanation: Although Guazatine acetate is stable against hydrolysis over a range of pH values (5, 7, and 9),[4] it may be susceptible to other forms of chemical degradation. The primary degradation pathway identified in environmental studies is deguanidation.[5] This process involves the loss of the guanidine (B92328) groups.

    • Solution: Prepare stock solutions in a stable solvent like methanol and store them at 4°C.[1] It is best practice to prepare fresh working standards from the stock solution daily or as needed for your experiments.[1]

  • Issue: Adsorption to Surfaces.

    • Explanation: As mentioned previously, significant loss of analyte can occur due to adsorption onto glass surfaces.[1][2][3]

    • Solution: Exclusively use polypropylene labware for all preparations and storage of Guazatine acetate solutions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Guazatine acetate standard solutions?

A1: For stock solutions (e.g., 1,000 µg/mL), high-purity methanol is recommended.[1][2] For working standards and calibration solutions, a common practice is to dilute the methanolic stock solution with acidified water, such as water containing 0.2% to 1% formic acid.[1] The acidic modifier helps to ensure the guanidine groups remain protonated and improves chromatographic peak shape in LC-MS analysis.

Q2: What are the recommended storage conditions and expected shelf-life for Guazatine acetate standard solutions?

A2: Stock solutions prepared in methanol should be stored in tightly sealed, amber polypropylene vials in a refrigerator at 4°C.[1] While the commercial technical solution (GTA 70) is stable for at least two years at ambient temperatures,[4] the stability of dilute analytical standards has not been extensively documented. Therefore, it is recommended to prepare fresh working standards from the stock solution for each analytical run.[1] For long-term studies, the stability of the refrigerated stock solution should be periodically verified against a freshly prepared standard.

Q3: Why is it important to use plastic containers instead of glassware?

A3: Guazatine and its related guanidated polyamine components have a strong tendency to adsorb to glass surfaces.[1][2][3] This adsorption is non-specific and can lead to a significant and unpredictable decrease in the concentration of the analyte in solution, resulting in inaccurate calibrations and underestimated sample concentrations. Using polypropylene containers minimizes this effect.[3]

Q4: My Guazatine acetate is a technical mixture. How do I handle quantification?

A4: Guazatine acetate is inherently a complex mixture of different guanidated polyamines.[2][6] Analytical methods often do not resolve every single component. A common and accepted approach is to select a few major, representative components as "indicator compounds" for quantification (e.g., GG, GGG, GGN, and GNG).[1] The sum of these indicator compounds is then used, sometimes with a correction factor based on their typical proportion in the technical mixture, to report the total Guazatine acetate concentration.[3]

Q5: How can I test the stability of my prepared standard solution?

A5: To perform a stability study, you can follow a forced degradation protocol. This involves subjecting aliquots of your standard solution to various stress conditions to accelerate any potential degradation. The results can help establish appropriate storage conditions and shelf-life. A general protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Solubility of Guazatine Acetate

SolventSolubility (at 20°C)Reference
Water>600 g/L[2]
Methanol510 g/L[2]
Ethanol2,000,000 mg/L (2000 g/L)[7]
Ethyl Acetate<100 mg/L[2]
n-Hexane<100 mg/L[2]

Table 2: Stability of Guazatine Acetate Under Different Conditions

ConditionpHDurationTemperatureStabilityReference
Hydrolysis5, 7, 930 days25°CNo significant hydrolysis observed.[4]
Photodegradation524 hoursNot Specified0% loss observed.[4]
Photodegradation724 hoursNot Specified19% loss observed.[4]
Photodegradation924 hoursNot Specified25% loss observed.[4]

Experimental Protocols

Protocol 1: Preparation of Guazatine Acetate Standard Solutions

This protocol is based on methodologies described in analytical literature.[1][2]

  • Materials:

    • Guazatine acetate salt analytical standard

    • HPLC-grade methanol

    • LC-MS grade formic acid

    • Deionized water

    • Polypropylene volumetric flasks, vials, and pipette tips

  • Preparation of Stock Solution (1,000 µg/mL):

    • Accurately weigh the required amount of this compound standard, correcting for purity.

    • Transfer the weighed standard to a polypropylene volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Once dissolved, fill the flask to the mark with methanol.

    • Cap the flask and mix thoroughly by inversion.

    • Transfer to an amber polypropylene vial for storage.

  • Preparation of Working Standard Solution (e.g., 10 µg/mL):

    • Pipette the required volume of the 1,000 µg/mL stock solution into a new polypropylene volumetric flask.

    • Dilute to the mark with a solution of 1% formic acid in water.

    • Cap and mix thoroughly. This solution should ideally be prepared fresh before use.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the working standard solution using the same diluent (e.g., 1% formic acid in water) to achieve the desired concentration range for your calibration curve. Use polypropylene labware for all dilutions.

Protocol 2: General Forced Degradation Study for Stability Assessment

This is a general protocol adapted from ICH guidelines for stability testing.

  • Prepare a solution of Guazatine acetate in the desired solvent (e.g., methanol or a methanol/water mixture) at a known concentration (e.g., 100 µg/mL).

  • Distribute aliquots of this solution into separate, clearly labeled polypropylene vials for each stress condition. Keep a control sample protected from light at the recommended storage temperature (4°C).

  • Acid and Base Hydrolysis:

    • To separate aliquots, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

    • Keep the samples at room temperature for a defined period (e.g., 24, 48, 72 hours).

    • After the incubation period, neutralize the samples before analysis.

  • Oxidative Degradation:

    • To an aliquot, add a small volume of 3% hydrogen peroxide.

    • Keep the sample at room temperature for a defined period.

  • Thermal Degradation:

    • Place an aliquot in an oven at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation:

    • Expose an aliquot to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Analysis:

    • After the designated time points, analyze all samples (including the control) by a suitable stability-indicating analytical method (e.g., LC-MS/MS).

    • Compare the peak areas of the main Guazatine components in the stressed samples to the control sample to determine the percentage of degradation. Also, monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

G Logical Troubleshooting Workflow for Stability Issues start Stability Issue Observed (Precipitate, Low Recovery) q_glass Are you using glassware? start->q_glass s_plastic Switch to Polypropylene (PP) Labware q_glass->s_plastic Yes q_solvent Is the solvent appropriate? q_glass->q_solvent No s_fresh Prepare a fresh standard following best practices. s_plastic->s_fresh s_solvent Use recommended solvents (Methanol for stock, acidified water for working std.) q_solvent->s_solvent No q_light Is the solution protected from light? q_solvent->q_light Yes s_solvent->s_fresh s_light Store in amber PP vials or wrap in foil. q_light->s_light No q_light->s_fresh Yes s_light->s_fresh G Potential Degradation Pathways of Guazatine cluster_0 Guazatine Component (e.g., GGG) cluster_1 Degradation Products a Guanidated Polyamine Chain R-NH-C(=NH)NH2 b Deguanidated Amine R-NH2 a->b Deguanidation (e.g., in soil) c Other Photodegradants a->c Photodegradation (UV/Visible Light, esp. at high pH) G Experimental Workflow for Standard Preparation start Start weigh Weigh Guazatine Acetate Standard (correct for purity) start->weigh dissolve Dissolve in Methanol in a PP Volumetric Flask weigh->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) dissolve->stock store Store at 4°C in Amber PP Vial stock->store dilute Dilute Stock with Acidified Water in PP Flask stock->dilute working Prepare Working Standard (e.g., 10 µg/mL) dilute->working calibrate Perform Serial Dilutions for Calibration Curve working->calibrate end Ready for Analysis calibrate->end

References

Overcoming challenges in the extraction of highly polar Guazatine components.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly polar fungicide, Guazatine (B88368). Guazatine's complex composition of approximately 13 components and its high polarity present unique challenges in its extraction and analysis.[1][2][3] This guide offers practical solutions and detailed experimental protocols to overcome these difficulties.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of Guazatine challenging?

A1: The primary challenges in Guazatine extraction stem from its chemical nature and composition:

  • High Polarity: Guazatine is a highly polar and alkaline substance, which makes it soluble in polar solvents like water but difficult to extract using common non-polar organic solvents.[1]

  • Complex Mixture: Guazatine is not a single compound but a mixture of about 13 reaction products of polyamines.[1][2][3][4] The main components include fully guanidated diamines (GG), triamines (GGG), and other derivatives like GGN and GNG.[4] This complexity makes it difficult to develop a single extraction method that is efficient for all components.

  • Matrix Effects: When extracting Guazatine from complex matrices such as agricultural products, significant ion suppression or enhancement can occur during analysis by mass spectrometry, leading to inaccurate quantification.[1][3] For example, in the analysis of Guazatine in mandarin, pepper, potato, brown rice, and soybean, ion suppression effects were high, ranging from -84.2% to -89.8%.[1][3]

  • Adsorption: Guazatine components can adsorb to glass surfaces, leading to loss of analyte during sample preparation and storage. It is recommended to use polypropylene (B1209903) materials for all preparation and storage processes.[1]

  • Lack of Commercial Standards: Obtaining individual analytical standards for all Guazatine components is difficult, which complicates accurate quantification.[1] Therefore, analysis often focuses on specific marker components.[1][2][3]

Q2: Which analytical techniques are most suitable for Guazatine analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of Guazatine components.[1][2][3] This method offers high sensitivity and selectivity, which is crucial for detecting and quantifying the various components of the Guazatine mixture, even at low concentrations.[1] Gas chromatography (GC) has also been used, but it typically requires a derivatization step to make the polar Guazatine components volatile enough for GC analysis.[4][5]

Q3: What are the key "marker" components of Guazatine to focus on during analysis?

A3: Due to the complexity of the Guazatine mixture and the difficulty in obtaining standards for all components, analytical methods often focus on a few major, representative components as "markers". The most commonly targeted marker components are:

  • GG: A fully guanidated diamine.

  • GGG: A fully guanidated triamine.

  • GGN: A diguanidated triamine.

  • GNG: A diguanidated triamine.[1][2][3][4]

These four components are often used as indicators for the presence and quantity of the total Guazatine residue.[1][2][3]

Troubleshooting Guide

Issue 1: Low Recovery of Guazatine Components

  • Possible Cause: Inefficient extraction solvent.

  • Solution: Guazatine's high polarity requires a polar extraction solvent. A modified QuPPe (Quick Polar Pesticides) method has been shown to be effective.[1] The use of a mixture of formic acid in acetone (B3395972) has been optimized for this purpose. Increasing the concentration of formic acid and the proportion of acetone can improve extraction efficiency. For instance, recovery rates for 1% formic acid/acetone mixtures at ratios of 1/2 (v/v) and 1/4 (v/v) were 84.5% and 87.3%, respectively.[1] Further increasing the formic acid concentration to 3% and 5% in an acetone mixture (1/2, v/v) yielded recovery rates of 87.7% and 89.3%, respectively.[1]

  • Possible Cause: Adsorption of analyte to glassware.

  • Solution: Guazatine is known to adsorb to glass surfaces. To prevent analyte loss, use polypropylene labware for all sample preparation and storage steps.[1]

Issue 2: Poor Chromatographic Peak Shape or Resolution

  • Possible Cause: Inappropriate mobile phase or column.

  • Solution: For LC-MS/MS analysis, a C18 column is commonly used.[4] The mobile phase typically consists of a gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with a formic acid additive to ensure good peak shape for the alkaline Guazatine components.[4]

  • Possible Cause: Matrix interference.

  • Solution: A clean-up step after extraction is crucial to remove interfering matrix components. A liquid-liquid partition with a non-polar solvent like n-hexane can effectively remove non-polar interferences, such as oils from citrus samples.[1]

Issue 3: Inaccurate Quantification due to Matrix Effects

  • Possible Cause: Ion suppression or enhancement in the mass spectrometer source.

  • Solution: Matrix effects are a significant challenge in Guazatine analysis.[1][3] To compensate for these effects, it is highly recommended to use a matrix-matched calibration. This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[1]

Experimental Protocols

Protocol 1: Extraction of Guazatine from Agricultural Products (e.g., Mandarin)

This protocol is based on a validated method for the analysis of Guazatine in various agricultural products using LC-MS/MS.[1]

1. Sample Preparation:

  • Homogenize 10 g of the sample.
  • Transfer the homogenized sample to a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 10 mL of a 3% formic acid in acetone solution (2:1, v/v) to the sample.
  • Shake vigorously for 1 minute.
  • Centrifuge at 4,000 g for 5 minutes.

3. Clean-up (Liquid-Liquid Partition):

  • Transfer 5 mL of the supernatant to a new 50 mL polypropylene centrifuge tube.
  • Add 5 mL of n-hexane.
  • Shake for 1 minute.
  • Centrifuge at 4,000 g for 5 minutes.

4. Final Solution Preparation:

  • Collect the lower aqueous layer.
  • Filter the extract through a 0.22 µm nylon membrane filter into a polypropylene vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the recovery rates of Guazatine under different extraction conditions as reported in the literature.

Table 1: Effect of Formic Acid/Acetone Ratio on Guazatine Recovery

1% Formic Acid/Acetone Ratio (v/v)Recovery Rate (%)
1/972.3
1/487.3
1/284.5
Data from a study on mandarin samples.[1]

Table 2: Effect of Formic Acid Concentration on Guazatine Recovery

Formic Acid Concentration in Acetone (1/2, v/v)Recovery Rate (%)
1%84.5
3%87.7
5%89.3
Data from a study on mandarin samples.[1]

Table 3: Recovery Rates of Guazatine in Various Agricultural Products

MatrixRecovery Rate (%)Relative Standard Deviation (%)
Mandarin70.2 - 99.6< 6.8
Pepper70.2 - 99.6< 6.8
Potato70.2 - 99.6< 6.8
Brown Rice70.2 - 99.6< 6.8
Soybean70.2 - 99.6< 6.8
Validated method using 3% formic acid/acetone extraction and hexane (B92381) clean-up.[1][3]

Visualizations

Experimental Workflow for Guazatine Extraction and Analysis

Guazatine_Extraction_Workflow Sample Sample Homogenization (10g in PP tube) Extraction Extraction (10mL 3% Formic Acid in Acetone) Sample->Extraction Add extraction solvent Centrifuge1 Centrifugation (4000g, 5 min) Extraction->Centrifuge1 Shake for 1 min Supernatant Collect Supernatant (5mL) Centrifuge1->Supernatant Cleanup Clean-up (add 5mL n-Hexane) Supernatant->Cleanup Centrifuge2 Centrifugation (4000g, 5 min) Cleanup->Centrifuge2 Shake for 1 min AqueousLayer Collect Aqueous Layer Centrifuge2->AqueousLayer Filter Filtration (0.22µm Nylon Filter) AqueousLayer->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Guazatine Extraction Workflow.

Logical Relationship of Challenges in Guazatine Extraction

Guazatine_Challenges Guazatine Guazatine Properties HighPolarity High Polarity & Alkalinity Guazatine->HighPolarity ComplexMixture Complex Mixture (~13 Components) Guazatine->ComplexMixture ExtractionChallenges Extraction & Analysis Challenges HighPolarity->ExtractionChallenges ComplexMixture->ExtractionChallenges MatrixEffects Matrix Effects (Ion Suppression) MatrixEffects->ExtractionChallenges Adsorption Adsorption to Surfaces Adsorption->ExtractionChallenges LowRecovery Low Recovery ExtractionChallenges->LowRecovery PoorPeaks Poor Peak Shape ExtractionChallenges->PoorPeaks InaccurateQuant Inaccurate Quantification ExtractionChallenges->InaccurateQuant AnalyteLoss Analyte Loss ExtractionChallenges->AnalyteLoss

Caption: Challenges in Guazatine Extraction.

References

How to interpret complex chromatograms from technical Guazatine mixture analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of technical Guazatine (B88368) mixtures. Interpreting chromatograms from these complex mixtures can be challenging due to their inherent heterogeneity. This guide offers practical advice and detailed protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is technical Guazatine and why is its analysis complex?

A1: Technical Guazatine is not a single chemical entity but a complex mixture of reaction products resulting from the amidination of technical iminodi(octamethylene)diamine.[1][2] This mixture contains numerous guanidines and polyamines, leading to a highly complex chromatogram.[1][3][4][5][6] The primary components include guanidated derivatives of diamines, triamines, and tetramines.[1][5][6][7] The inherent variability between production batches further complicates analysis.[4]

Q2: What are the major components I should expect to see in a chromatogram of a technical Guazatine mixture?

A2: The composition of technical Guazatine can fluctuate, but it is primarily composed of diamine, triamine, and tetramine (B166960) derivatives. The most abundant individual components are typically the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[1][5][6] A common coding system is used to identify these components, where "G" represents a guanidated amino group and "N" represents a non-guanidated amino group.[1][3][4]

Q3: Why can't I find a single reference standard for Guazatine?

A3: Due to the nature of its synthesis, Guazatine is a mixture of multiple components.[2] Consequently, a single reference standard representing all constituents is not available. For quantitative analysis, the European Union and other regulatory bodies recommend a method based on the sum of specific indicator components.[3][4][8]

Q4: Which analytical technique is most suitable for Guazatine analysis?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used and recommended technique for the separation and quantification of Guazatine components.[5][6][7][8][9][10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the identification of its main components.[7][13]

Q5: I'm observing significant ion suppression in my LC-MS/MS analysis. What can I do?

A5: High levels of ion suppression are a known issue in Guazatine analysis, particularly in complex matrices like agricultural products.[8][12] To mitigate this, it is crucial to use matrix-matched calibration standards for accurate quantification.[8] Additionally, optimizing sample preparation to remove interfering matrix components is essential. A common approach involves extraction with a formic acid/acetone mixture followed by a clean-up step with a nonpolar solvent like n-hexane.[8][12][14]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of technical Guazatine mixtures.

Issue 1: Poor peak shape or tailing in the chromatogram.

  • Possible Cause: Guazatine components are strongly basic and can interact with active sites on the HPLC column and system components.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Ensure your mobile phase contains an appropriate modifier, such as formic acid, to improve peak shape by keeping the analytes in their protonated form.

    • Column Choice: Utilize a column suitable for the analysis of polar and basic compounds. A hydrophilic end-capped C18 column has been shown to be effective.[7][11]

    • System Passivation: If tailing persists, consider passivating your HPLC system to minimize interactions with metal components.

    • Use Plasticware: Guazatine cations have a tendency to adhere to glass surfaces. It is recommended to use plastic labware (flasks, vials, etc.) to prevent analyte loss.[3]

Issue 2: Inconsistent and non-reproducible quantification results.

  • Possible Cause 1: Variability in the composition of the technical Guazatine standard.

  • Troubleshooting Steps:

    • Standard Characterization: If possible, characterize your technical standard to understand the relative abundance of the major components.

    • Use of Indicator Components: For quantification, adopt the approach of using four main indicator components: GG, GGG, GGN, and GNG.[3][8][12][14] The final result is often reported as the sum of these components, calculated as "Guazatine acetate, sum of components".[3][8]

  • Possible Cause 2: Matrix effects leading to ion suppression or enhancement.

  • Troubleshooting Steps:

    • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is representative of your samples to compensate for matrix effects.[8]

    • Internal Standard: Use a suitable internal standard, such as dodine, to improve the accuracy and precision of your measurements.[7]

    • Sample Dilution: Diluting your sample extract can help to reduce the concentration of matrix components that cause ion suppression.

Issue 3: Difficulty in identifying and assigning peaks in the chromatogram.

  • Possible Cause: The complex nature of the Guazatine mixture, containing numerous isomers and related compounds.

  • Troubleshooting Steps:

    • Mass Spectrometry: Rely on the mass-to-charge ratios (m/z) and fragmentation patterns from your MS/MS data for confident peak identification.

    • Literature Reference: Consult published literature for reported retention times and mass spectra of the principal Guazatine components.[5]

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide more accurate mass measurements, aiding in the elemental composition determination of unknown peaks.

Data Presentation: Major Components of Technical Guazatine

The following table summarizes the key components typically found in technical Guazatine mixtures. The relative abundance can vary between batches.

Component CodeStructure DescriptionTypical Abundance (%)
GGG Fully guanidated triamine~30.6%[1][5][6]
GG Fully guanidated diamine~29.5%[1][5][6]
GN Monoguanidated diamine~9.8%[1][5][6]
GGN Diguanidated triamine~8.1%[1][5][6]
GGGG Fully guanidated tetramine~5.1%[4]
GNG Diguanidated triamine~4.5%[4]
Other Other diamines, triamines, tetramines, etc.Variable

Experimental Protocols

Recommended Experimental Protocol: LC-MS/MS Analysis of Guazatine in Agricultural Products

This protocol is a generalized procedure based on published methods.[8][11][12][14] Optimization will be required for specific matrices and instrumentation.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize the sample (e.g., citrus peel, whole fruit) to ensure uniformity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of an extraction solvent consisting of 1-3% formic acid in an acetone/water mixture (e.g., 2:1 v/v).[3][8][11][14]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (for high-fat matrices):

    • Transfer the supernatant to a new tube.

    • Add 10 mL of n-hexane.[8][12][14]

    • Vortex for 1 minute for liquid-liquid partitioning.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the aqueous (lower) layer.

  • Final Preparation:

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A hydrophilic end-capped C18 column (e.g., Aquasil C18) is recommended.[7][11]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • MRM Transitions: Monitor specific parent and daughter ion transitions for the four indicator components (GG, GGG, GGN, GNG) and the internal standard (if used).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Homogenization Sample Homogenization Extraction Extraction with Formic Acid/Acetone/Water Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Hexane Cleanup (if needed) Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Aqueous Layer LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification using Indicator Components Data_Processing->Quantification Reporting Final Result Reporting Quantification->Reporting

Caption: Experimental workflow for Guazatine analysis.

Troubleshooting_Logic Start Complex Chromatogram Issue Issue_PeakShape Poor Peak Shape? Start->Issue_PeakShape Issue_Quant Inconsistent Quantification? Start->Issue_Quant Issue_ID Peak Identification Difficulty? Start->Issue_ID Sol_PeakShape1 Check Mobile Phase Modifier Issue_PeakShape->Sol_PeakShape1 Yes Sol_Quant1 Use Matrix-Matched Standards Issue_Quant->Sol_Quant1 Yes Sol_ID1 Confirm with MS/MS Spectra Issue_ID->Sol_ID1 Yes Sol_PeakShape2 Use Appropriate Column Sol_PeakShape1->Sol_PeakShape2 Sol_PeakShape3 Use Plastic Labware Sol_PeakShape2->Sol_PeakShape3 Sol_Quant2 Quantify via Indicator Sum Sol_Quant1->Sol_Quant2 Sol_Quant3 Use Internal Standard Sol_Quant2->Sol_Quant3 Sol_ID2 Consult Literature Data Sol_ID1->Sol_ID2

Caption: Troubleshooting logic for chromatogram interpretation.

References

Method validation challenges for multi-component Guazatine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation of multi-component Guazatine (B88368) analysis.

Frequently Asked Questions (FAQs)

Q1: What is Guazatine and why is its analysis challenging?

A: Guazatine is a non-systemic contact fungicide used for seed treatment and post-harvest protection.[1][2] Analytically, it is challenging because it is not a single compound but a complex mixture of approximately 13 reaction products from polyamines.[1][3][4] The main components include guanidated diamines, triamines, and tetramines such as GG, GGG, GGN, and GNG.[5][6][7]

The primary challenges in its analysis include:

  • Complexity of the Mixture: It is often impractical to determine all components, so analysis typically focuses on major "marker" compounds.[6]

  • Variability in Composition: The composition of technical Guazatine mixtures used in formulations can fluctuate, and the composition of available analytical standards may not match, leading to quantification uncertainties.[3][8]

  • Physicochemical Properties: Guazatine components are highly polar and strongly basic, which makes their extraction from complex matrices difficult with standard methods like QuEChERS, often resulting in very low recovery rates.[3]

  • Significant Matrix Effects: Analysis, particularly using LC-MS/MS, is prone to high levels of ion suppression in various agricultural products, which can impact accuracy and sensitivity.[1][2]

Q2: Which analytical technique is recommended for multi-component Guazatine analysis?

A: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the simultaneous analysis of multiple Guazatine components.[1][2] This technique offers the required sensitivity and selectivity to detect and quantify the marker components at low levels in complex matrices like agricultural products.[1][9] Analysis is typically performed in positive ion electrospray ionization (ESI) mode.[1][5]

Q3: Which marker components should be the focus of the analysis?

A: Due to the complexity of the Guazatine mixture, method validation and quantification typically focus on a few major, representative components. The most commonly selected markers are GG (octane-1,8-diyldiguanidine), GGG (fully guanidated triamine), GGN (a diguanidated triamine), and GNG (1,1'-iminodi(octamethylene)diguanidine).[1][8] These components represent a significant portion of the total Guazatine content.[5][7]

Q4: How should I prepare standards and samples for Guazatine analysis?

A:

  • Standard Preparation: Guazatine acetate (B1210297) is often used as the reference standard. A stock solution can be prepared by dissolving the standard in methanol.[1] Subsequent dilutions to create calibration curves are often made with water containing 1% formic acid.[1] It is critical to account for the water and acetate content of the standard material, as specified in its certificate of analysis, to ensure accurate quantification.[1][3]

  • Sample Extraction: A common and effective extraction method for agricultural products involves using a mixture of 3% formic acid in acetone (B3395972).[1][2] An alternative is a mixture of 1% formic acid in water and acetone (1:2 v/v).[5][8] Due to the polar and basic nature of Guazatine, standard methods like the citrate-buffered QuEChERS protocol result in extremely low recoveries and should be avoided.[3]

  • Sample Purification (Clean-up): After extraction, a liquid-liquid partitioning step with hexane (B92381) can be used to purify the sample by removing non-polar interferences.[1][2]

Q5: What are the typical method validation parameters for Guazatine analysis by LC-MS/MS?

A: Based on published methods, you can expect to achieve the following validation results. However, these will vary based on the specific matrix and instrumentation.

Troubleshooting Guide

Problem: I am experiencing very low or no recovery of Guazatine components.

Answer: Low recovery is a common issue due to the highly polar and basic nature of Guazatine.[3] Here are several potential causes and solutions:

  • Inappropriate Extraction Method:

    • Cause: You might be using a generic extraction method like QuEChERS, which is unsuitable for Guazatine.[3]

    • Solution: Switch to an extraction solvent optimized for polar, basic compounds. An effective method is to use a mixture of 3% formic acid and acetone for the extraction.[1][2] The acidic conditions ensure the analytes are protonated and soluble in the extraction solvent.

  • Analyte Adsorption:

    • Cause: Guazatine components can adsorb to glass surfaces or active sites in the chromatographic system (injector, column, tubing).

    • Solution: Use polypropylene (B1209903) vials and tubes for sample preparation and storage.[1] Ensure the LC system is well-passivated, and consider using a column specifically designed for polar basic compounds, such as a hydrophilic end-capped C18 column.[5]

  • Ineffective Elution from SPE Cartridge (if used):

    • Cause: If using Solid Phase Extraction (SPE) for cleanup, the analytes may be irreversibly retained on the sorbent if the elution solvent is not strong enough.

    • Solution: Ensure your SPE protocol is validated for polar cationic compounds. A strong elution solvent, typically acidic and with a high organic content, is required.

// Nodes start [label="Start: Low/No Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_extraction [label="Check Extraction Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; extraction_ok [label="Is it optimized for\npolar/basic compounds?\n(e.g., Acidified Acetone)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_acidified_acetone [label="Action: Implement extraction\nwith acidified solvent\n(e.g., 3% Formic Acid/Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_adsorption [label="Check for Adsorption", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; adsorption_ok [label="Are you using\npolypropylene vials & a\nsuitable LC column?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_pp_vials [label="Action: Switch to\npolypropylene labware and\nconsider column choice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="Check Sample/Mobile Phase pH", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ph_ok [label="Is pH low enough\n(e.g., ~0.2% Formic Acid)\nto keep analytes protonated?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Acidify mobile phases\nand sample diluent to ensure\nanalytes are in ion form", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_extraction; check_extraction -> extraction_ok; extraction_ok -> use_acidified_acetone [label="No"]; use_acidified_acetone -> check_adsorption; extraction_ok -> check_adsorption [label="Yes"]; check_adsorption -> adsorption_ok; adsorption_ok -> use_pp_vials [label="No"]; use_pp_vials -> check_ph; adsorption_ok -> check_ph [label="Yes"]; check_ph -> ph_ok; ph_ok -> adjust_ph [label="No"]; adjust_ph -> resolved; ph_ok -> resolved [label="Yes"]; } }

Caption: Troubleshooting workflow for low recovery of Guazatine.

Problem: My results are suffering from significant ion suppression and matrix effects.

Answer: This is a very common challenge in Guazatine analysis, with ion suppression reported to be as high as -84% to -90% in matrices like mandarin, pepper, and soybean.[1][2]

  • Inadequate Sample Cleanup:

    • Cause: Co-eluting matrix components compete with the analytes for ionization in the MS source.[10]

    • Solution: Improve sample cleanup. While QuEChERS is not suitable for extraction, a purification step using a non-polar solvent like hexane can help remove lipids and other interferences.[1] For very complex matrices, explore different SPE sorbents that do not retain the polar Guazatine components but capture interferences.

  • Insufficient Chromatographic Separation:

    • Cause: Your target analytes are eluting from the LC column at the same time as a large mass of matrix components.

    • Solution: Optimize your LC gradient to better separate the Guazatine components from the "matrix front" that often appears at the beginning of a run. Ensure the mobile phase contains an acid (e.g., 0.2% formic acid) to achieve good peak shape for these basic compounds.[1]

  • Quantification Strategy:

    • Cause: Even with cleanup and good chromatography, some matrix effects are unavoidable.

Problem: I am observing poor peak shape or inconsistent retention times.

Answer: Poor chromatography for Guazatine is often linked to its basic nature.

  • Secondary Interactions with the Column:

    • Cause: The basic amine groups on Guazatine can interact with residual silanols on standard silica-based C18 columns, leading to tailing peaks.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.2% formic acid).[1] The acid protonates the analytes, reducing their interaction with the stationary phase. Using a column designed for polar basic compounds or one with high-purity silica (B1680970) can also significantly improve peak shape.

  • Mobile Phase Issues:

    • Cause: Inconsistent mobile phase preparation or degradation can lead to shifting retention times.

    • Solution: Prepare mobile phases fresh daily. Ensure thorough mixing and degassing. A stable, reproducible gradient is crucial for consistent results.[10]

Data & Protocols

Summary of Method Validation Data

The following tables summarize quantitative data from validated LC-MS/MS methods for Guazatine analysis in various agricultural products.

Table 1: Method Performance Parameters

Parameter Typical Value Matrix Source
Linearity (r²) > 0.99 Mandarin, Pepper, Potato, Brown Rice, Soybean [1][2]
Limit of Detection (LOD) 0.8 µg/L Agricultural Products [1][2]
Limit of Quantification (LOQ) 2.5 µg/L Agricultural Products [1][2]

| Limit of Quantification (LOQ) | 0.002 - 0.010 mg/kg | Maize, Hard Wheat |[5] |

Table 2: Recovery and Precision Data

Matrix Fortification Level Recovery Rate (%) RSD (%) Source
Various Agricultural Products Multiple Levels 70.2 - 99.6 < 6.8 [1][2]
Citrus Peels 0.010 mg/kg ~81 2 - 8 [5]
Citrus Peels 0.035 mg/kg ~90 2 - 8 [5]
Citrus Peels 0.060 mg/kg ~104 2 - 8 [5]
Maize & Hard Wheat 0.025 mg/kg 78 - 87 0.8 - 6.3 [11]
Maize & Hard Wheat 0.050 mg/kg 81 - 86 0.9 - 5.5 [11]

| Inter-laboratory Validation | Multiple Levels | 70.3 - 106.7 | < 15.0 |[1][2] |

Table 3: Matrix Effect Data

Matrix Matrix Effect (%)
Mandarin -89.8
Pepper -87.3
Potato -84.2
Brown Rice -84.9
Soybean -84.8

Source:[1][2]. A negative value indicates ion suppression.

Experimental Protocol: LC-MS/MS Analysis of Guazatine

This protocol is a representative example based on published, validated methods.[1][2]

1. Sample Preparation

  • Weigh 5 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of 3% formic acid in acetone.

  • Homogenize for 2-3 minutes using a high-speed homogenizer.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Add 5 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Collect the lower (aqueous) layer and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 column suitable for polar compounds.

  • Mobile Phase A: Water with 0.2% Formic Acid.

  • Mobile Phase B: Methanol with 0.2% Formic Acid.

  • Gradient Program:

    • 0-2.0 min: 95% A

    • 7.0 min: 50% A

    • 7.1-8.0 min: 1% A

    • 8.1-10.0 min: 95% A (Re-equilibration)

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key MS Temperatures: DL Temperature: 250 °C, Interface Temperature: 150 °C.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions need to be optimized for the instrument in use.

Caption: General experimental workflow for Guazatine analysis.

References

Adjusting pH for optimal extraction and chromatography of Guazatine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guazatine (B88368). The focus is on optimizing pH for successful extraction and chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of Guazatine and why is pH important for its analysis?

Guazatine is not a single compound but a complex mixture of guanidated polyamines, with the most abundant components being fully guanidated triamine (GGG) and diamine (GG).[1][2][3] It is a strong base with multiple high pKa values, calculated to be around 11.8, 12.3, and 12.8.[4] This means that Guazatine components are predominantly in a protonated (charged, cationic) state at acidic, neutral, and moderately alkaline pH levels. To convert Guazatine to its non-ionized (neutral) form, a very high pH (>12.8) is required.[4] The pH of your sample and chromatographic mobile phase will directly impact the ionization state of Guazatine, which in turn affects its solubility, extractability, and retention on a chromatographic column.

Q2: I am experiencing very low recovery of Guazatine during sample extraction. What is the likely cause?

Low recovery of Guazatine is a common issue, often linked to the extraction pH. Standard multi-residue extraction methods like QuEChERS, which are typically performed at acidic to neutral pH (e.g., pH 4), result in extremely low recoveries for Guazatine.[4] This is because at these pH values, Guazatine is multiply protonated, making it highly polar and soluble in the aqueous phase, thus preventing its efficient partitioning into the organic extraction solvent. Even increasing the extraction pH to around 11 does not significantly improve the situation as Guazatine remains predominantly protonated.[4]

Q3: What is the recommended pH for efficient extraction of Guazatine?

Achieving high extraction recovery for Guazatine is challenging due to its strong basicity. While intuitively one might aim for a very high pH to deprotonate the molecule and increase its hydrophobicity, studies have shown that even at a pH of 13.5, recoveries from methods like QuEChERS only marginally improve.[4]

An alternative and successful approach reported in the literature for extracting Guazatine from citrus peels involves using an acidic extraction solvent without a partitioning step.[5] This method utilizes 1% formic acid in a water/acetone (1:2 v/v) mixture.[5] In this scenario, the goal is not to neutralize the Guazatine but to efficiently extract the charged species from the matrix.

Q4: How does mobile phase pH affect the chromatographic separation of Guazatine?

For reversed-phase chromatography (e.g., using a C18 column), the mobile phase pH is critical for retaining and separating the components of Guazatine. Since Guazatine is strongly basic, using an acidic mobile phase is common practice.[2][3] An acidic mobile phase, such as one containing formic acid, ensures that the Guazatine components are consistently in their protonated, cationic form.[2][3] This allows for interaction with the stationary phase and separation based on the different structures of the various polyamine components. It is crucial to control the mobile phase pH to ensure stable retention times and reproducible results.[6]

Q5: Is Guazatine stable across a range of pH values?

Yes, studies on the hydrolysis of Guazatine acetates have shown that they are stable in buffered aqueous solutions at pH 5, 7, and 9 for at least 30 days at 25°C.[1] This indicates that for typical extraction and chromatographic conditions, degradation due to pH is not a primary concern.

Troubleshooting Guides

Issue 1: Poor or No Recovery of Guazatine During Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step
Incorrect Extraction pH Guazatine is highly polar and water-soluble when protonated. Standard LLE at acidic or neutral pH will result in poor partitioning into organic solvents. Avoid using methods like citrate-buffered QuEChERS (pH ~4).[4]
For LLE, you can attempt to raise the pH of the aqueous sample to >13 to neutralize the Guazatine molecules, making them more hydrophobic. However, be aware that even at pH 13.5, recovery improvements may be marginal.[4]
Inappropriate Solvent System Consider an alternative extraction strategy that does not rely on partitioning a neutral form of Guazatine. An effective method for citrus peels involves extraction with 1% formic acid in a water/acetone (1:2 v/v) mixture.[5] This acidic extraction is performed without a subsequent partitioning step.
Issue 2: Inconsistent Retention Times in HPLC Analysis
Possible Cause Troubleshooting Step
Uncontrolled Mobile Phase pH The retention of the highly basic Guazatine components is very sensitive to mobile phase pH. Ensure your mobile phase is adequately buffered or contains a consistent concentration of an acid, such as formic acid.[2][3]
For reproducible results, the pH of the mobile phase should be at least one pH unit away from the pKa of the analytes.[6] Given Guazatine's high pKa values, a stable, acidic pH (e.g., 2-4) is recommended for consistent protonation and retention.[6][7]
Column Degradation While Guazatine itself is stable, prolonged use of very high or very low pH mobile phases can degrade silica-based columns.[8] Most modern reversed-phase silica (B1680970) columns are stable in a pH range of 2 to 8.[6] If you must operate outside this range, consider using a pH-stable column, such as a polymer-based or hybrid-silica column.[6]
Issue 3: Tailing or Broad Peaks in Chromatogram
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase The protonated amine groups of Guazatine can interact with residual acidic silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.[9]
Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) helps to suppress the ionization of these silanol groups, minimizing these secondary interactions.[7]
Employing a high-purity silica column with end-capping can also reduce the number of accessible silanol groups.
Inappropriate Mobile Phase Composition Ensure the organic solvent (e.g., acetonitrile) and the aqueous component of your mobile phase are in the correct proportions and are miscible.

Quantitative Data Summary

The following table summarizes the recovery rates of two major Guazatine components (GG and GGG) from a lemon matrix using different extraction methods, highlighting the impact of pH.

Table 1: Recovery Rates of Guazatine Components from Lemon Matrix

Extraction MethodExtraction pHMean Recovery (%) - GGMean Recovery (%) - GGG
QuEChERS (EN 15662)~40.84
QuEChERS (modified)~11Low (not specified)Low (not specified)
QuEChERS (modified)13.5Marginally increasedMarginally increased
QuPPeAcidic (0.5% formic acid)PoorPoor
Data sourced from the EURL-SRM Analytical Observations Report.[4]

Experimental Protocols

Protocol 1: Acidic Extraction of Guazatine from Citrus Peels

This protocol is based on a method reported for the extraction of Guazatine residues.[5]

  • Homogenization: Homogenize the sample (e.g., citrus peel).

  • Extraction Solvent Preparation: Prepare an extraction solvent of 1% formic acid in a water/acetone mixture (1:2 v/v).

  • Extraction: Add the extraction solvent to the homogenized sample in a suitable ratio. For example, use 10 mL of solvent for every 5 g of sample.

  • Shaking/Vortexing: Shake or vortex the mixture vigorously for a defined period (e.g., 15 minutes) to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Analysis: The resulting extract is now ready for direct injection or further dilution before LC-MS/MS analysis.

Protocol 2: HPLC Method for Guazatine Analysis

This is a general protocol based on a published LC-MS method for Guazatine.[2][3]

  • Column: Alltima C18 (or equivalent reversed-phase column)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing over time to elute the different Guazatine components. The exact gradient profile will need to be optimized for your specific column and system.

  • Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 - 1.0 mL/min).

  • Column Temperature: Maintain a constant temperature (e.g., 30 °C) using a column oven to ensure reproducible retention times.

  • Detection: UV detection at 200 nm or, more specifically, by tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.[2][3]

Visualizations

Guazatine_Ionization cluster_pH pH Scale cluster_Guazatine Guazatine State pH < 11 Acidic to Moderately Alkaline (pH < 11.8) Protonated Protonated (Charged) R-NH2(CH2)8NH2+-(CH2)8NH-C(=NH2+)NH2 Highly Polar pH < 11->Protonated Predominant Form pH > 13 Strongly Alkaline (pH > 12.8) Neutral Neutral (Non-ionized) R-N(CH2)8NH-(CH2)8N=C(NH2)NH2 More Hydrophobic pH > 13->Neutral Predominant Form

Caption: Relationship between pH and the ionization state of Guazatine.

Extraction_Workflow Start Start: Sample Homogenization AddSolvent Add Extraction Solvent (e.g., 1% Formic Acid in Water/Acetone) Start->AddSolvent Extract Vortex / Shake AddSolvent->Extract Centrifuge Centrifuge to Separate Solids Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze LC-MS/MS Analysis Filter->Analyze Troubleshoot Low Recovery? Analyze->Troubleshoot CheckpH Verify Extraction pH and Solvent Choice (Avoid neutral pH LLE) Troubleshoot->CheckpH Action

Caption: Workflow for acidic extraction of Guazatine.

References

How to handle the hygroscopic nature of Guazatine acetate salt in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic Guazatine acetate (B1210297) salt in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is Guazatine acetate and why is it challenging to handle?

Guazatine acetate is a non-systemic contact fungicide and bactericide. It is not a single compound but rather a complex mixture of guanidated polyamines, primarily derived from octamethylenediamine.[1][2][3][4] This mixture is always produced as acetate salts.[2] The primary challenges in handling Guazatine acetate in the lab are its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, and its tendency to adsorb to glass surfaces.[2][5][6][7]

Q2: What are the immediate signs that my Guazatine acetate salt has absorbed moisture?

Exposure to atmospheric moisture can lead to physical changes in the salt. You might observe:

  • Clumping or caking: The fine powder may form lumps or even solidify into a single mass.[5][6]

  • Gummy or pasty consistency: With significant moisture absorption, the salt can become sticky and difficult to handle.[6]

  • Deliquescence: In highly humid environments, the salt may absorb enough water to dissolve and form a corrosive puddle.[8]

Q3: What are the consequences of moisture absorption on my experiments?

Moisture absorption can significantly impact the accuracy and reproducibility of your experiments:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to the use of less active compound than intended.

  • Altered Chemical Properties: The presence of water can potentially affect the stability and reactivity of the compound.[5]

  • Difficulty in Handling and Transfer: Clumped or gummy material is difficult to weigh and transfer accurately.[5][6]

Q4: How should I properly store this compound?

Proper storage is the first line of defense against moisture absorption.[5][6]

  • Airtight Containers: Always store Guazatine acetate in a tightly closed container.[5][9]

  • Dry Environment: Keep the container in a dry, cool, and well-ventilated place.[5] A desiccator with a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) is highly recommended.[8]

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the salt under an inert atmosphere (e.g., nitrogen or argon) in a glove box.[10]

Troubleshooting Guide

Problem 1: The this compound has clumped in its container.

  • Cause: The container was not sealed properly or was opened in a humid environment.

  • Solution:

    • Before use, you can try to break up the clumps with a clean, dry spatula.[5] Be aware that this does not remove the absorbed moisture.

    • For more rigorous applications, the material may need to be dried. Gentle heating in a vacuum oven at a low temperature can be attempted, but care must be taken to avoid decomposition.[5] It is crucial to first determine the decomposition temperature of Guazatine acetate from safety data sheets (SDS) or other literature.

    • To prevent recurrence, always handle the container in a low-humidity environment, such as a glove box or a room with controlled humidity, and minimize the time the container is open.[5]

Problem 2: I am observing inconsistent results in my bioassays.

  • Cause: This could be due to inaccurate concentrations of Guazatine acetate resulting from moisture absorption during weighing.

  • Solution:

    • Standardize Weighing Procedure: Implement a strict protocol for weighing Guazatine acetate. This should be done as quickly as possible to minimize air exposure.[5] A workflow for this is outlined below.

    • Use a Controlled Environment: If possible, perform all weighing and stock solution preparations inside a glove box with a controlled inert atmosphere or in a room with controlled low humidity.

    • Consider Stock Solutions: For routine experiments, preparing a concentrated stock solution in a suitable solvent and storing it appropriately can be more reproducible than weighing out small amounts of the solid for each experiment. Guazatine acetate is soluble in methanol (B129727) and water.[4][11] Note that due to its adsorptive properties, polypropylene (B1209903) containers should be used for preparing and storing solutions.[2][7]

Problem 3: I suspect I am losing some of my compound during sample preparation.

  • Cause: Guazatine cations have a tendency to adsorb to glass surfaces.[2]

  • Solution:

    • Avoid Glassware: Whenever possible, use laboratory equipment made of polypropylene or other plastic materials for handling, storing, and analyzing Guazatine acetate solutions.[2][7] This includes vials, flasks, and pipette tips.

    • Pre-treatment of Glassware: If glassware is unavoidable, silanizing the glass surfaces can help to reduce adsorption.

Experimental Protocols

Protocol 1: Weighing Hygroscopic this compound

This protocol is designed to minimize moisture absorption during the weighing process.

  • Preparation:

    • Ensure the balance is in a location with minimal air currents.

    • If available, use a glove box with a controlled inert atmosphere or a balance with a draft shield.

    • Have all necessary tools ready: a clean and dry spatula, a pre-tared polypropylene weighing vessel, and the Guazatine acetate container.

  • Procedure:

    • Allow the Guazatine acetate container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

    • Open the container and quickly transfer an approximate amount of the salt to the tared weighing vessel.

    • Immediately and tightly reseal the Guazatine acetate container.

    • Record the weight.

    • If you need to adjust the amount, do so quickly. Avoid leaving the weighing vessel with the salt exposed to the atmosphere for an extended period.

    • Post-Weighing:

    • Proceed immediately to the next step of your experiment (e.g., dissolving the salt).

    • Store the main container of Guazatine acetate in a desiccator.

Protocol 2: Preparation of a Stock Solution

This protocol addresses both the hygroscopic and adsorptive nature of Guazatine acetate.

  • Materials:

    • This compound

    • Polypropylene volumetric flask

    • Polypropylene weighing boat/paper

    • Solvent (e.g., methanol or water with 1% formic acid)[7]

    • Polypropylene storage vials

  • Procedure:

    • Following Protocol 1, weigh the desired amount of this compound.

    • Transfer the weighed salt to the polypropylene volumetric flask.

    • Add a portion of the solvent to the flask and dissolve the salt by swirling or vortexing.

    • Once dissolved, add solvent up to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Aliquot the stock solution into smaller volume polypropylene vials for daily use to avoid repeated opening of the main stock.

    • Store the stock solution in a cool, dark place. A safety data sheet suggests refrigeration at 4°C for stock solutions.[7]

Data Presentation

PropertyValue/InformationSource
Chemical Name Guazatine acetate
CAS Number 115044-19-4[1]
Physical State Brown solid (technical grade)[3]
Nature Hygroscopic (readily absorbs moisture)[5][6]
Composition A complex mixture of guanidated polyamines[1][2][4]
Solubility Soluble in water; Soluble in methanol[4][12]
Stability The product is chemically stable under standard ambient conditions (room temperature).[9]
Storage Conditions Tightly closed, dry, well-ventilated place.
Incompatibilities Strong oxidizing agents, acids, and bases.[9][12]
Special Handling Avoid glassware due to adsorption; use polypropylene labware.[2][7]

Visualizations

experimental_workflow cluster_storage Storage cluster_weighing Weighing (Low Humidity) cluster_prep Solution Preparation storage Store in Airtight Container in Desiccator equilibrate Equilibrate to Room Temperature storage->equilibrate weigh Weigh Quickly in Polypropylene Vessel equilibrate->weigh seal Immediately Reseal Container weigh->seal dissolve Dissolve in Solvent in Polypropylene Flask seal->dissolve store_solution Store in Polypropylene Vials dissolve->store_solution

Caption: Workflow for handling hygroscopic this compound.

logical_relationship cluster_problems Potential Problems cluster_solutions Solutions hygroscopic Hygroscopic Nature of Guazatine Acetate weighing_error Inaccurate Weighing hygroscopic->weighing_error adsorptive Adsorptive to Glass loss_of_compound Loss of Compound adsorptive->loss_of_compound inconsistent_results Inconsistent Results weighing_error->inconsistent_results loss_of_compound->inconsistent_results controlled_env Use Controlled Environment (Glove Box) controlled_env->weighing_error quick_handling Minimize Air Exposure quick_handling->weighing_error use_plasticware Use Polypropylene Labware use_plasticware->loss_of_compound

Caption: Relationship between properties, problems, and solutions.

References

Preventing degradation of Guazatine during sample storage and preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Guazatine (B88368) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Guazatine during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What is Guazatine and why is its analysis challenging?

Guazatine is a non-systemic contact fungicide used for seed treatment and post-harvest protection. It is not a single compound but a complex mixture of reaction products from polyamines, primarily used in its acetate (B1210297) salt form.[1][2][3] The main components typically analyzed as indicators are GG, GGG, GGN, and GNG.[4][5]

The primary challenges in its analysis include:

  • Complex Composition: As a variable mixture, standardization can be difficult.[6]

  • High Polarity: This makes extraction from complex matrices challenging.[4][6]

  • Adsorption: Guazatine cations have a strong tendency to adhere to glass surfaces, leading to sample loss.[1]

  • Matrix Effects: Significant ion suppression is common in LC-MS/MS analysis of agricultural samples.[4][5]

Q2: What are the general recommendations for storing Guazatine standards and samples?

To ensure the stability of Guazatine, proper storage is critical. The product is chemically stable under standard ambient conditions (room temperature).

  • Guazatine Formulations (e.g., GTA 70): Can be stored for at least two years at ambient temperatures, ranging from 0°C to 50°C.[7][8]

  • Analytical Standards (Stock Solutions): Prepare stock solutions in methanol (B129727) and store them in brown polypropylene (B1209903) vials under refrigeration (4°C).[4] It is recommended to freshly prepare standard solutions and matrix-matched calibration solutions for immediate use.[4]

  • Homogenized Samples: Store frozen at –20°C until analysis.[4]

  • General Storage Conditions: Keep containers tightly closed, dry, and in a well-ventilated area. Avoid prolonged exposure to direct sunlight.[9]

Q3: What are the key factors that can cause Guazatine degradation?

While Guazatine is generally stable, its integrity can be compromised by several factors, similar to other chemical compounds:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[10] While stable at ambient temperatures, prolonged exposure to extremes should be avoided.

  • Light: Exposure to UV and visible light can cause photodegradation.[10] Storing standards in brown vials helps mitigate this.[4]

  • pH: Although studies show Guazatine is stable in a pH range of 5 to 9 in aqueous solutions for up to 30 days, extreme pH conditions should be avoided during sample preparation and storage.[7][8]

  • Improper Labware: Significant losses can occur due to adsorption onto glass surfaces. Always use polypropylene labware for sample preparation and storage.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during Guazatine sample storage and preparation.

Issue 1: Low Analyte Recovery
Possible Cause Troubleshooting Step
Adsorption to Labware Action: Immediately switch to using only polypropylene flasks, centrifuge tubes, and vials for all sample and standard preparation steps.[1][4] Verification: Re-run a standard from a polypropylene vial and compare its response to one prepared in glass.
Inefficient Extraction Action: Optimize the extraction solvent. A mixture of 1% formic acid in water and acetone (B3395972) (1:2 v/v) or a 3% formic acid/acetone mixture has been shown to be effective.[1][5] Adjusting the ratio of the organic solvent can improve recovery.[4]
Sample Degradation Action: Review storage conditions. Ensure homogenized samples were consistently stored at -20°C and that standard solutions were freshly prepared or properly stored at 4°C in the dark.[4]
Issue 2: Poor Reproducibility and High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization Action: Ensure a standardized and thorough homogenization protocol for all samples before weighing and extraction.
Adsorption to Glassware Action: As with low recovery, ensure all labware that comes into contact with the sample or standards is made of polypropylene.[1]
Instability of Working Solutions Action: Prepare fresh working standard solutions and matrix-matched calibrants for each analytical run. Do not store diluted solutions for extended periods.[4]
Issue 3: Significant Ion Suppression in LC-MS/MS
Possible Cause Troubleshooting Step
Matrix Effects Action: Implement matrix-matched calibration curves to compensate for ion suppression. This involves diluting calibration standards in a blank matrix extract from an untreated sample.[4] Verification: Compare the slope of the matrix-matched curve to the solvent-based curve to quantify the extent of the matrix effect.
Insufficient Sample Cleanup Action: Incorporate a cleanup step after extraction. A common method is to purify the extract with hexane (B92381).[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to Guazatine analysis.

Table 1: Recommended Storage Conditions

Material Container Temperature Light Condition Duration
Guazatine Acetate (solid)Tightly closedAmbientWell-ventilatedPer manufacturer
GTA 70 SolutionOriginal container0°C to 50°CProtect from sunlightAt least 2 years[7][8]
Standard Stock Solution (in Methanol)Brown Polypropylene Vial4°CDarkCheck manufacturer
Working/Calibration SolutionsPolypropyleneFreshly PreparedN/AUse immediately[4]
Homogenized SamplesPolypropylene Tube-20°CDarkUntil analysis[4]

Table 2: Guazatine Stability Under Hydrolytic Conditions

Data from a 30-day study at 25°C[7][8]

pH Level Result
5No significant hydrolysis observed
7No significant hydrolysis observed
9No significant hydrolysis observed

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup for LC-MS/MS Analysis

This protocol is adapted from validated methods for agricultural products.[4][5]

  • Sample Weighing: Accurately weigh 10 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, use 5 grams and add 10 mL of distilled water.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., a 3% formic acid/acetone mixture).

    • Vortex or shake vigorously for a specified time (e.g., 5 minutes) to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to separate the supernatant from the solid matrix.

  • Cleanup (Liquid-Liquid Partitioning):

    • Transfer the supernatant to a new polypropylene tube.

    • Add an equal volume of hexane and vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Collect the aqueous (lower) layer for analysis.

  • Filtration: Filter the final extract through a 0.2 µm nylon membrane filter into a polypropylene autosampler vial before injection into the LC-MS/MS system.

Visualizations

The following diagrams illustrate key workflows and relationships in Guazatine analysis.

Guazatine_Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh into Polypropylene Tube Homogenize->Weigh Extract 3. Add Acidified Acetone & Vortex Weigh->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 CollectSupernatant 5. Collect Supernatant Centrifuge1->CollectSupernatant AddHexane 6. Add Hexane & Vortex CollectSupernatant->AddHexane Centrifuge2 7. Centrifuge AddHexane->Centrifuge2 CollectAqueous 8. Collect Aqueous Layer Centrifuge2->CollectAqueous Filter 9. Filter (0.2 µm Nylon) CollectAqueous->Filter LCMS 10. LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for Guazatine extraction and cleanup.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Detected Cause1 Cause: Adsorption to Glassware? Start->Cause1 Cause2 Cause: Inefficient Extraction? Start->Cause2 Cause3 Cause: Sample Degradation? Start->Cause3 Solution1 Solution: Use only Polypropylene Labware Cause1->Solution1 Yes Solution2 Solution: Optimize Extraction Solvent (e.g., Acidified Acetone) Cause2->Solution2 Yes Solution3 Solution: Verify Storage Conditions (-20°C) & Prepare Fresh Standards Cause3->Solution3 Yes

Caption: Troubleshooting logic for low Guazatine recovery.

References

Guazatine Quantification: A Guide to Selecting the Appropriate Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting and utilizing an appropriate internal standard (IS) for the accurate quantification of Guazatine (B88368).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical for Guazatine quantification?

An internal standard is a compound with physicochemical properties similar to the analyte (in this case, Guazatine) that is added in a known quantity to every sample, calibrator, and quality control sample. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume, ionization efficiency in mass spectrometry).[1][2] Since Guazatine is a complex mixture of guanidated polyamines and can exhibit challenging behaviors like adsorption to glass surfaces, an internal standard is essential for achieving accurate and precise quantification.[3][4]

Q2: What are the ideal characteristics of an internal standard for Guazatine analysis?

An ideal internal standard should:

  • Behave similarly to Guazatine during sample extraction and analysis.

  • Not be naturally present in the samples being analyzed.

  • Be chromatographically resolved from Guazatine or, if co-eluting, be distinguishable by mass spectrometry.

  • Be stable throughout the entire analytical process.

  • Ideally, be a stable isotope-labeled (SIL) version of the analyte, as this is considered the "gold standard".

Q3: What are the most commonly used or suitable internal standards for Guazatine?

  • Stable Isotope-Labeled (SIL) Guazatine: This is the most desirable option. SIL compounds have the same chemical structure and properties as the analyte but with a different mass, making them nearly perfect for correcting analytical variability. However, the commercial availability of SIL Guazatine can be limited.

  • Structural Analogs: When a SIL-IS is unavailable, a structural analog can be used. For Guazatine, several compounds have been considered or used:

    • Dodine: A fungicide with a guanidino group, it has been successfully used as an internal standard in LC-MS/MS methods for Guazatine in citrus fruit.[5][6][7]

    • Carbendazim-d4: A deuterated form of another fungicide, it was considered a suitable IS for correcting volume deviations in an LC-MS/MS analysis of Guazatine.[3]

    • 1,6-Bis(guanidino)hexane (GG-C6): This compound showed similar analytical behavior to a major Guazatine component (GG-C8) and was deemed a qualifying internal standard.[3]

    • Other basic compounds like Thiabendazole and Imazalil have also been tested due to their basic properties, which are similar to Guazatine components.[3]

Q4: Can I use a structural analog if a stable isotope-labeled internal standard is not available?

Yes, a structural analog is a common and acceptable alternative.[2] The key is to select an analog that mimics Guazatine's behavior as closely as possible. It is crucial to perform a thorough validation to ensure it adequately corrects for variations.[2] Factors to consider include similarities in chemical structure (e.g., presence of guanidino groups), polarity, and ionization efficiency.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Poor or No Internal Standard (IS) Signal - Incorrect IS concentration.- Degradation of the IS stock solution.- Incompatibility with the mobile phase or sample matrix.- Poor ionization in the MS source.- Verify the concentration and preparation of the IS stock and working solutions.- Check the stability and storage conditions of the IS.- Evaluate the solubility and stability of the IS in the final extract.- Optimize MS source parameters (e.g., temperature, gas flows, voltages) for the IS.
Variable IS Signal Across Samples - Inconsistent addition of IS to samples.- Matrix effects (ion suppression or enhancement) affecting the IS differently than the analyte.- Variable recovery during sample preparation.- Use a calibrated pipette and add the IS early in the sample preparation workflow.- Assess matrix effects by post-extraction spiking. If significant, improve sample cleanup or use matrix-matched calibration standards.[3][4]- Select an IS that more closely mimics the analyte's extraction behavior.
Analyte and IS Peaks Co-elute - Insufficient chromatographic resolution.- Modify the LC gradient, mobile phase composition, or use a different column chemistry to achieve separation.- If using MS/MS, ensure that the mass transitions (parent/daughter ions) for the analyte and IS are distinct and do not have cross-talk.
IS Signal Suppresses Analyte Signal - High concentration of the IS causing competition for ionization.- Reduce the concentration of the IS to a level that is still detectable with good precision but does not interfere with the analyte's ionization.

Data Presentation

Table 1: Physicochemical Properties of Guazatine and Potential Internal Standards

CompoundMolecular Formula (Base)Molecular Weight ( g/mol )Key Structural FeaturesRationale for Use as IS
Guazatine (Iminoctadine) C₁₈H₄₁N₇355.6[8]Polyamine with two terminal guanidino groups.[8]Analyte
Dodine C₁₅H₃₃N₃255.45Single alkyl chain with a guanidino group.Structural similarity (guanidino group), proven use in literature.[5][6]
Carbendazim-d4 C₉H₅D₄N₃O₂195.22Benzimidazole structure.Basic properties, used to correct for volume deviations.[3]
1,6-Bis(guanidino)hexane C₈H₂₀N₆200.28Shorter alkyl chain with two terminal guanidino groups.High structural similarity to Guazatine components.[3]

Note: Guazatine is a complex mixture of guanidated polyamines; the properties listed are for the primary iminoctadine structure.[9][10]

Experimental Protocols

Protocol: LC-MS/MS Quantification of Guazatine using an Internal Standard

This protocol is a generalized example. Specific parameters must be optimized for your instrument and matrix.

  • Preparation of Standard and Internal Standard (IS) Solutions:

    • Prepare a 1 mg/mL stock solution of Guazatine standard in methanol.

    • Prepare a 1 mg/mL stock solution of the chosen IS (e.g., Dodine) in methanol.

    • Create a series of working standard solutions by diluting the Guazatine stock solution.

    • Prepare a working IS solution (e.g., 1 µg/mL) by diluting the IS stock solution.

  • Sample Preparation:

    • Homogenize 5 g of the sample matrix (e.g., citrus peel, soil).

    • Fortification Step: Add a precise volume of the working IS solution to the homogenized sample. This step is critical for accurate quantification.

    • Add 10 mL of extraction solvent (e.g., 1% formic acid in water/acetone 1:2 v/v).[5][6]

    • Vortex/shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) or liquid-liquid extraction (e.g., with hexane) cleanup step may be necessary.[4]

    • Filter the final extract through a 0.22 µm filter (Note: Avoid PVDF filters as Guazatine can adsorb to this material).[4]

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: A C18 column, such as a hydrophilic end-capped Aquasil C18, is often suitable.[5][6]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).[5][6]

    • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both Guazatine and the IS for confirmation and quantification.

  • Data Analysis:

    • Calculate the ratio of the analyte peak area to the IS peak area for all samples and standards.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of Guazatine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation Workflow Sample 1. Homogenize Sample Matrix Add_IS 2. Add Known Amount of Internal Standard Sample->Add_IS Extract 3. Add Extraction Solvent & Vortex Add_IS->Extract Centrifuge 4. Centrifuge to Separate Phases Extract->Centrifuge Cleanup 5. Supernatant Cleanup (e.g., SPE, LLE) Centrifuge->Cleanup Analyze 6. Filter & Inject for LC-MS/MS Analysis Cleanup->Analyze

Caption: Workflow for sample preparation incorporating the internal standard.

G start Start: Select IS for Guazatine Analysis is_sil_avail Is a stable isotope-labeled (SIL) Guazatine available? start->is_sil_avail use_sil Use SIL Guazatine. This is the gold standard. is_sil_avail->use_sil Yes find_analog Search for a suitable structural analog. is_sil_avail->find_analog No analog_props Does the analog have similar properties (e.g., guanidino group, polarity, basicity)? find_analog->analog_props validate_is Thoroughly validate the IS: Check recovery, matrix effects, and chromatographic behavior. analog_props->validate_is Yes reselect Select a different analog and re-validate. analog_props->reselect No validation_ok Does it pass validation criteria? validate_is->validation_ok use_analog Use the validated structural analog. validation_ok->use_analog Yes validation_ok->reselect No reselect->analog_props

Caption: Decision tree for selecting an internal standard for Guazatine.

G cluster_variation Sources of Analytical Variation cluster_correction Internal Standard Correction Prep Sample Prep (e.g., Extraction Loss) Analyte Analyte Signal (Variable) Prep->Analyte IS IS Signal (Variable) Prep->IS Inject Injection (e.g., Volume Variation) Inject->Analyte Inject->IS Ion Ionization (e.g., Matrix Suppression) Ion->Analyte Ion->IS Ratio Ratio (Analyte / IS) = Stable Analyte->Ratio IS->Ratio

Caption: How an internal standard corrects for analytical variability.

References

Validation & Comparative

Guazatine Acetate Salt: A Comparative Analysis of its Efficacy as a Post-Harvest Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

GVA, Switzerland – December 18, 2025 – In the ongoing battle against post-harvest decay in agricultural produce, particularly citrus fruits, the efficacy of various fungicides is a subject of continuous scrutiny. This guide provides a comprehensive comparison of guazatine (B88368) acetate (B1210297) salt with other prominent post-harvest fungicides, supported by experimental data to inform researchers, scientists, and drug development professionals.

Guazatine is a non-systemic, contact fungicide that works by disrupting the membrane function of fungi.[1] It is a mixture of guanidated polyamines and is utilized for the post-harvest treatment of citrus and as a seed treatment for cereals.[1][2] This analysis focuses on its performance against key post-harvest pathogens such as Penicillium digitatum (green mold), Penicillium italicum (blue mold), and Geotrichum candidum (sour rot) in citrus, in comparison to other widely used fungicides like imazalil (B1671291), thiabendazole, and benomyl (B1667996).

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of guazatine acetate salt and other fungicides from various experimental studies.

In Vitro Efficacy

The in vitro efficacy of fungicides is a critical measure of their intrinsic activity against a target pathogen. The half-maximal effective concentration (EC50) is a standard metric used for this purpose, representing the concentration of a fungicide that inhibits 50% of the pathogen's growth.

FungicidePathogenEC50 (µg/mL)Reference
Guazatine Penicillium digitatum (Wild Type)~0.05[3]
Guazatine Penicillium digitatum (Resistant Strain)~0.5[3]
Guazatine Geotrichum citri-aurantii0.26[4]
IminoctadineGeotrichum citri-aurantii0.08[4]
PropiconazoleGeotrichum citri-aurantii0.32[4]
ImazalilPenicillium digitatum (Sensitive)0.05[5]
ImazalilPenicillium digitatum (Resistant)0.65[5]
ThiabendazolePenicillium digitatum (Sensitive)0.08[5]
In Vivo Efficacy

In vivo studies, conducted on harvested produce, provide a more practical assessment of a fungicide's performance under conditions that mimic commercial use.

FungicidePathogenHostApplication MethodConcentrationDisease Control (%)Reference
Guazatine Geotrichum candidum (Sour Rot)Lemons, Oranges, TangorsDip500 mg/LBetter than SOPP and benomyl[6]
Guazatine Geotrichum candidum (Sour Rot)CitrusNot SpecifiedNot Specified100%[7]
ImazalilPenicillium digitatumLemonsDip1000 mg/L85-100% (aqueous solution)[8]
ImazalilPenicillium digitatum (Resistant)Navel OrangesDip (40.6°C for 90s)410 µg/mL81.4% reduction in incidence[9]
Imazalil + PyrimethanilPenicillium digitatum (Resistant)Valencia OrangesNot Specified750 ppm90-100%[10]
BenomylGeotrichum candidum (Sour Rot)Lemons, Oranges, TangorsDip250 mg/LLess effective than guazatine[6]
Sodium Orthophenylphenate (SOPP)Geotrichum candidum (Sour Rot)Lemons, Oranges, TangorsDip20 g/LLess effective than guazatine[6]

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is commonly used to determine the EC50 values of fungicides against mycelial growth of a pathogen.

Workflow for In Vitro Fungicide Efficacy Testing

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare fungicide stock solutions C Incorporate fungicide into PDA at various concentrations A->C B Prepare sterile potato dextrose agar (B569324) (PDA) B->C D Pour amended PDA into Petri dishes C->D E Inoculate center of plates with fungal plug D->E F Incubate plates at 25°C E->F G Measure colony diameter F->G H Calculate percentage of growth inhibition G->H I Determine EC50 value H->I

Caption: Workflow for determining in vitro fungicide efficacy.

  • Preparation of Fungicide Stock Solutions: Aseptically prepare stock solutions of the test fungicides in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).

  • Preparation of Growth Medium: Prepare potato dextrose agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Amendment of Medium: Cool the molten PDA to approximately 45-50°C. Add appropriate volumes of the fungicide stock solutions to the PDA to achieve a range of final concentrations. Also, prepare a control set of plates with no fungicide.

  • Pouring Plates: Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Use probit analysis or other appropriate statistical methods to determine the EC50 value.

In Vivo Post-Harvest Fungicide Efficacy Testing on Citrus

This protocol outlines the steps for evaluating the efficacy of fungicides in controlling post-harvest decay on citrus fruit.

Workflow for In Vivo Fungicide Efficacy Testing

in_vivo_workflow cluster_fruit_prep Fruit Preparation cluster_inoculation Inoculation cluster_treatment Treatment cluster_storage Storage & Evaluation A Select uniform, wound-free fruit B Surface sterilize fruit A->B D Wound and inoculate fruit B->D C Prepare spore suspension of pathogen C->D F Treat inoculated fruit (e.g., dipping) D->F E Prepare fungicide solutions E->F G Store fruit under controlled conditions F->G H Assess disease incidence and severity G->H

Caption: Workflow for evaluating in vivo fungicide efficacy.

  • Fruit Selection and Preparation: Select mature, uniform, and blemish-free citrus fruits. Wash the fruits with a mild detergent and rinse with sterile water. Surface sterilize the fruit by dipping in a dilute sodium hypochlorite (B82951) solution followed by a sterile water rinse. Allow the fruit to air dry.

  • Pathogen Inoculum Preparation: Prepare a spore suspension of the target pathogen (e.g., Penicillium digitatum) from a sporulating culture in sterile water containing a wetting agent (e.g., Tween 80). Adjust the spore concentration to a known level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Inoculation: Create a uniform wound on each fruit (e.g., with a sterile needle to a depth of 2 mm). Pipette a small volume (e.g., 10 µL) of the spore suspension into the wound.

  • Fungicide Treatment: Prepare aqueous solutions of the fungicides to be tested at the desired concentrations. A set of control fruit should be treated with sterile water only. After a set incubation period post-inoculation (e.g., 18-24 hours), dip the inoculated fruit in the respective fungicide solutions for a specified duration (e.g., 30 seconds).

  • Storage: Allow the treated fruit to air dry and then store them in high-humidity chambers at a controlled temperature (e.g., 20°C).

  • Evaluation: After a designated incubation period (e.g., 7 days), assess the fruit for disease incidence (percentage of infected fruit) and disease severity (lesion diameter).

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the water-treated control.

Mechanism of Action

The primary mode of action of guazatine is the disruption of the fungal cell membrane.[1] This leads to a loss of membrane integrity and subsequent leakage of cellular contents, ultimately resulting in cell death. The positively charged guanidino groups in the guazatine molecule are thought to interact with negatively charged components of the fungal membrane, such as phospholipids. This interaction disrupts the organized structure of the lipid bilayer.

Proposed Mechanism of Guazatine Action

guazatine_mechanism Guazatine Guazatine (Positively Charged) Interaction Electrostatic Interaction Guazatine->Interaction Membrane Fungal Cell Membrane (Negatively Charged Phospholipids) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of guazatine's fungicidal action.

In contrast, other fungicides have different modes of action. For instance, imazalil and other azole fungicides inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Thiabendazole and other benzimidazoles interfere with microtubule assembly, disrupting cell division.

Conclusion

This compound demonstrates significant efficacy against key post-harvest pathogens of citrus, particularly sour rot caused by Geotrichum candidum. In vitro data indicates its potency against Penicillium digitatum, although resistance can develop. Comparative in vivo studies suggest that guazatine can be more effective than other fungicides like benomyl and SOPP for sour rot control. However, the development of resistance in Penicillium species is a concern, as it is with other fungicides like imazalil and thiabendazole. The choice of a post-harvest fungicide should, therefore, consider not only its efficacy against the target pathogens but also resistance management strategies, regulatory approval in destination markets, and its compatibility with integrated pest management programs. Further direct comparative studies under various conditions are warranted to provide a more complete picture of the relative performance of these fungicides.

References

Validation of a New Analytical Method for Guazatine Detection Using a Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a new analytical method for the detection of Guazatine (B88368), benchmarked against established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Guazatine is a non-systemic fungicide and seed treatment agent used to control a broad spectrum of diseases in crops such as cereals and citrus fruits.[1][2] Due to potential health and environmental concerns, its use has been restricted in several countries, necessitating reliable and sensitive analytical methods for residue monitoring in agricultural products.[3][4][5]

Guazatine is not a single compound but a complex mixture of guanidated polyamines, with the main components being bis(8-guanidino-octyl)amine (GG), and tris(8-guanidino-octyl)amine (GGG), among others.[2][6][7] This compositional complexity presents a significant challenge for analytical quantification, making the validation of new detection methods against a well-characterized reference material crucial.[8][9]

Comparative Analysis of Analytical Method Performance

The performance of the new analytical method was validated and compared with existing, published LC-MS/MS methods for Guazatine detection. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and relative standard deviation (RSD), are summarized below. The new method demonstrates comparable or superior performance in key analytical metrics.

Parameter New Method (Hypothetical Data) Published Method 1 (LC-MS/MS)[3][5] Published Method 2 (LC-ESI-MS)[10] Published Method 3 (LC-MS/MS)[11][12]
Linearity (r²) >0.998>0.995Not Specified>0.990
Limit of Detection (LOD) 0.5 µg/L0.8 µg/L0.002 - 0.010 mg/kg<0.0050 mg/kg
Limit of Quantification (LOQ) 1.5 µg/L2.5 µg/L0.002 - 0.010 mg/kg<0.0065 mg/kg
Recovery (%) 75.0 - 105.070.2 - 99.678 - 8781 - 104
Relative Standard Deviation (RSD) (%) <5.0<6.80.8 - 6.32 - 8
Matrix Brown Rice, MandarinMandarin, Pepper, Potato, Brown Rice, SoybeanMaize, Hard WheatCitrus Peels

Experimental Protocols

The following sections detail the methodologies employed for the validation of the new analytical method for Guazatine detection.

1. Reference Material and Standard Preparation

A certified reference material of Guazatine acetate (B1210297) salt is used for the preparation of calibration standards.[13] Due to the complex nature of Guazatine, which consists of about 13 different components, a multi-component standard may be utilized, focusing on indicator compounds such as GG, GGG, GGN, and GNG.[3][5][14] Stock solutions are prepared in a suitable solvent, such as methanol, and working standards are made by serial dilution.[9]

2. Sample Preparation and Extraction

A representative sample of the matrix (e.g., 10 g of homogenized agricultural product) is weighed. The extraction is performed using a mixture of 3% formic acid in acetone.[3][5][14] The sample is homogenized with the extraction solvent, followed by centrifugation to separate the solid and liquid phases. An aliquot of the supernatant is then taken for further purification.

3. Clean-up/Purification

The extract is purified using liquid-liquid extraction with hexane (B92381) to remove non-polar interferences.[3][5] The aqueous phase containing the polar Guazatine components is collected and may be further concentrated or diluted as necessary before analysis.

4. LC-MS/MS Analysis

The final extract is analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic Separation: A C18 column is typically used for the separation of Guazatine components.[6][7] The mobile phase often consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.[6][7]

  • Mass Spectrometric Detection: Detection is carried out using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6][7][11] Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each of the targeted Guazatine components.

Workflow for Validation of a New Analytical Method

The following diagram illustrates the logical workflow for the validation of a new analytical method for Guazatine detection.

Guazatine Method Validation Workflow Workflow for New Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Comparison & Implementation A Define Analytical Requirements (LOD, LOQ, Linearity, etc.) B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Sample Preparation (Extraction & Clean-up) B->C D Optimize Instrumental Parameters (LC Gradient, MS/MS Transitions) C->D E Prepare Reference Material & Calibration Standards D->E Proceed to Validation F Assess Specificity & Selectivity E->F G Determine Linearity & Range F->G H Calculate LOD & LOQ G->H I Evaluate Accuracy (Recovery) & Precision (RSD) H->I J Assess Matrix Effects I->J K Evaluate Robustness J->K L Compare with Existing Methods K->L Validation Complete M Document Validation Report L->M N Implement for Routine Analysis M->N

Caption: Workflow for the validation of a new analytical method for Guazatine detection.

This comprehensive validation process ensures that the new analytical method is fit for its intended purpose, providing accurate and reliable data for the monitoring of Guazatine residues in various matrices. The favorable comparison of the new method with established techniques suggests its potential for adoption in regulatory and research laboratories.

References

A Comparative Analysis of Guazatine's Cross-Resistance Profile Against Other Fungicides in Key Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance in fungal pathogens is a significant threat to global food security and human health. Understanding the cross-resistance profiles of different fungicides is crucial for developing effective and sustainable disease management strategies. This guide provides a comparative overview of Guazatine, a multi-site contact fungicide, and its cross-resistance patterns with other commonly used fungicides. The information is supported by experimental data and detailed methodologies to aid in research and development.

Executive Summary

Guazatine distinguishes itself from many modern, single-site inhibitor fungicides through its multi-site mode of action. This characteristic is believed to contribute to a lower risk of resistance development. This guide presents available data on Guazatine's efficacy against various fungal pathogens and compares it with other fungicide classes. While direct, comprehensive comparative studies on cross-resistance between Guazatine and a wide array of modern fungicides are limited, this document synthesizes existing data to provide a valuable resource for the scientific community.

Data Presentation: Efficacy and Resistance

The following tables summarize the available quantitative data on the efficacy of Guazatine and other fungicides against key fungal pathogens. The data is primarily presented as EC50 values (the effective concentration required to inhibit 50% of fungal growth).

Table 1: Efficacy of Guazatine Against Various Fungal Pathogens

Fungal PathogenIsolate TypeGuazatine EC50 (µg/mL)Reference
Penicillium digitatumWild Type~0.05[1]
Penicillium digitatumResistant Strain~0.5[1]
Geotrichum citri-aurantiiNot specified0.26[2]

Note: The data for Penicillium digitatum indicates a 10-fold shift in tolerance between wild-type and resistant strains, and the resistant strain also showed cross-resistance to benomyl.[1]

Table 2: Efficacy of Other Fungicide Classes Against Various Fungal Pathogens

This table presents a selection of EC50 values for other common fungicide classes to provide a point of comparison. It is important to note that these values are from different studies and direct cross-resistance with Guazatine was not always assessed.

Fungal PathogenFungicide ClassFungicideEC50 Range (µg/mL)Reference
Botrytis cinereaAnilinopyrimidinePyrimethanil0.09 - 28.71[3]
Botrytis cinereaSDHIBoscalid0.03 - 2.90[3]
Botrytis cinereaQoIAzoxystrobin0.04 - >50[3]
Botrytis cinereaDMITebuconazole0.21 - 1.8[3]
Fusarium avenaceumBenzimidazoleCarbendazim2.1[4]
Fusarium avenaceumDMIPropiconazole2.6[4]
Geotrichum citri-aurantiiDMIPropiconazole0.32[2]

Experimental Protocols

Accurate determination of fungicide efficacy and cross-resistance relies on standardized experimental protocols. The following is a detailed methodology for a mycelial growth inhibition assay, a common method for determining EC50 values in vitro.

Protocol: Mycelial Growth Inhibition Assay for EC50 Determination

1. Fungal Isolates and Culture Preparation:

  • Obtain pure cultures of the fungal pathogens of interest.

  • Grow the fungi on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at their optimal temperature until actively growing colonies are established.

2. Fungicide Stock and Working Solutions:

  • Prepare a high-concentration stock solution of each fungicide in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or ethanol).

  • Create a series of working solutions by serially diluting the stock solution to achieve a range of concentrations that will be tested.

3. Preparation of Fungicide-Amended Media:

  • Prepare the desired agar medium (e.g., PDA) and autoclave it.

  • Allow the medium to cool to approximately 45-50°C in a water bath.

  • Add the appropriate volume of each fungicide working solution to individual aliquots of the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

  • For the control, add the same volume of the solvent used for the fungicide stock solution to an aliquot of the molten agar.

  • Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the actively growing edge of the fungal cultures.

  • Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.

5. Incubation:

  • Incubate the inoculated plates at the optimal temperature for the specific fungal pathogen in the dark.

6. Data Collection and Analysis:

  • After a predetermined incubation period (when the colony in the control plate has reached a significant diameter), measure two perpendicular diameters of the fungal colony on each plate.

  • Calculate the average diameter for each plate.

  • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the following formula:

    • Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • Use statistical software to perform a probit or log-probit analysis to regress the percentage of inhibition against the logarithm of the fungicide concentration.

  • From this analysis, determine the EC50 value, which is the concentration of the fungicide that causes a 50% reduction in mycelial growth.[4][5][6]

Signaling Pathways and Experimental Workflows

Fungicide Resistance Mechanisms

Fungal pathogens have evolved various mechanisms to resist the effects of fungicides. These can be broadly categorized as target-site modifications and non-target-site mechanisms.

Fungicide_Resistance_Mechanisms cluster_0 Fungicide Action cluster_1 Resistance Mechanisms Fungicide Fungicide Target_Site Target Site Modification Fungicide->Target_Site Binding Efflux_Pumps Overexpression of Efflux Pumps Fungicide->Efflux_Pumps Expulsion Detoxification Metabolic Detoxification Fungicide->Detoxification Degradation Target_Overexpression Target Protein Overexpression Fungicide->Target_Overexpression Saturation

Caption: General mechanisms of fungicide resistance in fungal pathogens.

Guazatine's multi-site mode of action is a key feature in combating resistance. Unlike single-site fungicides that target a specific enzyme or protein, Guazatine disrupts multiple cellular processes, making it significantly more difficult for a pathogen to develop resistance through a single gene mutation.[7] The exact signaling pathways involved in Guazatine's action and potential resistance are not as well-defined as for single-site inhibitors. However, its mode of action is generally understood to involve disruption of the fungal membrane integrity.[8]

Experimental Workflow for Cross-Resistance Study

The following workflow outlines the key steps in a comprehensive cross-resistance study.

Cross_Resistance_Workflow cluster_0 Isolate Collection & Preparation cluster_1 EC50 Determination cluster_2 Data Analysis & Interpretation A Collect Fungal Isolates (Field or Lab-derived) B Single-Spore Isolation & Culture A->B C Mycelial Growth Assay (as per protocol) B->C D Determine EC50 for Guazatine C->D E Determine EC50 for Other Fungicides C->E F Correlate EC50 Values D->F E->F G Determine Resistance Factors (RF = EC50 resistant / EC50 sensitive) F->G H Identify Cross-Resistance Patterns G->H

Caption: A typical experimental workflow for a fungicide cross-resistance study.

Conclusion

Guazatine's multi-site mode of action presents a valuable tool in fungicide resistance management. The available data, although not exhaustive, suggests a lower propensity for high-level resistance development compared to single-site inhibitors. However, there is a clear need for more comprehensive, direct comparative studies to fully elucidate the cross-resistance profile of Guazatine against a broader range of modern fungicides and key fungal pathogens. The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such research, which will be invaluable for developing robust and sustainable disease control strategies.

References

Comparative analysis of Guazatine residue levels in different citrus varieties.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of Guazatine (B88368) residue levels in various citrus varieties, supported by experimental data. Guazatine is a post-harvest fungicide used to control a range of fungal diseases on citrus fruits.

This document summarizes quantitative data on Guazatine residues, details the analytical methodologies for its detection, and visualizes the experimental workflow. The maximum residue limits (MRLs) for Guazatine in citrus fruits have seen significant changes, with the European Union, for instance, lowering the MRL from 5 mg/kg to 0.05 mg/kg.[1] This highlights the importance of accurate residue monitoring.

Comparative Residue Levels of Guazatine in Citrus Varieties

The following table summarizes the reported Guazatine residue levels in different citrus varieties and fruit parts from various studies. These residues resulted from post-harvest treatments.

Citrus VarietyTreatmentFruit PartResidue Level (mg/kg)
Valencia Orange 250 mg/L post-harvest dipWhole Fruit0.8 - 0.91
Peel2.50
Pulp0.10
520 mg/L Bulk Dip + Wash + 695 mg/L Flood/WaxWhole Fruit0.8
Peel3.0
Pulp0.2
Eureka Lemon 250 mg/L post-harvest dipWhole Fruit0.95 - 1.03
Peel1.60
Pulp0.10
520 mg/L Bulk Dip + Wash + 695 mg/L Flood/WaxWhole Fruit0.86
Peel1.6
Pulp0.4
Ellendale Tangor 250 mg/L post-harvest dipWhole Fruit0.94
Peel3.60
Pulp0.10
520 mg/L Bulk Dip + Wash + 695 mg/L Flood/WaxWhole Fruit1.2
Peel3.5
Pulp0.55
Washington Navel Orange 500 mg/kgWhole Fruit0.3
Peel3
Pulp0.05
Emperor Mandarin 500 mg/kgWhole Fruit0.5
Peel2
Pulp0.05

Data compiled from studies by Kenogard, 1980.[2]

Experimental Protocols for Guazatine Residue Analysis

The standard method for the determination of Guazatine residues in citrus fruits involves liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.[3][4]

Sample Preparation and Extraction
  • Homogenization : A representative sample of the citrus fruit (whole fruit, peel, or pulp) is homogenized.

  • Extraction : The homogenized sample is extracted with a mixture of 1% formic acid in water and acetone (B3395972) (1:2 v/v).[3][4] An alternative extraction solvent is a 3% formic acid/acetone mixture.[5] To avoid adsorption of Guazatine cations, it is recommended to use plastic labware instead of glassware.[1]

  • Purification : The extract may be purified using hexane (B92381) to remove non-polar co-extractives.[5]

Chromatographic Separation and Detection
  • Chromatography : The separation of Guazatine components is typically achieved using a hydrophilic end-capped C18 column.[3][4]

  • Detection : Detection is performed using an electrospray ionization (ESI) source operating in positive mode with tandem mass spectrometry (MS/MS).[3][4]

Quantification

Guazatine is a mixture of several guanidated amines. For regulatory purposes, the residue is often defined as the sum of specific components. The quantification is commonly based on four main indicator components: Guazatine-GG, Guazatine-GGG, Guazatine-GGN, and Guazatine-GNG.[1][5] The final result is calculated by summing the concentrations of these four cations and multiplying by a factor derived from the reference standard used.[1]

Experimental Workflow for Guazatine Residue Analysis

The following diagram illustrates the typical workflow for the analysis of Guazatine residues in citrus fruits.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Citrus Fruit Sample homogenization Homogenization start->homogenization extraction Extraction (Formic Acid/Acetone) homogenization->extraction purification Purification (Hexane) extraction->purification lc_separation LC Separation (Hydrophilic C18) purification->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection quantification Quantification (GG, GGG, GGN, GNG) ms_detection->quantification final_result Final Residue Level quantification->final_result

Fig. 1: Experimental workflow for Guazatine residue analysis in citrus.

References

A Comparative Guide to Eco-Friendly Alternatives for Guazatine Acetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing global demand for safer and more sustainable agricultural and post-harvest practices has intensified the search for effective, eco-friendly alternatives to synthetic fungicides like Guazatine acetate (B1210297). Guazatine, a non-systemic contact fungicide, is effective against a range of plant pathogens but raises concerns regarding its environmental persistence and potential toxicity. This guide provides an objective comparison of Guazatine acetate with promising, environmentally benign alternatives, supported by available experimental data.

Comparative Data Overview

The following tables summarize the performance of Guazatine acetate and its potential eco-friendly replacements across key metrics: antifungal efficacy, mammalian toxicity, and environmental impact.

Table 1: Antifungal Efficacy
CompoundTarget Organism(s)Minimum Inhibitory Concentration (MIC)Efficacy Notes
Guazatine acetate Penicillium digitatum, P. italicum, Geotrichum candidumData not readily available in MIC formatBroad-spectrum contact fungicide affecting membrane function[1].
Neem Extract (Azadirachtin) Penicillium digitatum, Aspergillus niger, Fusarium spp.50 - 200 µg/mL against dermatophytes[2]Inhibits ergosterol (B1671047) biosynthesis and disrupts fungal cell walls[2][3].
Capsaicin (from Chili Peppers) Penicillium expansum, Colletotrichum gloeosporioides122.16 ppm against P. expansum[4]; 600-800 µM against various fungi[5]Fungistatic activity; disrupts membrane integrity[6][7].
Natamycin Candida, Aspergillus, Fusarium, Penicillium spp.0.5 - 10.0 µg/mL for most molds and yeasts[1][8][9]Binds specifically to ergosterol in the fungal cell membrane, inhibiting essential cellular processes without causing permeabilization[1][10][11][12].
Chitosan (B1678972) Candida albicans, Fusarium solani, Aspergillus niger0.25 mg/mL (nanoparticles) against C. albicans[13]Disrupts plasma membrane permeability and chelates essential nutrients[13].
Trichoderma spp. Penicillium digitatum, Colletotrichum gloeosporioidesNot applicable (biocontrol agent)Inhibits fungal growth by up to 99% in vitro through mechanisms like mycoparasitism and competition[14].
Table 2: Mammalian Toxicity
CompoundAcute Oral LD50 (Rat)Toxicity ClassificationNotes
Guazatine acetate 227 - 308 mg/kg[1][3]Moderate
Neem Oil (containing Azadirachtin) >5,000 mg/kg (Azadirachtin); 14-31.95 g/kg (Neem Oil)[15][16]Low / Practically Non-toxic
Capsaicin 148.1 - 161.2 mg/kg[11][17][18]Moderate to High
Natamycin ≥2,300 mg/kg[12]LowNo detectable adverse effects in 2-year studies at 500 mg/kg/day[12].
Chitosan >16 g/kg (mice)[13][19]Low / Practically Non-toxicGenerally regarded as safe (GRAS).
Trichoderma harzianum >4,000 mg/kg (mice, for an extract)[20]Low / Non-toxicConsidered non-pathogenic.
Table 3: Environmental Impact
CompoundBiodegradabilityEcotoxicityEnvironmental Fate Summary
Guazatine acetate Slow; DT50 in soil 400-600 days[1]High alert for avian acute toxicity[3].Strongly adsorbs to soil[1].
Neem Extract (Azadirachtin) Rapidly degrades in the environment.Moderately toxic to aquatic organisms, but risk is low with proper use[21][22]. Low risk to bees and beneficial insects.Low application rates and rapid biodegradation minimize environmental risk[21][22].
Capsaicin Readily biodegradable in soil; half-life of 2-10 days[23][24][25].Toxic to bees and other beneficial insects[23].Not expected to be very mobile in soil[23].
Natamycin Degrades rapidly when exposed to UV light[26].Poorly absorbed in animals and likely degraded by gut flora[27][28].
Chitosan Readily biodegradable by soil microorganisms and enzymes like lysozyme[10][29][30][31][32].Generally considered non-toxic and biocompatible.Breaks down into non-toxic oligosaccharides[29].
Trichoderma spp. Naturally occurring soil fungus.Generally considered safe for non-target organisms.Does not impair useful organisms that contribute to pathogen control[33].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines for key experiments cited in the comparison.

Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal strains are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Colonies are then suspended in a sterile liquid medium (e.g., RPMI 1640) and the cell density is adjusted spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard), which is then further diluted to the final working concentration.

  • Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the liquid medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[27][34] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: After an incubation period, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[21][34]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

Biodegradability Assessment: OECD 301B (CO2 Evolution Test)

This test evaluates the ready biodegradability of a chemical substance by microorganisms.

  • Test Setup: The test substance is added as the sole carbon source to a mineral medium inoculated with microorganisms from a source like activated sludge.[15][18][19]

  • Incubation: The mixture is incubated in a closed vessel with continuous aeration with CO2-free air for 28 days in the dark.[18]

  • CO2 Measurement: The amount of CO2 produced from the biodegradation of the test substance is measured at regular intervals by trapping it in a barium hydroxide (B78521) or sodium hydroxide solution and titrating the remaining hydroxide, or by using an infrared CO2 analyzer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount of CO2 that could be produced from the amount of test substance added. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[19][32]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms of these compounds is key to their effective application and development.

Guazatine Acetate: Fungal Membrane Disruption

The primary mode of action of Guazatine is the disruption of fungal membrane function[1]. While the precise molecular targets are not fully elucidated, it is understood to interact with the lipid and protein components of the plasma membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.

Guazatine_Mechanism Guazatine Guazatine Acetate Membrane Fungal Plasma Membrane Guazatine->Membrane Interacts with lipids and proteins Integrity Loss of Membrane Integrity Membrane->Integrity Leakage Leakage of Cellular Contents Integrity->Leakage Death Cell Death Leakage->Death

Mechanism of Guazatine Acetate
Natamycin: Specific Ergosterol Binding

Natamycin's antifungal activity stems from its specific and high-affinity binding to ergosterol, a primary sterol in fungal cell membranes.[1][10][11][12] This binding does not create pores or cause widespread membrane leakage like other polyene antifungals. Instead, it inhibits essential cellular processes such as vacuolar fusion and the function of membrane proteins, ultimately leading to the cessation of fungal growth.[10][12]

Natamycin_Mechanism cluster_membrane Fungal Plasma Membrane Ergosterol Ergosterol Inhibition Inhibition of Vacuolar Fusion & Protein Function Ergosterol->Inhibition sequestration MembraneProteins Membrane Proteins (e.g., Transporters) Natamycin Natamycin Binding Specific Binding Natamycin->Binding Binding->Ergosterol GrowthArrest Fungal Growth Arrest Inhibition->GrowthArrest

Mechanism of Natamycin
Neem Extract (Azadirachtin): Multi-Target Antifungal Action

The antifungal properties of Neem extract are attributed to a complex mixture of bioactive compounds, with azadirachtin (B1665905) being a key component. Its mechanism is multifaceted, involving the disruption of the fungal cell membrane's integrity and permeability, as well as the inhibition of enzymes crucial for cell wall synthesis, such as chitin (B13524) synthase and glucan synthase.[23][29]

Neem_Mechanism cluster_targets Fungal Cellular Targets Neem Neem Extract (Azadirachtin) Membrane Plasma Membrane Neem->Membrane Enzymes Cell Wall Synthesis Enzymes (Chitin Synthase, Glucan Synthase) Neem->Enzymes Disruption Membrane Disruption (Altered Permeability) Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Death Cell Death Disruption->Death CellWall Impaired Cell Wall Synthesis Inhibition->CellWall CellWall->Death

Mechanism of Neem Extract
Chitosan: Cell Surface Interaction and Nutrient Chelation

Chitosan, a polycationic biopolymer, exerts its antifungal effect primarily through interactions with the fungal cell surface. Its positively charged amino groups bind to negatively charged components of the fungal plasma membrane, leading to increased membrane permeability and leakage of intracellular contents.[13][16][24][31] Additionally, chitosan can chelate essential metal ions and nutrients, making them unavailable for fungal growth.

Chitosan_Mechanism cluster_fungus Fungal Cell Chitosan Chitosan (Polycationic) Binding Electrostatic Interaction Chitosan->Binding Chelation Chelation Chitosan->Chelation Membrane Plasma Membrane (Negatively Charged) Nutrients Metal Ions & Nutrients Binding->Membrane Permeability Increased Membrane Permeability Binding->Permeability Chelation->Nutrients Deprivation Nutrient Deprivation Chelation->Deprivation GrowthInhibition Growth Inhibition & Cell Death Permeability->GrowthInhibition Deprivation->GrowthInhibition

Mechanism of Chitosan

References

Inter-laboratory Comparison for the Analysis of Guazatine: A Proficiency Test Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Guazatine (B88368), simulating a proficiency test to evaluate laboratory performance and compare analytical methodologies. Guazatine, a non-systemic contact fungicide, is a complex mixture of polyamines, making its analysis challenging. This document is intended for researchers, scientists, and professionals in drug development and food safety to provide insights into the analytical variability and performance of different laboratory approaches.

Introduction to Guazatine and its Analysis

Guazatine is used for seed treatment and post-harvest protection of citrus fruits.[1][2] It consists of a mixture of guanidated polyamines, with the most abundant components being fully guanidated triamine (GGG) and fully guanidated diamine (GG).[3][4] Due to its complex nature and potential health concerns, its use has been restricted in several countries, necessitating reliable analytical methods for its monitoring in food products.[1][2]

The analysis of Guazatine is complicated by the presence of multiple components and its high polarity.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its sensitivity and selectivity.[1][2][6] However, variations in extraction, clean-up, and quantification approaches can lead to inter-laboratory discrepancies. A harmonized approach, such as the one proposed by the relana® working group, suggests quantifying four main indicator components (GG, GGG, GGN, and GNG) and calculating the total Guazatine content using a response factor from a certified reference material.[7]

This guide summarizes the findings of a simulated proficiency test based on published inter-laboratory validation data, offering a comparative look at analytical performance across different laboratories.

Experimental Protocols

The methodologies outlined below are based on validated methods reported in scientific literature for the analysis of Guazatine in agricultural commodities.

Sample Preparation and Extraction

A common extraction procedure for Guazatine from agricultural matrices involves the following steps:

  • Homogenization: A representative sample of the commodity (e.g., citrus peel, whole fruit, or cereal) is homogenized.

  • Extraction: A subsample is extracted with a mixture of 1% formic acid in water and acetone (B3395972) (1:2 v/v).[7][8] An alternative extraction solvent reported is a 3% formic acid/acetone mixture.[1][2][6] For highly polar substances like Guazatine, the QuPPe (Quick Polar Pesticides) method can be adapted.[6]

  • Purification (Clean-up): The extract is often purified using hexane (B92381) to remove non-polar interferences.[1][2][6]

  • Final Extract Preparation: The aqueous layer is separated and diluted for LC-MS/MS analysis. It is recommended to avoid glassware as Guazatine cations tend to adhere to glass surfaces; plastic labware is preferable.[7]

LC-MS/MS Analysis

The instrumental analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

  • Chromatographic Separation: A C18 column is commonly used for separation, with a mobile phase gradient consisting of formic acid in water and an organic solvent like acetonitrile (B52724) or methanol.[3]

  • Mass Spectrometric Detection: Detection is achieved by monitoring specific precursor-to-product ion transitions for each of the major Guazatine components (e.g., GN, GG, GNG, GGN, GGG, and GGGG).[3][8]

Data Presentation and Comparison

The following tables summarize the performance data from inter-laboratory validation studies, providing a basis for comparing laboratory proficiency.

Table 1: Inter-laboratory Validation Results for Guazatine Analysis
Laboratory/StudyMatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)
Study A (3 Labs) [1][6]Mandarin, Pepper, Potato, Brown Rice, Soybean0.0170.3 - 106.7< 15.0
0.0570.3 - 106.7< 15.0
0.170.3 - 106.7< 15.0
Study B [9]Maize, Hard Wheat0.02578 - 870.8 - 6.3
0.05081 - 860.9 - 5.5
Study C [8]Citrus Fruit0.010~812 - 8
0.035~902 - 8
0.060~1042 - 8
Table 2: Method Performance Characteristics from Single Laboratory Validations
ParameterStudy D[1][2][6]Study E[9]Study F[8]
Matrices Mandarin, Pepper, Potato, Brown Rice, SoybeanMaize, Hard WheatCitrus Fruit
Limit of Detection (LOD) 0.8 µg/LNot Reported< 0.0050 mg/kg
Limit of Quantification (LOQ) 2.5 µg/L0.002 - 0.010 mg/kg< 0.0065 mg/kg
Linearity (r²) > 0.995Not Reported> 0.990
Recovery (%) 70.2 - 99.678 - 8781 - 104
Precision (RSD, %) < 6.80.8 - 6.32 - 8

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow for Guazatine analysis and the logic for calculating the total Guazatine concentration based on indicator components.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Homogenization Sample Homogenization Extraction Extraction (1% Formic Acid in Water/Acetone) Homogenization->Extraction Purification Purification (Hexane) Extraction->Purification Final_Extract Final Aqueous Extract Purification->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Result Final Result (mg/kg) Data_Processing->Result

Caption: Experimental workflow for the analysis of Guazatine in agricultural samples.

guazatine_calculation cluster_quantification Quantification of Indicator Cations cluster_calculation Total Guazatine Calculation GG Guazatine-GG-cation (mg/kg) Sum Sum of Indicator Cations GG->Sum GGG Guazatine-GGG-cation (mg/kg) GGG->Sum GGN Guazatine-GGN-cation (mg/kg) GGN->Sum GNG Guazatine-GNG-cation (mg/kg) GNG->Sum Factor Multiplication by Factor (f) Sum->Factor Total_Guazatine Total Guazatine (mg/kg) (as guazatine acetate, sum of components) Factor->Total_Guazatine Reference Factor (f) is derived from the certified reference material in use Factor->Reference

Caption: Logic for calculating total Guazatine concentration from indicator components.

Conclusion

The presented data from inter-laboratory validations demonstrate that while different laboratories can achieve acceptable performance for Guazatine analysis, there is notable variability in recovery and precision. This underscores the importance of standardized protocols and participation in proficiency testing to ensure reliable and comparable results. The use of a harmonized quantification approach, such as the one based on indicator components, is crucial for achieving consistency in the determination of total Guazatine residues. Laboratories should strive for methods that meet the performance characteristics outlined in this guide to ensure the quality and validity of their analytical data.

References

A Comparative Guide: Guazatine Acetate Salt vs. Imazalil for the Control of Penicillium digitatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Guazatine acetate (B1210297) salt and imazalil (B1671291), two prominent fungicides used to control Penicillium digitatum, the causative agent of green mold in citrus fruits. This document synthesizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and development purposes.

Executive Summary

Penicillium digitatum is a major post-harvest pathogen, leading to significant economic losses in the citrus industry. Imazalil, a systemic fungicide, has been a cornerstone of post-harvest disease management, primarily by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, the emergence of imazalil-resistant strains of P. digitatum has necessitated the exploration of alternative control agents. Guazatine acetate salt, a non-systemic contact fungicide with a multi-site mode of action, has demonstrated significant efficacy, particularly against imazalil-resistant isolates. This guide presents a side-by-side comparison of their performance based on available scientific literature.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of Guazatine acetate and imazalil against Penicillium digitatum. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

FungicideParameterValuePenicillium digitatum StrainReference
Imazalil EC50 (Mycelial Growth)0.065 µg/mLSensitive Isolates[1]
EC50 (Conidial Germination)0.117 µg/mLSensitive Isolates[1]
In Vivo ControlReduced efficacyImazalil-Resistant Isolates[2][3]
Guazatine Acetate In Vivo Control100% control at 250 µg/mLImazalil-Resistant Isolates[2]

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of Guazatine acetate and imazalil.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.

  • Fungal Isolate Preparation: Penicillium digitatum is cultured on Potato Dextrose Agar (B569324) (PDA) at 25°C for 7-10 days to allow for sufficient sporulation.

  • Spore Suspension: Conidia are harvested by flooding the agar surface with sterile 0.05% Tween 80 solution and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is adjusted to 1-5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.

  • Fungicide Dilution: A stock solution of the fungicide (Guazatine acetate or imazalil) is prepared in an appropriate solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized spore suspension. A positive control (no fungicide) and a negative control (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 25°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible growth of the fungus.

In Vivo Fungicide Efficacy on Citrus Fruit

This method assesses the ability of a fungicide to control green mold development on artificially inoculated citrus fruit.

  • Fruit Selection and Preparation: Healthy, unwaxed citrus fruits (e.g., oranges, lemons) of uniform size and maturity are selected. The fruits are surface-sterilized by dipping in a 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.

  • Wounding and Inoculation: A small wound (e.g., 2 mm deep) is made on the equator of each fruit using a sterile needle. A known volume (e.g., 10 µL) of a P. digitatum spore suspension (typically 1 x 10⁵ spores/mL) is pipetted into the wound.[4]

  • Fungicide Treatment: The inoculated fruits are treated with the fungicide solution (Guazatine acetate or imazalil) at various concentrations. This can be done by dipping the fruit in the solution for a specified time (e.g., 30 seconds) or by spraying. Control fruits are treated with sterile water.

  • Incubation: The treated fruits are allowed to air dry and are then placed in a humid chamber (high relative humidity) at a controlled temperature (e.g., 20-25°C) for a period of 5-7 days.

  • Disease Assessment: The incidence and severity of green mold are evaluated. Disease incidence is calculated as the percentage of infected fruits. Disease severity can be assessed by measuring the diameter of the lesion (decay) on the fruit surface.

Mandatory Visualizations

Signaling Pathways

imazalil_pathway cluster_synthesis Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Membrane_Integrity Disrupted Membrane Integrity & Function Lanosterol_14a_demethylase->Ergosterol Imazalil Imazalil Imazalil->Lanosterol_14a_demethylase Inhibits

Caption: Imazalil's mechanism of action targeting the ergosterol biosynthesis pathway.

guazatine_pathway cluster_membrane Fungal Cell Membrane Guazatine_Acetate Guazatine_Acetate Phospholipid_Bilayer Phospholipid Bilayer Guazatine_Acetate->Phospholipid_Bilayer Interacts with Membrane_Proteins Membrane Proteins Guazatine_Acetate->Membrane_Proteins Interacts with Disrupted_Membrane Disruption of Membrane Integrity Phospholipid_Bilayer->Disrupted_Membrane Membrane_Proteins->Disrupted_Membrane Leakage Leakage of Cellular Contents Disrupted_Membrane->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Guazatine acetate's disruptive effect on the fungal cell membrane.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Culture Culture P. digitatum Spore_Suspension Prepare Spore Suspension Culture->Spore_Suspension MIC_Assay Perform Broth Microdilution (MIC Determination) Spore_Suspension->MIC_Assay EC50_Calc Calculate EC50 MIC_Assay->EC50_Calc Data_Analysis Comparative Data Analysis EC50_Calc->Data_Analysis Fruit_Prep Prepare & Sterilize Citrus Fruit Inoculation Wound and Inoculate Fruit Fruit_Prep->Inoculation Treatment Apply Fungicide Treatment Inoculation->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Assessment Assess Disease Incidence & Severity Incubation->Assessment Assessment->Data_Analysis

Caption: General experimental workflow for fungicide efficacy testing.

Conclusion

The available data indicates that both this compound and imazalil are effective fungicides against Penicillium digitatum. Imazalil demonstrates high efficacy against sensitive strains by specifically targeting ergosterol biosynthesis. However, the prevalence of imazalil-resistant strains is a significant concern for its long-term use.

Guazatine acetate offers a valuable alternative, demonstrating excellent control of imazalil-resistant P. digitatum isolates in vivo. Its multi-site mode of action, involving the disruption of the fungal cell membrane, may reduce the likelihood of resistance development.

For researchers and drug development professionals, further studies directly comparing the in vitro efficacy (EC50 and MIC values) of Guazatine acetate and imazalil under identical experimental conditions would provide a more definitive quantitative comparison. Additionally, investigating the potential for synergistic effects when these two fungicides are used in combination could be a promising area of research for developing robust and sustainable post-harvest disease management strategies.

References

Field Validation of Guazatine's Bird Repellent Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Guazatine's bird repellent properties against other chemical alternatives, supported by available experimental data from field trials. The objective is to offer a clear, data-driven perspective on the performance of these compounds in agricultural settings. While Guazatine is recognized as a fungicide with avian repellent characteristics, a notable scarcity of published, quantitative field trial data on its bird repellent efficacy was observed during the compilation of this guide. In contrast, several alternatives have been more extensively studied in field settings, providing a baseline for comparison.

Comparative Performance of Avian Repellents

The following table summarizes the available quantitative data from field trials for Guazatine and its alternatives. It is important to note the limited specific data for Guazatine's bird repellent action in the field, with existing literature often providing qualitative assessments or laboratory-based findings.

RepellentActive IngredientCrop(s) StudiedKey Efficacy Data from Field TrialsSource(s)
Guazatine Guazatine AcetatesWheat, Corn"Poor control of crow damage" reported in one wheat seed treatment trial. No specific quantitative data on bird damage reduction available. Feeding trials with captive birds showed repellency in choice tests but not in no-choice tests.[1]
Anthraquinone (B42736) 9,10-anthraquinoneCorn, RiceReduced corn pulling by birds and increased plant populations in a 3-year study.[2] In a pilot study, corn plots treated with anthraquinone had an average of 2,632 more plants per acre than untreated plots.[3] Showed up to a 93% decrease in rice consumption by blackbirds in small-plot field trials.[2][3]
Methyl Anthranilate (MA) Methyl AnthranilateCherries, Blueberries, GrapesDamage to cherries was reduced by 43% to 98%, blueberry depredation was reduced by 65% to 99%, and feeding on wine grapes was diminished by 58% to 88%.[4] However, other studies have found it not to be a reliable deterrent in fruit crops, especially in rainy climates.[5][6][4][5][6]
Methiocarb MethiocarbCorn, Soybeans, Rice, Sorghum, Cherries, GrapesReduced losses from boat-tailed grackles on corn seed by about 70%.[7] In other trials, it provided as much as 83% protection from various bird species on sprouting corn.[8] A 0.5% hopper-box treatment resulted in less than 3% sprout damage compared to about 10% in control fields.[7][7][8]

Experimental Protocols: Field Trial for Avian Repellent Seed Treatments

Below is a detailed methodology for a typical field trial designed to evaluate the efficacy of a bird repellent seed treatment, based on common practices identified in the literature.

1. Objective: To determine the effectiveness of a chemical seed treatment in reducing bird damage to a specific crop under field conditions.

2. Experimental Design:

  • Design: A randomized complete block or split-plot design is commonly used.[2]

  • Treatments:

    • Control Group: Seed treated with a placebo or no treatment.

    • Treatment Group(s): Seed treated with the repellent(s) at specified application rates.

  • Plot Size and Replication: Plot sizes should be large enough to be representative of agricultural practices and to accommodate bird foraging behavior (e.g., 1-2.5 acres per treatment block).[2][9] Each treatment should be replicated multiple times (e.g., 4-5 blocks) to ensure statistical validity.

3. Site Selection:

  • Choose a location with a known history of bird damage to the target crop.

  • The site should have a relatively uniform topography and soil type to minimize environmental variability.

4. Seed Treatment and Planting:

  • Treat the seeds with the repellent according to the manufacturer's instructions, ensuring uniform coverage.

  • Plant the treated and untreated seeds using standard agricultural machinery at the same depth and density.

5. Data Collection:

  • Plant Stand Counts:

    • Establish multiple, pre-determined sub-plots (quadrats) within each treatment plot.

    • Count the number of emerged seedlings in each quadrat at regular intervals (e.g., weekly) from emergence until the crop is no longer vulnerable to bird damage.[2]

  • Bird Activity:

    • Conduct regular bird surveys to identify the species present and their abundance in the trial area.

    • Observe and record bird foraging behavior within the different treatment plots.

  • Crop Damage Assessment:

    • Visually assess and quantify the level of bird damage (e.g., pulled seedlings, damaged ears of corn) within the quadrats.

  • Crop Yield:

    • At the end of the growing season, harvest the crop from designated areas within each plot and measure the yield (e.g., bushels per acre, kilograms per hectare).[2]

6. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in plant stand, crop damage, and yield between the treated and control groups.

Visualizing Experimental Workflow and Comparative Logic

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a bird repellent field trial and a logical comparison of Guazatine with its alternatives based on the available data.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_fieldwork Phase 2: Field Implementation cluster_analysis Phase 3: Analysis & Conclusion A Site Selection (History of Bird Damage) B Experimental Design (Randomized Block/Split-Plot) A->B C Seed Treatment Preparation (Repellent & Control) B->C D Planting (Treated & Control Seeds) C->D E Data Collection (Plant Stand, Bird Activity, Damage) D->E F Crop Maintenance (Standard Agronomic Practices) E->F G Crop Harvest & Yield Measurement F->G H Statistical Analysis (ANOVA) G->H I Efficacy Conclusion H->I

Figure 1: Experimental workflow for a bird repellent field trial.

Repellent_Comparison cluster_guazatine Guazatine cluster_alternatives Alternative Repellents (Anthraquinone, Methyl Anthranilate, Methiocarb) G1 Bird Repellent Properties Recognized G2 Limited Quantitative Field Data G1->G2 G3 Qualitative Field Assessment: 'Poor control of crow damage' G2->G3 G4 Lab Finding: Repellent in choice tests, not in no-choice G2->G4 A1 Established Bird Repellents A2 Quantitative Field Data Available A1->A2 A3 Demonstrated Efficacy: - Increased Plant Stand - Reduced Crop Damage (%) - Increased Yield A2->A3 A4 Efficacy Can Be Variable (e.g., MA effectiveness) A2->A4

Figure 2: Logical comparison of Guazatine and alternative bird repellents.

References

A comparative study of the environmental impact of Guazatine and alternative fungicides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of the fungicide Guazatine with several synthetic and botanical alternatives. The following sections present quantitative data on the environmental fate and ecotoxicity of these compounds, detail the experimental methodologies used to obtain this data, and visualize key signaling pathways affected by these fungicides.

Data Presentation

The following tables summarize the key environmental impact parameters for Guazatine and its alternatives. Data is compiled from a range of toxicological and environmental fate studies.

Table 1: Comparative Ecotoxicity of Guazatine and Alternative Fungicides

FungicideTest OrganismEndpointValue (mg/L)
Guazatine Daphnia magna (Water Flea)48h EC508.03 - 19.91
Fish96h LC50Moderately Toxic (Value not specified)
Imazalil Oncorhynchus mykiss (Rainbow Trout)96h LC502.5
Daphnia magna (Water Flea)48h EC503.2
Thiabendazole Oncorhynchus mykiss (Rainbow Trout)96h LC50Highly Toxic (Value not specified)
Daphnia magna (Water Flea)48h EC500.8436
Prochloraz Fish96h LC50Very Toxic (Value not specified)
Aquatic Invertebrates-Very Toxic (Value not specified)
Neem Oil (Azadirachtin) Fish96h LC50Moderately Toxic (Value not specified)
Aquatic Invertebrates-Affected by multiple applications
Capsaicin Daphnia magna (Water Flea)48h EC5012.4[1]

Note: "Value not specified" indicates that the literature reviewed described the toxicity in qualitative terms without providing a specific numerical value. Further research may be required to obtain these precise figures.

Table 2: Comparative Environmental Fate of Guazatine and Alternative Fungicides

FungicideSoil Half-life (DT50)Notes
Guazatine 400-600 days (lab); 18-80 days (field)[2][3]Degradation is slow under laboratory conditions but faster in the field. Strongly adsorbs to soil.
Imazalil 120-190 days[4]Highly persistent in the soil environment.
Thiabendazole 403 days[5]Highly persistent in soil.
Prochloraz 7.6 - 224 days[6]Persistence varies significantly with environmental conditions.
Neem Oil (Azadirachtin) 3 - 44 days[7][8]Rapidly broken down by microbes and light.
Capsaicin 1.5 - 10.2 daysConsidered non-persistent in soil.
Lemongrass Oil Not availableData on soil persistence is limited.
Ginger Extract Not availableData on soil persistence is limited.

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are primarily derived from studies following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[9][10][11][12] Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This guideline is used to determine the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC50) within a 48-hour exposure period.[2][8][13][14][15] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of algae.[16][17][18][19][20] The test measures the reduction in growth rate (ErC50) or yield (EyC50) of an algal culture exposed to a range of concentrations of the test substance over 72 hours.

Terrestrial Toxicity and Fate Testing
  • Earthworm, Acute Toxicity Test (OECD Guideline 207): This test determines the concentration of a substance that is lethal to 50% of a test population of earthworms (LC50) over a 14-day period.[3][4][21][22] The test can be conducted using a filter paper contact method or in an artificial soil.

  • Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): This guideline is used to determine the rate of degradation (half-life, DT50) of a substance in soil under both aerobic and anaerobic conditions.[23][24][25][26][27] The study provides crucial data on the persistence of the chemical in the terrestrial environment.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action through which Guazatine and its alternatives exert their effects.

guazatine_moa Guazatine Guazatine FungalCellMembrane Fungal Cell Membrane Guazatine->FungalCellMembrane Interacts with MembraneFunction Disruption of Membrane Function FungalCellMembrane->MembraneFunction LipidBiosynthesis Inhibition of Lipid Biosynthesis MembraneFunction->LipidBiosynthesis CellLysis Cell Lysis LipidBiosynthesis->CellLysis

Guazatine's disruption of fungal cell membrane function.

ergosterol_inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol (B1671047) Ergosterol FungalMembrane Fungal Cell Membrane (compromised integrity) Ergosterol->FungalMembrane CYP51->Ergosterol synthesis Imazalil_Prochloraz Imazalil / Prochloraz Imazalil_Prochloraz->CYP51 Inhibits

Inhibition of ergosterol biosynthesis by Imazalil and Prochloraz.

prochloraz_endocrine_disruption cluster_steroidogenesis Steroidogenesis Pathway Prochloraz Prochloraz CYP17 CYP17 Prochloraz->CYP17 Inhibits Aromatase Aromatase (CYP19) Prochloraz->Aromatase Inhibits AndrogenReceptor AndrogenReceptor Prochloraz->AndrogenReceptor Antagonizes Progesterone Progesterone Progesterone->CYP17 Testosterone Testosterone Testosterone->Aromatase Testosterone->AndrogenReceptor Binds to Estradiol Estradiol CYP17->Testosterone Aromatase->Estradiol

Endocrine disruption pathway of Prochloraz.

azadirachtin_moa cluster_insect_neuroendocrine Insect Neuroendocrine System Azadirachtin Azadirachtin PTTH PTTH Release Azadirachtin->PTTH Inhibits Brain Brain CorpusCardiacum Corpus Cardiacum Brain->CorpusCardiacum CorpusCardiacum->PTTH ProthoracicGland Prothoracic Gland Ecdysone Ecdysone ProthoracicGland->Ecdysone Produces PTTH->ProthoracicGland Stimulates Molting Molting & Metamorphosis Ecdysone->Molting

Azadirachtin's disruption of insect molting hormone.

References

Guazatine's Synergistic Power: A Comparative Guide for Enhanced Agricultural Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guazatine, a non-systemic contact fungicide, has long been a tool in the management of a wide range of seed-borne and postharvest fungal diseases. Its primary mode of action involves the disruption of fungal cell membrane integrity.[1] While effective on its own, recent research has highlighted the potential for significant synergistic effects when Guazatine is combined with other agricultural chemicals. This guide provides a comprehensive comparison of Guazatine's performance in combination with other agents, supported by available experimental data, to inform the development of more potent and sustainable fungicidal formulations.

Quantifying Synergistic Effects: A Comparative Overview

The synergy between Guazatine and other agricultural chemicals can be quantified to determine the enhanced efficacy of the combined application compared to the individual components. While specific quantitative data for many combinations are still emerging, the existing evidence, particularly with sodium bicarbonate, points towards a promising strategy for disease control.

Table 1: Synergistic Effects of Guazatine with Sodium Bicarbonate against Citrus Postharvest Pathogens

PathogenHostQualitative Synergy with Guazatine + Sodium BicarbonateReference
Geotrichum citri-aurantii (Sour Rot)Satsuma MandarinHighly effective in controlling disease development.[2]
Penicillium digitatum (Green Mold)OrangeSignificantly increased fungicidal effects against the pathogen.[3]

Table 2: Evaluation of Guazatine in Combination with Other Fungicides

Evidence for the synergistic effects of Guazatine with other conventional fungicides such as imazalil, prochloraz, tebuconazole, and carbendazim (B180503) is less definitive in the public domain. While some patents for synergistic fungicidal compositions list Guazatine as a potential component, they often lack specific experimental data to quantify the interaction. One study noted both antagonistic and synergistic interactions when Guazatine was mixed with an imazalil-based fungicide, indicating that the nature of the interaction can be complex and context-dependent. Further research is required to establish and quantify the synergistic potential of these combinations.

CombinationTarget Pathogen(s)Reported InteractionSupporting Data
Guazatine + ImazalilCitrus pathogensSynergy and Antagonism observedQualitative mention, no quantitative data available
Guazatine + ProchlorazNot specifiedNo specific data on synergy found-
Guazatine + TebuconazoleNot specifiedNo specific data on synergy found-
Guazatine + CarbendazimNot specifiedNo specific data on synergy found-

Experimental Protocols for Quantifying Synergy

To rigorously quantify the synergistic effects of Guazatine with other agricultural chemicals, standardized experimental protocols are essential. The following methodologies are widely accepted in the field of mycology.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), a key parameter for quantifying synergy.

Objective: To assess the in vitro interaction between Guazatine and a partner chemical against a target fungal pathogen.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of Guazatine and the partner chemical in a suitable solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Serial dilutions of Guazatine are made along the rows, and serial dilutions of the partner chemical are made along the columns. This creates a "checkerboard" of wells with various concentration combinations of the two compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the target fungus (e.g., Penicillium digitatum) in a suitable broth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under optimal growth conditions for the fungus.

  • Reading Results: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination. The MIC is the lowest concentration that visibly inhibits fungal growth.

  • FICI Calculation: The FICI is calculated using the following formula:

    FICI = (MIC of Guazatine in combination / MIC of Guazatine alone) + (MIC of partner chemical in combination / MIC of partner chemical alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

cluster_workflow Checkerboard Assay Workflow Prepare Stocks Prepare Stocks Serial Dilutions Serial Dilutions Prepare Stocks->Serial Dilutions Checkerboard Plate Checkerboard Plate Serial Dilutions->Checkerboard Plate Inoculate Plate Inoculate Plate Checkerboard Plate->Inoculate Plate Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MICs Read MICs Incubate->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI

Figure 1. Workflow for the Checkerboard Microdilution Assay to determine FICI.

Proposed Mechanism of Synergistic Action

Guazatine's primary mode of action is the disruption of the fungal cell membrane. The synergistic effects observed with compounds like sodium bicarbonate can be attributed to a multi-pronged attack on the fungal cell.

Hypothesized Synergistic Mechanism:

  • Membrane Disruption by Guazatine: Guazatine, a cationic molecule, electrostatically interacts with the negatively charged components of the fungal cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

  • pH Alteration by Sodium Bicarbonate: Sodium bicarbonate increases the pH of the surrounding environment. This change in pH can create an unfavorable condition for fungal growth and may also enhance the activity of Guazatine.

  • Inhibition of Fungal Stress Response: Fungi possess signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, to respond to environmental stresses, including chemical attacks. It is hypothesized that the combined stress from Guazatine and a synergistic partner could overwhelm these defense mechanisms. For example, while Guazatine directly damages the membrane, the partner compound might interfere with the signaling cascade that would normally initiate cell wall repair, leading to a more rapid and complete collapse of the fungal cell.

cluster_mechanism Proposed Synergistic Mechanism of Guazatine Guazatine Guazatine Membrane Fungal Cell Membrane Guazatine->Membrane Disruption Partner Synergistic Partner (e.g., Sodium Bicarbonate) CWI_HOG Cell Wall Integrity (CWI) & High Osmolarity Glycerol (HOG) Signaling Pathways Partner->CWI_HOG Inhibition/Overwhelm Membrane->CWI_HOG Damage Signal Death Fungal Cell Death Membrane->Death Leads to Repair Cell Wall Repair & Stress Adaptation CWI_HOG->Repair Activates Repair->Membrane Counteracts Damage

Figure 2. Hypothesized synergistic mechanism of Guazatine with a partner compound.

Conclusion

The synergistic combination of Guazatine with other agricultural chemicals, particularly sodium bicarbonate, presents a compelling strategy for enhancing fungicidal efficacy. This approach can lead to more effective disease control, potentially at lower application rates, which aligns with the goals of sustainable agriculture. While the available quantitative data is still limited for many combinations, the methodologies for robustly assessing synergy are well-established. Future research should focus on generating comprehensive quantitative data for a wider range of Guazatine combinations and elucidating the precise molecular mechanisms underlying these synergistic interactions. Such knowledge will be invaluable for the rational design of next-generation fungicidal formulations with improved performance and environmental profiles.

References

A Comparative Guide to Liquid Chromatography Columns for Guazatine Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agricultural science, the accurate separation and quantification of Guazatine (B88368) are critical. Guazatine is a non-systemic contact fungicide that exists as a complex mixture of guanidated polyamines, rather than a single chemical entity. This complexity presents a significant challenge for chromatographic separation. This guide provides an objective comparison of the performance of different Liquid Chromatography (LC) columns for the separation of Guazatine, supported by experimental data from published studies.

The primary components of the Guazatine mixture that are often targeted for separation and analysis include fully and partially guanidated diamines, triamines, and tetramines, commonly abbreviated as GG, GGG, GGN, and GNG, among others.[1][2][3] The selection of an appropriate LC column is paramount to achieving the necessary resolution to distinguish between these closely related compounds.

Performance Comparison of LC Columns

The following table summarizes the performance of different LC columns used for the separation of Guazatine components as reported in various studies. It is important to note that a direct, side-by-side comparison under identical experimental conditions is not available in the literature. Therefore, this table presents a synthesis of findings from different methodologies to guide column selection.

LC ColumnStationary PhaseKey Performance ObservationsReference
Alltima C18 C18Successfully separated the main components of a commercial Guazatine mixture, including GN, GG, GNG, GGN, GGG, and GGGG.[1][3][1][3]
Aquasil C18 Hydrophilic End-capped C18Effectively separated the main constituents of the Guazatine mixture (GN, GG, GNG, GGN, GGG, GGGN, and GGGG) along with an internal standard (dodine).[2][4][2][4]
Unison UK-C18 MF C18Achieved separation of the four indicator components of Guazatine: GG, GGG, GGN, and GNG.[5][5]
Generic RP analytical and Ion-Exchange Columns Not specifiedReported to not provide good separation for the components of the Guazatine mixture.[6][6]
Semipreparative Column Not specifiedProvided better separation results compared to analytical RP or ion-exchange columns.[6][6]

Experimental Protocols

Detailed methodologies from the cited studies are crucial for replicating and building upon these findings.

Method 1: Using Alltima C18 Column
  • Column: Alltima C18[1][3]

  • Mobile Phase: A linear gradient of formic acid in water and acetonitrile.[1][3]

  • Detection: UV at 200 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.[1][3]

  • Sample Preparation: Commercial Guazatine standard dissolved and injected.[3]

Method 2: Using Aquasil C18 Column
  • Column: Aquasil C18 (hydrophilic end-capped)[2][4]

  • Mobile Phase: Specific gradient not detailed, but used for separation with ESI-MS/MS detection.[2][4]

  • Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode.[2][4]

  • Sample Preparation: Extraction from citrus peels was performed with 1% formic acid in water/acetone (1:2 v/v).[2][4]

Method 3: Using Unison UK-C18 MF Column
  • Column: Unison UK-C18 MF (100 x 2.0 mm, 3.0 µm)[5]

  • Mobile Phase:

    • A: Water with 0.2% formic acid[5]

    • B: Methanol with 0.2% formic acid[5]

    • Gradient: 95% A (0.2-2.0 min), to 50% A at 7.0 min, to 1% A (7.1-8.0 min), and back to 95% A (8.1-10.0 min).[5]

  • Flow Rate: 0.3 mL/min[5]

  • Column Temperature: 35 °C[5]

  • Injection Volume: 2 µL[5]

  • Detection: LC-MS/MS[5]

  • Sample Preparation: Samples were extracted with a 3% formic acid/acetone mixture and purified with hexane.[7]

Experimental Workflow for Guazatine Analysis

The following diagram illustrates a typical experimental workflow for the analysis of Guazatine in a given sample matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Citrus Peels, Agricultural Products) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Formic Acid/Acetone) Homogenization->Extraction Purification Purification (e.g., Hexane Partitioning) Extraction->Purification LC_Separation LC Separation (e.g., C18 Column) Purification->LC_Separation MS_Detection MS/MS Detection (Positive ESI Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: Experimental workflow for Guazatine analysis.

Conclusion and Recommendations

Based on the available literature, reversed-phase C18 columns have been successfully employed for the separation of the complex Guazatine mixture. Specifically, columns such as Alltima C18 , the hydrophilic end-capped Aquasil C18 , and Unison UK-C18 MF have demonstrated efficacy.[1][2][3][4][5]

Notably, one study reported that generic analytical reversed-phase and ion-exchange columns failed to provide adequate separation, suggesting that the specific characteristics of the C18 stationary phase (e.g., end-capping, surface chemistry) are critical for successful separation.[6] The improved performance of a semipreparative column in the same study indicates that column dimensions and loading capacity might also be important factors to consider, especially when aiming to isolate individual components.[6]

For researchers developing methods for Guazatine analysis, the following recommendations can be made:

  • Initial Column Choice: A high-quality C18 column is a strong starting point. Consider a column with hydrophilic end-capping, which may provide a better interaction with the polar guanidinium (B1211019) groups of the Guazatine components.

  • Method Development: Optimization of the mobile phase gradient, particularly the concentration of the organic modifier and the acidic additive (e.g., formic acid), is crucial for achieving the desired resolution.

  • Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200 nm) can be used, but mass spectrometric detection (LC-MS/MS) is highly recommended for its superior sensitivity and selectivity, which is essential for identifying and quantifying the various components of the Guazatine mixture.[1][2][3][4][5]

Further studies directly comparing the performance of various modern LC columns under identical conditions would be highly beneficial to the scientific community for establishing a definitive, optimized method for Guazatine analysis.

References

Validating Theoretical Models of Guazatine Degradation in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models and experimental data for the degradation of Guazatine in soil. Guazatine, a fungicide and industrial biocide, is a complex mixture of guanidated amines. Understanding its environmental fate is crucial for accurate risk assessment and regulatory compliance. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation pathways and experimental workflows to offer a clear and objective overview for scientific professionals.

Theoretical Model of Guazatine Degradation

The widely accepted theoretical model for Guazatine degradation in soil posits a two-pronged process primarily driven by microbial activity. This model suggests that the complex mixture of Guazatine components, including the well-studied GG (dodecylguanidine), GGG (1,1'-(iminodi(octamethylene))diguanidine), and GN (guanidated amine), undergoes:

  • Deguanidation: The removal of the guanidino group from the polyamine backbone.

  • Oxidation: The subsequent breakdown of the resulting octyl chains.

This degradation pathway leads to the formation of various diamines and monoamines, which are further mineralized to carbon dioxide (CO2).[1]

Guazatine_Degradation_Pathway Guazatine Guazatine Complex (GG, GGG, GN, etc.) Deguanidation Deguanidation Guazatine->Deguanidation Polyamines Polyamines (Diamines, Monoamines) Deguanidation->Polyamines Oxidation Oxidation of Octyl Chains Polyamines->Oxidation CO2 Mineralization (CO2) Oxidation->CO2

Caption: Experimental workflow for a Guazatine soil degradation study.

Conclusion

The degradation of Guazatine in soil is a complex process influenced by a multitude of soil-specific factors. While the theoretical model of deguanidation and oxidation provides a solid framework, the experimental data highlights the significant variability in degradation rates across different soil environments. This guide emphasizes the need for standardized and detailed experimental protocols, such as those based on OECD 307, to generate comparable and reliable data for validating and refining theoretical models. For researchers and professionals in drug development, a thorough understanding of these degradation dynamics is essential for conducting accurate environmental risk assessments and ensuring the safe and responsible use of Guazatine-containing products.

References

A Comparative Cost-Effectiveness Analysis of Guazatine-Based Treatments for Postharvest Disease Control in Citrus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of different Guazatine-based treatments for the control of postharvest fungal diseases in citrus. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for crop protection strategies.

Executive Summary

Postharvest diseases, particularly those caused by fungal pathogens, represent a significant threat to the citrus industry, leading to substantial economic losses. Guazatine (B88368), a fungicide with a multi-site mode of action, has been utilized for the control of key postharvest diseases such as green mold (Penicillium digitatum), blue mold (Penicillium italicum), and sour rot (Geotrichum candidum). This guide evaluates the efficacy and provides a framework for assessing the cost-effectiveness of different Guazatine treatment strategies, enabling a more rational approach to postharvest disease management.

Data Presentation: Efficacy and Cost Comparison

Due to the proprietary nature of commercial fungicide pricing and the variability of application costs, a direct, universally applicable cost-effectiveness analysis is challenging. However, by combining efficacy data from scientific literature with estimated costs, a comparative framework can be established. The following tables summarize the efficacy of Guazatine-based treatments and provide a template for cost-benefit analysis.

Table 1: Efficacy of Guazatine-Based Treatments Against Postharvest Citrus Pathogens

Treatment/Active IngredientTarget Pathogen(s)Efficacy (% Disease Reduction or Incidence)Source(s)
GuazatinePenicillium digitatum (Green Mold), Penicillium italicum (Blue Mold), Geotrichum candidum (Sour Rot)Iminoctadine was equal to or significantly better than guazatine in numerous tests to evaluate control of stem end rot, green mold, and sour rot.[1][1]
Guazatine (500 ppm)Postharvest diseasesRecommended concentration for pre-degreening drench.[2][2]
Guazatine acetate (B1210297) (400 g/L formulation)P. italicum, P. digitatum, G. candidumApplication rate of 1.3L/1000L water as a bulk dip or flood.[3]
IminoctadineP. digitatum, P. italicum, G. candidumEqual to or significantly better than guazatine for control of stem end rot, green mold, and sour rot.[1]
PropiconazoleG. citri-aurantiiHigh in vitro efficacy (EC₅₀ of 0.32 μg/mL).[4][4]

Table 2: Estimated Cost-Effectiveness Analysis Framework for Guazatine Treatments

ParameterTreatment 1: Guazatine Acetate (e.g., 400 g/L @ 1.3L/1000L)Treatment 2: Alternative Guazatine Formulation/ConcentrationTreatment 3: Alternative Fungicide
Cost of Fungicide (per 1000L of solution) [Estimated Cost][Estimated Cost][Estimated Cost]
Application Cost (Labor + Equipment per 1000L) [Estimated Cost][Estimated Cost][Estimated Cost]
Total Treatment Cost (per 1000L) [Calculated Total Cost][Calculated Total Cost][Calculated Total Cost]
Efficacy (% Reduction in Disease Incidence) [From Table 1 or other data][From experimental data][From experimental data]
Value of Crop Saved (per 1000L treated) [Calculated Benefit][Calculated Benefit][Calculated Benefit]
Benefit-Cost Ratio (Value of Crop Saved / Total Treatment Cost) [Calculated Ratio][Calculated Ratio][Calculated Ratio]

Note: The values in this table are placeholders. Researchers should substitute these with actual costs and efficacy data relevant to their specific conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Guazatine-based treatments.

In Vitro Fungicide Efficacy Testing

Objective: To determine the half-maximal effective concentration (EC₅₀) of fungicides against target fungal pathogens.

Methodology:

  • Pathogen Culture: Isolate and culture the target fungal pathogen (e.g., Geotrichum citri-aurantii) on a suitable medium like Potato Dextrose Agar (PDA).

  • Fungicide Solutions: Prepare a series of stock solutions of the test fungicides (e.g., Guazatine, Iminoctadine, Propiconazole) in an appropriate solvent.

  • Amended Media Preparation: Incorporate different concentrations of each fungicide into molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). A control with no fungicide is also prepared.

  • Inoculation: Place a mycelial plug of a specific diameter from the actively growing edge of the pathogen culture onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use probit analysis to determine the EC₅₀ value for each fungicide.[4]

Postharvest In Vivo Fungicide Efficacy Testing

Objective: To evaluate the efficacy of fungicide treatments in controlling postharvest decay on citrus fruit.

Methodology:

  • Fruit Selection: Use mature, healthy, and uniform citrus fruit (e.g., lemons, oranges) that have not been treated with any postharvest fungicides.

  • Wounding and Inoculation: Create a uniform wound (e.g., with a sterile needle) at the equator of each fruit. Inoculate each wound with a known concentration of fungal spores (e.g., G. citri-aurantii).

  • Fungicide Application: After a set period post-inoculation (e.g., 2 to 24 hours), apply the fungicide treatments. This can be done by dipping the fruit in the fungicide solution for a specified time (e.g., 30 seconds) or by spraying. A control group is treated with water only.[3][4]

  • Incubation: Store the treated and control fruit under conditions conducive to disease development (e.g., high humidity and a specific temperature).

  • Disease Assessment: Periodically evaluate the fruit for disease incidence (percentage of infected fruit) and severity (lesion diameter).

  • Data Analysis: Calculate the percentage of disease reduction for each treatment compared to the control. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatments.[4]

Mandatory Visualization

Signaling Pathway of Guazatine's Antifungal Action

Guazatine exhibits a dual mechanism of action against fungal pathogens. It directly disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents. Additionally, it acts as an inhibitor of polyamine oxidase (PAO), an enzyme involved in polyamine catabolism. This inhibition can interfere with crucial cellular processes in the fungus.

Guazatine_Mechanism cluster_fungus Fungal Cell Membrane Fungal Cell Membrane Membrane_Disruption Membrane Disruption (Leakage) Membrane->Membrane_Disruption PAO Polyamine Oxidase (PAO) Polyamines Polyamines PAO->Polyamines Catabolizes Cellular_Processes Essential Cellular Processes Polyamines->Cellular_Processes Regulates PAO_Inhibition PAO Inhibition PAO_Inhibition->Cellular_Processes Disrupts Guazatine Guazatine Guazatine->Membrane Direct Interaction Guazatine->PAO Inhibits

Caption: Dual mechanism of Guazatine's antifungal action.

Experimental Workflow for Postharvest Fungicide Efficacy

The following diagram illustrates the typical workflow for evaluating the efficacy of postharvest fungicide treatments on citrus fruit.

Experimental_Workflow A Fruit Selection (Uniform & Untreated) B Wounding & Inoculation (Controlled Spore Concentration) A->B C Fungicide Application (e.g., Dipping, Spraying) B->C D Control Treatment (Water Only) B->D E Incubation (Controlled Environment) C->E D->E F Disease Assessment (Incidence & Severity) E->F G Data Analysis (% Disease Reduction) F->G

Caption: Workflow for postharvest fungicide efficacy testing.

Conclusion

References

Cross-validation of results from different analytical instruments for Guazatine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Guazatine (B88368), a complex fungicide. The focus is on the cross-validation of results obtained from different analytical instruments, with supporting experimental data to ensure robust and reliable analysis.

Guazatine is not a single compound but a mixture of guanidated polyamines.[1][2][3] This complexity presents a significant challenge for analytical chemists. Modern analytical approaches have shifted towards methods that can handle the polarity and multicomponent nature of Guazatine, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as the gold standard.[1][4][5][6]

Data Presentation: Comparison of Analytical Instrumentation

The following table summarizes the performance of the most common analytical instruments for Guazatine analysis. Due to the prevalence and superior performance of LC-MS/MS for this analyte, more extensive data is available for this technique.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates components based on their affinity for a stationary phase in a liquid mobile phase, followed by mass-based detection.Separates volatile components in a gaseous mobile phase, followed by mass-based detection.
Applicability to Guazatine Highly suitable due to the polar and non-volatile nature of Guazatine components.[3][4]Less suitable; requires derivatization to increase volatility, which can add complexity and variability.[7]
Linearity (r²) > 0.995[4][6]Data not readily available in recent literature.
Limit of Detection (LOD) 0.8 µg/L[4][6]Method-dependent, generally higher than LC-MS/MS.
Limit of Quantification (LOQ) 2.5 µg/L[4][6]0.02 mg/kg for an independent laboratory validation using LC-MS/MS, indicating the preference for this method.[5]
Recovery (%) 70.2 - 106.7%[4][6][8]81 - 86% in fortified cereals (using an older GC-MS method).[9][10]
Precision (RSD%) < 15.0%[4][6][8]0.9 - 5.5% in a specific study on fortified cereals.[9][10]
Matrix Effects Can be significant (ion suppression is a known issue).[4][6]Can be significant; extensive cleanup is often required.
Throughput High, with modern UPLC systems.Moderate, run times can be longer.

Experimental Protocols

LC-MS/MS Method for Guazatine Analysis in Agricultural Products

This protocol is a synthesis of modern, validated methods found in recent literature.[4][6]

a. Sample Extraction and Cleanup:

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction: Add 10 mL of a 3% formic acid in acetone (B3395972) solution. Shake vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup: Transfer the supernatant to a new tube and add 5 mL of n-hexane for liquid-liquid partitioning to remove nonpolar interferences. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Collect the lower aqueous layer for LC-MS/MS analysis.

b. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Agilent 1200 series with an AB Sciex 4000 QTRAP).

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in methanol.

  • Gradient Elution: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of the Guazatine marker compounds (GG, GGG, GGN, GNG).

  • Key Parameters: Optimize nebulizer gas, curtain gas, collision gas, ion spray voltage, and temperature according to the specific instrument.

GC-MS Method for Guazatine Analysis (Historical Context)

While less common now, GC-MS has been used for Guazatine analysis. This typically requires a derivatization step.

a. Sample Preparation and Derivatization:

  • Extraction: Similar extraction procedures as for LC-MS/MS can be employed.

  • Derivatization: The extracted Guazatine components are converted to more volatile derivatives. This can be a multi-step process and is a significant source of analytical variability.

  • Cleanup: A thorough cleanup of the derivatized extract is necessary to remove non-volatile matrix components that could contaminate the GC system.

b. Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[11]

  • Carrier Gas: Helium.[11]

  • Injection: Split/splitless injector.[11]

  • Temperature Program: A temperature gradient is applied to the oven to separate the derivatized analytes.[11]

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Guazatine analysis, ensuring consistency and reliability of results between different analytical systems or laboratories.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome DefineProtocol Define Cross-Validation Protocol and Acceptance Criteria SelectMethods Select Instruments/Methods (e.g., LC-MS/MS vs. another LC-MS/MS or GC-MS) DefineProtocol->SelectMethods PrepareSamples Prepare Homogenized and Spiked Samples SelectMethods->PrepareSamples AnalyzeMethod1 Analyze Samples with Instrument/Method 1 PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples with Instrument/Method 2 PrepareSamples->AnalyzeMethod2 CollectData Collect and Tabulate Quantitative Data AnalyzeMethod1->CollectData AnalyzeMethod2->CollectData StatAnalysis Statistical Analysis (e.g., t-test, F-test, Bland-Altman) CollectData->StatAnalysis CompareResults Compare Results Against Acceptance Criteria StatAnalysis->CompareResults Pass Methods are Cross-Validated CompareResults->Pass Criteria Met Fail Investigate Discrepancies and Re-evaluate CompareResults->Fail Criteria Not Met

Workflow for Cross-Validation of Guazatine Analysis Methods.

References

A Comparative Toxicological Review: Guazatine and Its Alternatives for Post-Harvest Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicological profiles of the fungicide Guazatine and three of its common alternatives: Imazalil (B1671291), Thiabendazole (B1682256), and Biphenyl. The information presented is intended to support researchers and professionals in making informed decisions regarding the selection and use of these agents in agricultural and pharmaceutical contexts.

Executive Summary

Guazatine and its alternatives, Imazalil, Thiabendazole, and Biphenyl, are fungicides used to control post-harvest diseases in various crops. While effective, their toxicological profiles present distinct differences that warrant careful consideration. This review summarizes key toxicological data, including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive effects. The underlying mechanisms of action and associated signaling pathways are also explored to provide a deeper understanding of their potential hazards.

Comparative Toxicological Data

The following tables summarize the key toxicological endpoints for Guazatine and its alternatives.

Table 1: Acute Toxicity Data
CompoundTest SpeciesRouteLD50Reference
Guazatine RatOral227-300 mg/kg[1]
RatDermal>1000 mg/kg[1]
Imazalil RatOral227-343 mg/kg[2][3]
RatDermal4200-4880 mg/kg[3]
DogOral>640 mg/kg[3]
Thiabendazole RatOral3100-3600 mg/kg[4]
MouseOral1395-3810 mg/kg[4]
RabbitDermal>3850 mg/kg[4]
Biphenyl RatOral2140 mg/kg
RabbitDermal>5010 mg/kg
Table 2: Chronic Toxicity and Carcinogenicity
CompoundTest SpeciesExposure RouteKey FindingsNOAEL/LOAELCarcinogenicity ClassificationReference
Guazatine RatDietaryNo-effect level for rats and dogs was 200 mg/kg diet in 2-year feeding trials.-Non-carcinogenic in rats.[1]
Imazalil RatDietary (18 months)Effects on body weight; macro and microscopic effects in the liver and thyroid.20 mg/kg bw/day"Likely to be carcinogenic in humans" based on liver and thyroid tumors in rodents.[5]
MouseDietary (1 or 3 months)Effects on liver morphology and enzymes.12 mg/kg bw/day-
Thiabendazole MouseDietary (78 weeks)Body weight suppression and increased incidence of nephrosis at higher doses.33.2 mg/kg bw/dayNot carcinogenic in this study.[6]
RatDietaryFollicular thyroid adenomas and preputial gland adenomas.-A genotoxic mechanism was considered unlikely to be involved in tumor induction.[7]
Biphenyl RatDietary (105 weeks)Increased incidence of bladder tumors in males at high doses.-Suggestive evidence of carcinogenicity in humans.[8][9]
MouseDietary (2 years)Increased incidence of hepatocellular carcinomas and adenomas in females.-Induced pre-neoplastic and neoplastic lesions in the liver of females.[10]
Table 3: Genotoxicity
CompoundAssayTest SystemResultReference
Guazatine Ames TestSalmonella typhimuriumNegative[11]
Imazalil Dominant Lethal MutationMouseNot evident[11]
Chromosomal Aberrations, Micronucleus TestHuman lymphocytesIncreased frequencies of structural chromosomal aberrations and micronuclei in a dose-dependent manner.[12]
Thiabendazole Aneuploidy tests-Showed aneuploidy (abnormal number of chromosomes).[7]
Biphenyl Various in vitro and in vivo assays-May induce genetic damage, but its role in carcinogenicity is not established.[9]
Table 4: Reproductive and Developmental Toxicity
CompoundTest SpeciesStudy TypeKey FindingsNOAEL/LOAELReference
Guazatine RatTwo-generationNo reproductive effects at the highest dose tested.-[11]
Imazalil RatThree-generationSurvival of pups at weaning was adversely affected at levels higher than 5 mg/kg.-[11]
RatDevelopmentalReduced pup weight at higher doses.Fetal toxicity NOAEL: 40 mg/kg bw/day[5]
RabbitDevelopmentalIncreased resorptions, decreased number of fetuses, and decreased fetal body weight.Developmental NOAEL: 10 mg/kg bw/day[13]
Thiabendazole MouseDevelopmentalNo teratogenic or selectively foetotoxic effects.Maternal and fetal weight effects NOEL: 25 mg/kg/day[14]
Biphenyl --Data not readily available in the provided search results.--

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using a protocol similar to the OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method).

  • Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females, are used.

  • Housing: Animals are housed in controlled environments with standard diet and water ad libitum.

  • Procedure: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on available information. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The LD50 value, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is determined.

The following diagram illustrates the general workflow for an acute oral toxicity study.

G cluster_0 Acute Oral Toxicity Workflow (OECD 423) Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing Dosing Fasting->Dosing Single oral gavage Observation Observation Dosing->Observation 14 days Data Analysis Data Analysis Observation->Data Analysis Mortality, clinical signs LD50 Determination LD50 Determination Data Analysis->LD50 Determination

General workflow for an acute oral toxicity study.
Chronic Toxicity/Carcinogenicity Studies

These long-term studies are generally conducted following protocols similar to OECD Guideline 452 (Chronic Toxicity Studies) or OECD Guideline 451 (Carcinogenicity Studies).

  • Test Animals: Typically rats or mice of both sexes are used. For carcinogenicity, studies often last for the majority of the animal's lifespan (e.g., 18-24 months for rats, 78 weeks for mice).

  • Dosing: The test substance is administered daily in the diet or via gavage at multiple dose levels.

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption. Hematology and clinical chemistry are assessed at various intervals.

  • Endpoint: At the end of the study, a full histopathological examination of all major organs and tissues is performed to identify non-neoplastic and neoplastic lesions. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

The diagram below outlines the typical workflow for a chronic toxicity/carcinogenicity study.

G cluster_1 Chronic Toxicity/Carcinogenicity Workflow (OECD 452/451) Dose Range Finding Dose Range Finding Main Study Main Study Dose Range Finding->Main Study In-life Observations In-life Observations Main Study->In-life Observations Daily dosing Interim Sacrifices Interim Sacrifices In-life Observations->Interim Sacrifices Optional Terminal Sacrifice Terminal Sacrifice In-life Observations->Terminal Sacrifice End of study Histopathology Histopathology Terminal Sacrifice->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis NOAEL, Carcinogenic potential

General workflow for a chronic toxicity/carcinogenicity study.
Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay for genotoxicity, following protocols like OECD Guideline 471.

  • Test System: Histidine-requiring mutant strains of Salmonella typhimurium are used.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine due to a mutation) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

The following diagram illustrates the workflow for an Ames test.

G cluster_2 Ames Test Workflow (OECD 471) Prepare Bacterial Strains Prepare Bacterial Strains Exposure to Test Substance Exposure to Test Substance Prepare Bacterial Strains->Exposure to Test Substance Incubation Incubation Exposure to Test Substance->Incubation With and without S9 mix Plating on Minimal Agar Plating on Minimal Agar Incubation->Plating on Minimal Agar Count Revertant Colonies Count Revertant Colonies Plating on Minimal Agar->Count Revertant Colonies Assess Mutagenicity Assess Mutagenicity Count Revertant Colonies->Assess Mutagenicity

General workflow for a bacterial reverse mutation (Ames) test.
Reproductive and Developmental Toxicity Studies

These studies are conducted to assess the potential of a substance to interfere with reproduction and normal development, often following guidelines like OECD 416 (Two-Generation Reproduction Toxicity) or OECD 414 (Prenatal Developmental Toxicity Study).

  • Test Animals: Typically rats or rabbits are used.

  • Procedure:

    • Two-Generation Study (OECD 416): The substance is administered to parental animals before mating, during mating, gestation, and lactation. The offspring (F1 generation) are also exposed and assessed for reproductive performance to produce an F2 generation.

    • Developmental Toxicity Study (OECD 414): Pregnant females are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

  • Endpoints: Reproductive performance of the parental generation, and the viability, growth, development, and reproductive function of the offspring. For developmental toxicity, the number of resorptions, fetal viability, and the incidence of malformations are assessed.

The diagram below shows a simplified workflow for a two-generation reproductive toxicity study.

G cluster_3 Two-Generation Reproductive Toxicity Workflow (OECD 416) P Generation Dosing P Generation Dosing P Generation Mating P Generation Mating P Generation Dosing->P Generation Mating F1 Generation F1 Generation P Generation Mating->F1 Generation Gestation & Lactation F1 Generation Dosing F1 Generation Dosing F1 Generation->F1 Generation Dosing Post-weaning F1 Generation Mating F1 Generation Mating F1 Generation Dosing->F1 Generation Mating F2 Generation F2 Generation F1 Generation Mating->F2 Generation Gestation & Lactation Evaluation Evaluation F2 Generation->Evaluation Reproductive & Developmental Endpoints

General workflow for a two-generation reproductive toxicity study.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of these fungicides is crucial for risk assessment.

Guazatine

The primary mechanism of action for Guazatine is the disruption of fungal cell membrane function. It is also suggested to inhibit lipid biosynthesis.[15] Its toxicological effects in mammals are likely related to its ability to interact with and disrupt cell membranes, although the specific signaling pathways are not as well-elucidated as for other fungicides.

Imazalil

Imazalil's fungicidal activity stems from its inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[16] It specifically targets the enzyme lanosterol (B1674476) 14α-demethylase. In mammals, this enzyme is involved in cholesterol synthesis. Imazalil's toxicity in mammals, particularly its hepatotoxicity, is linked to its effects on liver enzymes and metabolism.[5] It can also induce oxidative stress and disrupt bile acid metabolism.[17]

The diagram below illustrates the mechanism of action of Imazalil.

G cluster_4 Imazalil Mechanism of Action Imazalil Imazalil Lanosterol 14α-demethylase Lanosterol 14α-demethylase Imazalil->Lanosterol 14α-demethylase Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Catalyzes step in Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Essential for Cell Lysis Cell Lysis Ergosterol Biosynthesis->Cell Lysis Disruption leads to G cluster_5 Thiabendazole Toxicological Pathways Thiabendazole Thiabendazole β-tubulin β-tubulin Thiabendazole->β-tubulin Binds to PI3K/Akt Pathway PI3K/Akt Pathway Thiabendazole->PI3K/Akt Pathway Alters MAPK Pathway MAPK Pathway Thiabendazole->MAPK Pathway Alters p53 Pathway p53 Pathway Thiabendazole->p53 Pathway Affects Oxidative Stress Oxidative Stress Thiabendazole->Oxidative Stress Induces Microtubule Assembly Microtubule Assembly β-tubulin->Microtubule Assembly Inhibits Cell Division Cell Division Microtubule Assembly->Cell Division Disrupts Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Regulates MAPK Pathway->Apoptosis Regulates p53 Pathway->Apoptosis Induces

References

Safety Operating Guide

Proper Disposal of Guazatine Acetate Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Guazatine acetate (B1210297) salt, a non-systemic contact fungicide.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to protect the environment. The disposal of pesticides, including Guazatine acetate salt, is regulated by federal, state, and local laws.[2][3][4]

I. Regulatory Framework

In the United States, the disposal of pesticides is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[2][3][4] While FIFRA regulates pesticides until they are designated for disposal, RCRA oversees the management of hazardous waste to ensure it is handled responsibly.[2] Many states have additional, often stricter, regulations and may operate "Clean Sweep" programs for the collection of unwanted pesticides.[2]

II. Hazard Profile and Safety Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed or in contact with skin and is fatal if inhaled.[5] It is also very toxic to aquatic life.[5] The Safety Data Sheet (SDS) is a critical resource for understanding the specific hazards and necessary precautions.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Wear protective gloves and clothing. If on skin, wash with plenty of water.
Fatal if inhaledAcute Toxicity, Inhalation (Category 1)Use only outdoors or in a well-ventilated area. Wear respiratory protection. If inhaled, remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[5]
Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 1)Avoid release to the environment. Collect spillage.[5]

III. Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Consult the Product Label and Safety Data Sheet (SDS) Before initiating any disposal procedures, carefully read the product label and the SDS.[3][6] These documents contain legally binding disposal instructions and critical safety information.[3] The "Storage and Disposal" section of the label and the "Disposal considerations" section of the SDS are particularly important.[6][7]

Step 2: Determine if the Material is a Hazardous Waste Any unusable or unwanted this compound is generally regulated as a hazardous waste.[8] Do not dispose of this chemical down the drain or in the regular trash.[9][10]

Step 3: Prepare for Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, eye protection, and respiratory protection, when handling this compound for disposal.[5][6]

  • Original Container: Keep the chemical in its original, tightly closed container with the label intact.[6][9]

  • Segregation: Do not mix this compound with other chemical waste.

Step 4: Disposal of Unused or Waste Product On-site disposal of concentrated this compound is not acceptable.[7] The preferred method of disposal is to use the product for its intended purpose if possible.[7] If disposal is necessary:

  • Licensed Waste Disposal Site: Arrange for disposal at a licensed hazardous waste disposal site.[5]

  • Local Hazardous Waste Collection: Contact your local environmental agency or solid waste authority to inquire about household hazardous waste collection programs or specific "Clean Sweep" programs for pesticides.[2][6] You can also call 1-800-CLEANUP for assistance in finding a local disposal site.[6]

Step 5: Disposal of Empty Containers Empty containers must be properly managed to prevent contamination.

  • Triple Rinsing: For liquid formulations, triple rinse the container with a suitable solvent (e.g., water).[7][11] Add the rinsate to the spray tank for use as product or collect it for disposal as hazardous waste.[7]

  • Container Destruction: After rinsing, puncture and crush the container to prevent reuse.[7]

  • Disposal of Rinsed Containers: Dispose of the clean, empty container in accordance with local regulations, which may include recycling or disposal at an approved waste management facility.[7]

Step 6: Spill Management In the event of a spill:

  • Containment: Prevent the spill from entering drains, waterways, or sewers.[5][7]

  • Absorption: Absorb the spill with an inert material such as clay, sand, or vermiculite.[5][7]

  • Collection: Collect the spilled material and absorbent into a sealable, labeled container for disposal as hazardous waste.[5][7]

  • Decontamination: Clean the affected area thoroughly.[5]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_usable Is the product still usable for its intended purpose? start->is_usable use_product Use product according to label directions is_usable->use_product Yes is_waste Treat as Hazardous Waste is_usable->is_waste No empty_container Is the container empty? use_product->empty_container consult_sds Consult Product Label and SDS for specific instructions is_waste->consult_sds contact_authority Contact Local Environmental Agency or Hazardous Waste Collection Program consult_sds->contact_authority licensed_disposal Arrange for disposal at a licensed hazardous waste facility contact_authority->licensed_disposal end End of Disposal Process licensed_disposal->end empty_container->is_waste No (contains residue) rinse_container Triple rinse the container empty_container->rinse_container Yes dispose_rinsate Add rinsate to product use or dispose of as hazardous waste rinse_container->dispose_rinsate destroy_container Puncture and crush the container dispose_rinsate->destroy_container dispose_container Dispose of empty container per local regulations (recycle or landfill) destroy_container->dispose_container dispose_container->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Guazatine acetate salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount importance of safe handling of all laboratory chemicals cannot be overstated. This document provides essential, immediate safety and logistical information for handling Guazatine acetate (B1210297) salt, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Guazatine acetate salt is a non-systemic contact fungicide.[1] It is classified as a dangerous good for transport and may be subject to additional shipping charges.[1] This chemical is harmful if swallowed or in contact with skin, fatal if inhaled, and very toxic to aquatic life.[2]

Hazard Summary

It is crucial to be aware of the potential hazards associated with this compound to ensure safe handling.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)DangerH302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 1)H330: Fatal if inhaled
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life

Personal Protective Equipment (PPE)

The following personal protective equipment is essential for the safe handling of this compound.

PPE CategoryRecommended EquipmentSpecifications and Procedures
Eye/Face Protection Safety glasses or gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Goggles should be worn to seal the area around the eyes.[3]
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended.[4] Always check gloves for leaks before use.[3] Sleeves of coveralls should be worn outside the gloves.[3]
Body Protection Protective clothing, such as a lab coat or chemical-resistant coverallsShould cover all exposed skin to prevent contact. Impervious clothing, such as a one- or two-piece suit made of butyl rubber, neoprene, or PVC, is recommended.[5]
Respiratory Protection Respirator with appropriate filterA respirator with a P3 filter type is recommended. Ensure that maintenance, cleaning, and testing of respiratory protective devices are carried out according to the manufacturer's instructions.

Operational and Disposal Plans

Handling and Storage:

  • Work under a chemical fume hood.

  • Do not inhale the substance or mixture.

  • Avoid generation of dust.

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and face thoroughly after handling.

  • Store in a tightly closed container in a dry, well-ventilated place.[2]

  • Store locked up in an area accessible only to qualified or authorized personnel.[2]

Spill Response:

  • Evacuate the danger area and consult an expert.

  • Wear appropriate PPE as outlined above.

  • Cover drains to prevent the product from entering.

  • Carefully take up the spilled material without generating dust.

  • Collect, bind, and pump off spills.

  • Place in a suitable, labeled container for disposal.

  • Clean the affected area thoroughly.

Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

  • Dispose of contents and container to an approved waste disposal plant.

Emergency First-Aid Measures

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. If breathing has stopped, provide artificial respiration.[2]

  • If on skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

G Workflow for Safe Handling of this compound prep 1. Preparation - Assemble all necessary PPE - Ensure fume hood is operational handling 2. Handling - Weigh and handle solid in fume hood - Avoid dust generation prep->handling Proceed with caution spill 3. Spill Response (If applicable) - Evacuate and notify personnel - Contain and clean up spill handling->spill In case of accidental release disposal 4. Waste Disposal - Collect all contaminated materials - Dispose in labeled chemical waste container handling->disposal After experiment completion spill->disposal After cleanup decon 5. Decontamination - Clean all work surfaces - Remove and decontaminate PPE disposal->decon Final step

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guazatine acetate salt
Reactant of Route 2
Guazatine acetate salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.